molecular formula C11H11N B1265667 1-Amino-2-methylnaphthalene CAS No. 2246-44-8

1-Amino-2-methylnaphthalene

货号: B1265667
CAS 编号: 2246-44-8
分子量: 157.21 g/mol
InChI 键: JMBLSGAXSMOKPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Amino-2-methylnaphthalene is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLSGAXSMOKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176995
Record name 2-Methyl-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246-44-8
Record name 2-Methyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2246-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-naphthylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-2-methylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1-NAPHTHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU388PI4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: October 26, 2023

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Amino-2-methylnaphthalene (also known as 2-Methyl-1-naphthylamine). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and application of this versatile chemical intermediate. This guide delves into the structural features, reactivity, and spectroscopic profile of this compound, offering practical insights and detailed experimental protocols. Furthermore, it explores its emerging significance as a key building block in the synthesis of targeted therapeutics, particularly KRAS G12C inhibitors, and provides a contextual understanding of its role in modern medicinal chemistry.

Introduction

This compound is a substituted naphthalene derivative that has garnered significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structural scaffold, featuring a reactive primary amine and a methyl group on the naphthalene ring system, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. The interplay of the electron-donating amino and methyl groups significantly influences the reactivity of the aromatic system, enabling selective functionalization.

Recently, the importance of this compound has been underscored by its use in the development of covalent inhibitors targeting the KRAS G12C mutant protein, a critical oncogene implicated in various cancers. This guide aims to be an authoritative resource, providing both fundamental chemical knowledge and practical, field-proven methodologies related to this important compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2246-44-8[1][2]
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
Appearance White or Colorless to Brown powder to lump to clear liquid[3]
Melting Point 28-31 °C (lit.)[4][5]
Boiling Point 312.3 °C at 760 mmHg[6]
Density 1.106 g/cm³[6]
Refractive Index (n20/D) 1.668 - 1.670[4][6]
Solubility Soluble in methanol.[7]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale and purity. A common and effective laboratory-scale synthesis involves the amination of a corresponding halo-naphthalene derivative.

Synthetic Workflow

A general and illustrative workflow for the synthesis of this compound is depicted below. This process typically starts from a readily available brominated naphthalene precursor.

SynthesisWorkflow Start 1-Bromo-2-methylnaphthalene Reaction Buchwald-Hartwig Amination Start->Reaction Reagents NH3 (Ammonia) NaOtBu (Sodium tert-butoxide) Ni Catalyst (e.g., ((+/-)-binap)Ni[P(OPh)3]2) 1,4-Dioxane (Solvent) Reagents->Reaction Workup Aqueous Workup (Dilution with Et2O, wash with NaOH and H2O) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example of a nickel-catalyzed amination reaction for the synthesis of this compound.[5]

Materials:

  • 1-Bromo-2-methylnaphthalene (1.0 eq)

  • Sodium tert-butoxide (NaOtBu) (4.4 eq)

  • Ammonia (NH₃) (0.5 M solution in 1,4-dioxane, 3.0 eq)

  • ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%)

  • (+/-)-binap (5 mol%)

  • Anhydrous 1,4-dioxane

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried reaction vial with a PTFE-sealed screw cap

  • Magnetic stir bar

Procedure:

  • In an oven-dried reaction vial equipped with a magnetic stir bar, add the nickel catalyst ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%), (+/-)-binap (5 mol%), and 1-bromo-2-methylnaphthalene (1.0 eq).

  • Transfer the vial to an argon-filled glove box.

  • Sequentially add sodium tert-butoxide (4.4 eq) and the 0.5 M solution of ammonia in 1,4-dioxane (3.0 eq).

  • Seal the reaction vial tightly with the PTFE-sealed screw cap.

  • Remove the vial from the glove box and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether (15 mL).

  • Wash the organic layer sequentially with 1 M NaOH solution (10 mL) and deionized water (10 mL).

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Purification of the crude this compound is crucial to remove any unreacted starting materials, catalyst residues, and byproducts. Column chromatography is a highly effective method for achieving high purity.[5][8]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl acetate (EtOAc) mixture (e.g., 90:10 v/v)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Begin eluting the column with the hexane/EtOAc (90:10) mixture, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system. Spot the collected fractions on a TLC plate and visualize under a UV lamp.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a dark orange oil.[5]

Alternative Purification: Recrystallization

For larger quantities or to obtain a crystalline solid, recrystallization can be employed.[5][9] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the naphthalene ring system.

Electrophilic Aromatic Substitution

Both the amino and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to their own positions.[2][10] In the case of this compound, the powerful activating and ortho, para-directing effect of the amino group dominates. The methyl group provides a weaker activating effect.

The primary sites for electrophilic attack are the C4 and C5 positions. The C4 position is para to the amino group and meta to the methyl group. The C5 position is in the adjacent ring and is influenced by the overall increased electron density of the substituted ring. The steric hindrance from the methyl group at the C2 position may influence the regioselectivity of the substitution.

Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.

Reactions of the Amino Group

The primary amino group of this compound undergoes typical reactions of aromatic amines.

  • Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[11][12] This diazonium salt is a versatile intermediate that can be subsequently replaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, and -OH.

  • Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent reactions or to introduce specific functionalities.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the number and environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the amino protons (which may be broad), and the methyl protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound will show distinct signals for the eleven carbon atoms.[13]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H~7.0 - 8.0 (multiplet)~110 - 150
NH₂variable, often broad-
CH₃~2.2 - 2.5 (singlet)~15 - 25
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of key functional groups.[14][15]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (two bands for primary amine)
C-H (aromatic)Stretching> 3000
C-H (aliphatic)Stretching< 3000
C=C (aromatic)Stretching1500 - 1600
C-NStretching1250 - 1350
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17] The molecular ion peak (M⁺) for this compound would be expected at m/z = 157. Common fragmentation patterns for aromatic amines may involve the loss of HCN or cleavage of the methyl group.

Application in Drug Development: KRAS G12C Inhibitors

A significant and recent application of this compound is in the synthesis of covalent inhibitors of the KRAS G12C mutant protein.[18] The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival.[19] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, is a key driver in a subset of non-small cell lung, colorectal, and pancreatic cancers.

The KRAS G12C Signaling Pathway and Inhibition

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its accumulation in the active state and constitutive downstream signaling, driving tumorigenesis.

Covalent KRAS G12C inhibitors are designed to specifically target the mutant cysteine residue. These inhibitors typically contain an electrophilic "warhead" (often an acrylamide) that forms a covalent bond with the thiol group of the cysteine in the inactive, GDP-bound state of KRAS G12C. This covalent modification locks the protein in its inactive conformation, thereby blocking downstream signaling.[20]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP promotes GDP -> GTP exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Tumor Growth ERK->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->KRAS_GDP Covalently binds and traps in inactive state

References

1-Amino-2-methylnaphthalene CAS number 2246-44-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Amino-2-methylnaphthalene (CAS 2246-44-8) for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 2246-44-8), a critical aromatic amine intermediate. Also known by its synonym, 2-methyl-1-naphthylamine, this compound serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substituted naphthalene scaffold is a key feature in various pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, analytical characterization, applications, and safety protocols.

Core Chemical and Physical Properties

This compound is a solid at room temperature, though its appearance can range from a white or colorless powder to a brown lump or clear liquid, depending on purity and storage conditions. Its fundamental properties are crucial for designing synthetic routes and ensuring appropriate handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2246-44-8[1][2]
IUPAC Name 2-methylnaphthalen-1-amine[1]
Molecular Formula C₁₁H₁₁N[1][3]
Molecular Weight 157.22 g/mol [1][3]
Melting Point 28-31 °C (lit.)[4][5]
Appearance White or Colorless to Brown powder/lump/liquid
Synonyms 2-Methyl-1-naphthylamine[1][3]
InChI Key JMBLSGAXSMOKPN-UHFFFAOYSA-N[1]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is often achieved through modern cross-coupling methodologies, which offer high yields and selectivity. A common and effective route involves the amination of an aryl halide precursor, such as 1-bromo-2-methylnaphthalene. This approach leverages a nickel-catalyzed Buchwald-Hartwig-type amination.

The choice of a nickel catalyst, often in conjunction with a specialized ligand like BINAP, is crucial for facilitating the carbon-nitrogen bond formation. Sodium tert-butoxide (NaOtBu) acts as a strong, non-nucleophilic base, which is essential for deprotonating the ammonia source and enabling the catalytic cycle.

Detailed Experimental Protocol: Synthesis from 1-Bromo-2-methylnaphthalene

This protocol is based on a general method for aryl amination.[4][6]

Step 1: Reaction Setup

  • In an oven-dried vial equipped with a PTFE-sealed screw cap and a magnetic stir bar, add the nickel catalyst precursor, for example, ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%), and the ligand, (+/-)-BINAP (5 mol%).

  • Add the aryl halide starting material, 1-bromo-2-methylnaphthalene (1.0 equivalent).

  • Transfer the vial to an argon-filled glove box to maintain an inert atmosphere, which is critical to prevent catalyst deactivation.

Step 2: Addition of Reagents

  • Inside the glove box, add sodium tert-butoxide (NaOtBu, 4.4 equivalents).

  • Add a solution of ammonia (NH₃) in a suitable solvent, such as a 0.5 M solution in 1,4-dioxane (3.0 equivalents), to the vial.

Step 3: Reaction Execution

  • Seal the reaction vial tightly and remove it from the glove box.

  • Place the vial in a preheated oil bath at 120 °C and stir for approximately 18 hours. The elevated temperature is necessary to overcome the activation energy of the C-N bond formation.

Step 4: Work-up and Extraction

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (Et₂O).

  • Wash the organic layer sequentially with 1 M sodium hydroxide (NaOH) solution and water (H₂O) to remove unreacted base and other aqueous-soluble impurities.[6]

Step 5: Purification

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Adsorb the crude product onto silica gel.

  • Purify the product by flash column chromatography. An eluent system of Hexane/Ethyl Acetate (e.g., 90:10 v/v) is typically effective for separating the desired amine from nonpolar impurities and baseline material.[4][6] The final product is often obtained as a dark orange oil.[4][6]

Visualization of the Synthesis Workflow

G cluster_setup Step 1: Reaction Setup cluster_reagents Step 2: Reagent Addition (Inert Atm.) cluster_reaction Step 3: Reaction cluster_workup Step 4: Work-up cluster_purification Step 5: Purification cluster_product Final Product Start 1-Bromo-2-methylnaphthalene + Ni Catalyst + Ligand Reagents Add NaOtBu + NH3 in Dioxane Start->Reagents Inert Atmosphere Heat Heat at 120°C for 18h Reagents->Heat Workup Cool, Dilute with Et2O Wash with NaOH & H2O Heat->Workup Reaction Complete Purify Flash Column Chromatography (Hexane/EtOAc) Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum confirm the arrangement of protons, while the ¹³C NMR spectrum confirms the carbon framework.[7][8]

  • Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound (m/z 157) and provides a characteristic fragmentation pattern for structural confirmation.[7]

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a UV or fluorescence detector is a robust method for determining the purity of the final product.[9] This is critical for applications in drug development where high purity is a prerequisite.

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic N-H stretching vibrations of the primary amine group and the C-H and C=C vibrations of the aromatic naphthalene ring.

Table 2: Key Spectroscopic Data

TechniqueObservationInterpretationSource(s)
GC-MS Molecular Ion Peak at m/z = 157Confirms the molecular weight of C₁₁H₁₁N[7]
Base Peak at m/z = 156Corresponds to the loss of one hydrogen atom[7]
¹³C NMR Multiple signals in the aromatic regionCharacteristic of the naphthalene carbon skeleton[7][8]

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] this compound serves as a valuable precursor for introducing this moiety into larger, more complex molecules.

  • KRAS G12C Inhibitors : A significant application is in the preparation of (Piperazinyl)pyridopyrimidinone derivatives, which act as inhibitors of the KRAS G12C oncoprotein.[4][6] This is a major target in cancer therapy, making this compound highly relevant to modern drug discovery.

  • Specialized Ligand Synthesis : It is used to synthesize novel ligands for catalysis and sensor applications. Examples include the creation of atropisomeric phosphino-triazoles for developing gold(I) complexes and ferrocene-based imine ligands for use as electrochemical sensors for mercury.[5]

  • Advanced Materials : The compound is utilized in fabricating hybrid composite materials designed for environmental remediation, such as the removal of arsenic from contaminated water.[5]

  • Organic Synthesis Intermediate : Beyond specific targets, it is a versatile intermediate for functionalizing aromatic systems and is a key starting material in multi-step syntheses of various bioactive compounds.[11]

Conceptual Role in Drug Discovery

G A This compound (Starting Material) B Multi-step Synthesis (e.g., Coupling, Cyclization) A->B Reaction C Advanced Intermediate (e.g., Piperazinyl derivative) B->C Purification D Final API (e.g., KRAS G12C Inhibitor) C->D Final Step E Preclinical & Clinical Trials D->E Development

Caption: Role as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties. Adherence to safety protocols minimizes risks to researchers.

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard Statements
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H302: Harmful if swallowed.[12] H319/H320: Causes serious eye irritation.[12][13]
Precautions for Safe Handling
  • Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[12][14]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12][13]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[12][15] Do not eat, drink, or smoke in the work area.[12][13]

Conditions for Safe Storage
  • Container : Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][14]

  • Incompatibilities : Store away from incompatible materials and foodstuff containers.[12] For sensitive applications, storage under an inert gas may be recommended.[13]

First-Aid Measures
  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[12]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[12]

  • On Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[12]

  • If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen.[12]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound (CAS 2246-44-8) is a chemical intermediate of significant value, particularly for the pharmaceutical industry. Its utility as a precursor for high-value molecules, including targeted cancer therapies, underscores its importance in modern organic synthesis. A thorough understanding of its properties, synthetic pathways, and analytical profile, combined with strict adherence to safety protocols, enables researchers and drug development professionals to effectively and safely leverage this versatile compound in their discovery and development pipelines.

References

Synthesis of 1-Amino-2-methylnaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-Amino-2-methylnaphthalene, a crucial intermediate in the development of various pharmaceuticals and fine chemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the primary synthetic methodologies, including the Bucherer reaction and the reduction of 2-methyl-1-nitronaphthalene. The guide delves into the mechanistic underpinnings of these reactions, provides detailed experimental protocols, and presents a comparative analysis of the available methods. Furthermore, it covers the synthesis of key starting materials, purification techniques, and characterization of the final product, all supported by authoritative references.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-1-naphthylamine, is a vital aromatic amine whose structural motif is incorporated into a range of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The strategic placement of the amino and methyl groups on the naphthalene scaffold allows for a variety of chemical modifications, making it a versatile building block in the synthesis of complex molecular architectures. A thorough understanding of its synthesis is paramount for chemists engaged in the design and development of novel therapeutics.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways dominate the preparation of this compound. The choice between these routes often depends on the availability of starting materials, desired scale, and laboratory capabilities.

  • Route A: The Bucherer Reaction - This classic named reaction provides a direct conversion of a naphthol to a naphthylamine.[2]

  • Route B: Reduction of a Nitro Precursor - This two-step approach involves the nitration of 2-methylnaphthalene followed by the reduction of the resulting 2-methyl-1-nitronaphthalene.

The following sections will provide a detailed exploration of each of these routes.

Route A: The Bucherer Reaction - A Classic Approach

The Bucherer reaction is a reversible nucleophilic substitution reaction that converts a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[2][3] This reaction is particularly valuable in the synthesis of naphthalene derivatives and is a cornerstone of industrial dye intermediate manufacturing.[4]

Mechanistic Insights

The mechanism of the Bucherer reaction is a fascinating example of an addition-elimination pathway.[3] It proceeds through the following key steps:

  • Protonation and Bisulfite Addition: The reaction is initiated by the protonation of the naphthol ring, which activates it towards nucleophilic attack. A bisulfite ion then adds to the ring, leading to the formation of a tetralone sulfonic acid intermediate.[5][6]

  • Nucleophilic Attack by Ammonia: Ammonia, acting as the nitrogen source, attacks the carbonyl group of the intermediate.

  • Dehydration and Elimination: Subsequent dehydration and elimination of the bisulfite group lead to the formation of the final naphthylamine product.[5][6]

The reversibility of the reaction is a critical consideration; high concentrations of ammonia and bisulfite favor the formation of the amine.[2]

Diagram: Mechanism of the Bucherer Reaction

Bucherer_Mechanism naphthol 2-Methyl-1-naphthol protonation Protonation naphthol->protonation + H+ activated_naphthol Activated Naphthol (Resonance Structures) protonation->activated_naphthol bisulfite_addition Bisulfite Addition activated_naphthol->bisulfite_addition + HSO3- tetralone_sulfonic_acid Tetralone Sulfonic Acid Intermediate bisulfite_addition->tetralone_sulfonic_acid ammonia_attack Ammonia Attack tetralone_sulfonic_acid->ammonia_attack + NH3 amino_intermediate Amino Intermediate ammonia_attack->amino_intermediate dehydration Dehydration amino_intermediate->dehydration - H2O imine_intermediate Iminium Intermediate dehydration->imine_intermediate elimination Bisulfite Elimination imine_intermediate->elimination - HSO3- product This compound elimination->product

Caption: A simplified workflow of the Bucherer reaction mechanism.

Experimental Protocol: Bucherer Reaction of 2-Methyl-1-naphthol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-Methyl-1-naphthol

  • Sodium bisulfite (NaHSO₃)

  • Ammonia solution (aqueous, concentrated)

  • Water

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a high-pressure autoclave, charge 2-methyl-1-naphthol, sodium bisulfite, and concentrated aqueous ammonia solution.

  • Seal the autoclave and heat the mixture with stirring to approximately 150 °C for several hours.[3] The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to a pH of ~1. This will precipitate the unreacted naphthol.

  • Filter the mixture to remove the solid naphthol.

  • Make the filtrate alkaline by adding a concentrated solution of sodium hydroxide. This will precipitate the this compound.

  • Collect the precipitated product by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Route B: Reduction of 2-Methyl-1-nitronaphthalene

This two-step route offers an alternative to the Bucherer reaction and often provides high yields. It involves the initial nitration of readily available 2-methylnaphthalene, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2-Methyl-1-nitronaphthalene

The nitration of 2-methylnaphthalene is a standard electrophilic aromatic substitution reaction. The regioselectivity of this reaction is crucial, as the methyl group directs the incoming nitro group primarily to the C1 position.

The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The electron-donating methyl group activates the naphthalene ring towards electrophilic attack and directs the substitution to the ortho and para positions. In the case of 2-methylnaphthalene, the C1 position is sterically accessible and electronically favored, leading to the formation of 2-methyl-1-nitronaphthalene as the major product.

Diagram: Synthesis of 2-Methyl-1-nitronaphthalene

Nitration_Synthesis start 2-Methylnaphthalene reagents HNO3 / H2SO4 start->reagents Nitration product 2-Methyl-1-nitronaphthalene reagents->product

Caption: The direct nitration of 2-methylnaphthalene.

This protocol is a generalized procedure and requires careful handling of strong acids.

Materials:

  • 2-Methylnaphthalene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2-methylnaphthalene in a suitable solvent like glacial acetic acid.

  • Cool the flask in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the cooled solution of 2-methylnaphthalene with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for a specified time at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 2-methyl-1-nitronaphthalene.

  • Filter the yellow solid, wash thoroughly with water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization from ethanol to yield yellow needles.[7]

Step 2: Reduction of 2-Methyl-1-nitronaphthalene

The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. Catalytic hydrogenation is the most widely used method for this purpose on an industrial scale.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst to reduce the nitro group. This method is highly efficient, often proceeding with high yields and producing water as the only byproduct, making it an environmentally friendly choice.

Catalyst Selection:

  • Noble Metal Catalysts: Platinum and palladium on a carbon support (Pt/C, Pd/C) are highly effective but can be expensive.

  • Nickel Catalysts: Raney nickel and other supported nickel catalysts are cost-effective and widely used alternatives.[8][9]

  • Non-Noble Metal Catalysts: Recent research has focused on developing efficient and low-cost catalysts based on metals like cobalt and copper.[10]

This protocol requires specialized equipment for handling hydrogen gas under pressure and should only be performed by trained personnel in a well-ventilated area.

Materials:

  • 2-Methyl-1-nitronaphthalene

  • Catalyst (e.g., Raney Nickel or 5% Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas source

  • Parr hydrogenator or a similar high-pressure reactor

Procedure:

  • In the reaction vessel of a Parr hydrogenator, place a solution of 2-methyl-1-nitronaphthalene in a suitable solvent.

  • Carefully add the catalyst to the solution.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to the desired temperature (e.g., 50-80 °C) and agitate vigorously.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or distillation under reduced pressure.

Purification and Characterization

Purification by Crystallization

Crystallization is a powerful technique for purifying solid organic compounds.[11][12] The choice of solvent is critical for successful crystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, mixed solvent systems such as ethanol-water are often effective. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

  • Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting point range often indicates the presence of impurities.

Comparative Analysis of Synthetic Routes

FeatureBucherer Reaction (Route A)Reduction of Nitro Compound (Route B)
Starting Material 2-Methyl-1-naphthol2-Methylnaphthalene
Number of Steps OneTwo
Reagents Ammonia, Sodium BisulfiteNitric Acid, Sulfuric Acid, H₂/Catalyst
Reaction Conditions High Temperature, High PressureNitration: Low Temp.; Reduction: Moderate Temp. & Pressure
Potential Yield Moderate to HighHigh
Byproducts Sulfite saltsWater (from reduction)
Safety Considerations Use of autoclave, handling of ammoniaHandling of strong acids, use of H₂ gas under pressure

Safety and Handling

Both synthetic routes involve the use of hazardous materials and require appropriate safety precautions.

  • Bucherer Reaction: Requires the use of a high-pressure autoclave. Concentrated ammonia is corrosive and has a pungent odor.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Reactions should be carried out in a fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The use of a specialized high-pressure reactor and proper grounding is essential to prevent sparks. Catalysts like Raney Nickel can be pyrophoric and must be handled with care.

Always consult the Safety Data Sheets (SDS) for all chemicals used and follow established laboratory safety protocols.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Bucherer reaction of 2-methyl-1-naphthol and the reduction of 2-methyl-1-nitronaphthalene. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. The reduction of the nitro compound is often favored for its high yields and the use of greener catalytic hydrogenation methods. This guide has provided a detailed technical overview of these synthetic pathways, offering valuable insights for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-Depth Technical Guide to 1-Amino-2-methylnaphthalene: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 1-Amino-2-methylnaphthalene, a crucial chemical intermediate, with a particular focus on its molecular structure, synthesis, and its significant role in the development of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or exploring the applications of this versatile naphthalene derivative.

Introduction: The Significance of the Naphthalene Scaffold

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry, lending its rigid and lipophilic properties to a wide array of therapeutic agents.[1][2] Its derivatives have been successfully incorporated into drugs for various conditions, including cancer, infectious diseases, and inflammatory disorders.[2][3] this compound, a key derivative, has recently gained prominence as an essential building block in the synthesis of covalent inhibitors targeting the KRAS G12C oncoprotein, a critical driver in several difficult-to-treat cancers.[4] This guide will delve into the core chemical and physical characteristics of this compound, providing a robust foundation for its application in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a naphthalene ring system substituted with an amino group at the C1 position and a methyl group at the C2 position. This specific substitution pattern gives rise to its unique chemical reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁N[5]
Molecular Weight 157.21 g/mol [5]
CAS Number 2246-44-8
Appearance White or Colorless to Brown powder to lump to clear liquid[6]
Melting Point 28-31 °C (lit.)
Boiling Point 312.3 °C at 760 mmHg[7]
Density 1.106 g/cm³[7]
logP (predicted) 2.9 - 3.31[5][7]
pKa (predicted) 4.78 ± 0.10[7]

The predicted logP value suggests a moderate lipophilicity, a crucial parameter in drug design influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] The predicted pKa of the amino group indicates it is a weak base, a factor that governs its ionization state at physiological pH and its ability to form salts, which can be critical for drug formulation.[9]

Spectroscopic Characterization

While publicly available, high-resolution, fully assigned experimental spectra are limited, typical spectroscopic data for this compound would be interpreted as follows:

  • ¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methyl group, and a broad singlet for the amine protons. The aromatic region would show a complex splitting pattern due to the coupling of adjacent protons.

  • ¹³C NMR: The spectrum would display eleven distinct carbon signals, corresponding to the ten carbons of the naphthalene ring and the one methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the weakly donating methyl group. The availability of spectral data for the hydrochloride salt can also be a useful reference.[10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 157, corresponding to the molecular weight of the compound.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound, each with its own advantages and considerations.

Catalytic Hydrogenation of 1-Nitro-2-methylnaphthalene

This is a classical and efficient method for the synthesis of aryl amines. The nitro group of the precursor, 1-nitro-2-methylnaphthalene, is reduced to an amino group using a catalyst, typically a noble metal such as platinum or palladium on a carbon support, under a hydrogen atmosphere.[11][12]

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Product 1-Nitro-2-methylnaphthalene 1-Nitro-2-methylnaphthalene This compound This compound 1-Nitro-2-methylnaphthalene->this compound H₂, Pd/C or Pt/C

Figure 1: Catalytic Hydrogenation of 1-Nitro-2-methylnaphthalene.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: To a high-pressure hydrogenation reactor, add 1-nitro-2-methylnaphthalene and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 5-10 wt%) or a platinum-based catalyst.[12]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-150 bar).[12]

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 160-200 °C) with vigorous stirring.[12] The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or recrystallization to yield this compound.

Causality Behind Experimental Choices: The choice of a noble metal catalyst is due to its high activity and selectivity for the reduction of nitro groups. The use of a high-pressure system is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently. The solvent is chosen for its ability to dissolve the starting material and for its inertness under the reaction conditions.

Buchwald-Hartwig Amination of 1-Bromo-2-methylnaphthalene

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Product 1-Bromo-2-methylnaphthalene 1-Bromo-2-methylnaphthalene This compound This compound 1-Bromo-2-methylnaphthalene->this compound NH₃, Pd catalyst, Ligand, Base

Figure 2: Buchwald-Hartwig Amination of 1-Bromo-2-methylnaphthalene.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2-methylnaphthalene, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., BINAP, XPhos).[13][16]

  • Reagent Addition: Add a base (e.g., Cs₂CO₃, NaOtBu) and a source of ammonia (e.g., a solution of ammonia in dioxane or benzophenone imine followed by hydrolysis).[13]

  • Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for several hours until the starting material is consumed (monitored by TLC or GC).[13]

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.[4]

Causality Behind Experimental Choices: The palladium catalyst and the phosphine ligand form a catalytically active complex that facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond. The base is crucial for the deprotonation of the amine source, making it a more potent nucleophile. An inert atmosphere is essential to prevent the oxidation of the palladium catalyst and the phosphine ligand.

Chemical Reactivity

The reactivity of this compound is primarily governed by the interplay between the electron-donating amino group and the fused aromatic ring system.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the C4 position is the most likely site for electrophilic attack due to steric hindrance at the C2 position and electronic activation.

  • Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can readily react with electrophiles such as acyl chlorides, alkyl halides, and isocyanates to form the corresponding amides, secondary/tertiary amines, and ureas, respectively. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.[17]

  • Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups onto the naphthalene ring.

Application in Drug Discovery: A Key Scaffold for KRAS G12C Inhibitors

The most significant recent application of this compound is in the development of covalent inhibitors targeting the KRAS G12C mutant protein.[4] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer.[3]

KRAS G12C inhibitors work by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein. This irreversible binding locks the protein in its inactive GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3]

The this compound moiety often serves as a key hydrophobic anchor that binds to a pocket on the surface of the KRAS protein. The amino group is typically functionalized to introduce a linker and a reactive electrophilic "warhead" (e.g., an acrylamide) that forms the covalent bond with the cysteine residue. The specific structure and substitution pattern of the naphthalene ring are crucial for optimizing the binding affinity and selectivity of the inhibitor. Structure-activity relationship (SAR) studies have shown that modifications to the naphthalene scaffold can significantly impact the potency and pharmacokinetic properties of these inhibitors.[3][18][19]

G cluster_0 KRAS G12C Inhibitor Design Scaffold This compound (Hydrophobic Anchor) Linker Linker Scaffold->Linker binds to Warhead Electrophilic Warhead (e.g., Acrylamide) Linker->Warhead Cys12 Cysteine 12 Warhead->Cys12 forms covalent bond with KRAS KRAS G12C Protein

Figure 3: Role of this compound in KRAS G12C Inhibitors.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.

Table 2: GHS Hazard Information for this compound

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
H411 Toxic to aquatic life with long lasting effects

Data sourced from Sigma-Aldrich Safety Data Sheet.

Recommended Handling Procedures:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]

Causality Behind Safety Precautions: The recommended safety measures are in place to mitigate the risks associated with the inherent toxicity and irritant properties of the compound. Proper ventilation and PPE prevent exposure through inhalation, dermal contact, and accidental eye contact. Secure storage prevents degradation and reaction with other substances.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with its importance underscored by its critical role in the development of life-saving cancer therapeutics. A thorough understanding of its molecular structure, physicochemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and drug development. As the quest for new and more effective targeted therapies continues, the demand for and applications of this key naphthalene derivative are poised to grow.

References

An In-depth Technical Guide to the Physical Properties of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Amino-2-methylnaphthalene, a key aromatic amine, serves as a vital building block in the synthesis of various dyes, pharmaceuticals, and other specialty organic compounds. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the critical physical characteristics of this compound, supported by established experimental protocols and theoretical insights. The document is structured to offer not just data, but a deeper understanding of the causality behind the observed properties and the methodologies for their accurate determination.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-1-naphthylamine, belongs to the family of naphthalenamines. Its structure, featuring a naphthalene core with both an amino and a methyl substituent, imparts a unique combination of reactivity and physical behavior. The strategic placement of these functional groups influences its intermolecular interactions, which in turn dictate its macroscopic physical properties. In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. A precise knowledge of its physical properties is the foundational step for any synthetic manipulation, formulation development, or toxicological assessment.

Core Physical Properties: A Quantitative Overview

The physical properties of this compound are summarized in the table below. These values represent a consensus from various reputable chemical data sources and provide a baseline for laboratory work.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1][2]
Appearance White or Colorless to Brown powder, lump, or clear liquid[3]
Melting Point 28-31 °C (lit.)[4]
Boiling Point 312.3 °C at 760 mmHg
Density 1.106 g/cm³
Refractive Index (n20/D) 1.668 - 1.670
Solubility Soluble in methanol.[3]
CAS Number 2246-44-8[1][5]

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is a cornerstone of chemical characterization. The following sections detail the standard experimental protocols for measuring the key physical parameters of this compound, emphasizing the principles behind each technique.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[6]

  • Heating: The apparatus is heated gently and uniformly. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[7] The melting range is reported as T1-T2.

Causality: The transition from a crystalline solid to a liquid involves overcoming the intermolecular forces holding the molecules in a fixed lattice. For this compound, these forces include van der Waals interactions between the naphthalene rings and hydrogen bonding involving the amino group. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[6]

graph MeltingPointApparatus { layout=neato; node [shape=plaintext]; A [label="Thermometer"]; B [label="Capillary Tube\n(with sample)"]; C [label="Heating Bath\n(e.g., Oil in Thiele Tube)"]; D [label="Heat Source"]; A -- B [style=dashed, label="Attached"]; B -- C [label="Immersed in"]; C -- D [label="Heated by"]; }
Diagram of a basic melting point determination setup.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Capillary Method (Siwoloboff's Method)

  • Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube (fusion tube).[8][9]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[8][10]

  • Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.[10][11]

  • Observation: As the liquid heats, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][12]

Causality: The boiling point is a measure of the strength of intermolecular forces in the liquid state. The relatively high boiling point of this compound is attributed to the significant van der Waals forces of the large naphthalene ring system and the hydrogen bonding capacity of the primary amine group.

graph BoilingPointWorkflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; start [label="Start"]; prep [label="Prepare Sample and\nCapillary Tube"]; heat [label="Heat Sample Assembly"]; observe_bubbles [label="Observe Continuous\nStream of Bubbles"]; cool [label="Cool the Assembly"]; observe_entry [label="Record Temperature at\nLiquid Entry into Capillary"]; end [label="End"]; start -> prep; prep -> heat; heat -> observe_bubbles; observe_bubbles -> cool; cool -> observe_entry; observe_entry -> end; }
Workflow for boiling point determination by the capillary method.
Density Determination

Density is an intrinsic property defined as mass per unit volume.

Experimental Protocol: Pycnometer Method

  • Pycnometer Calibration: A clean, dry pycnometer (a glass flask with a precise volume) is weighed empty (m1). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed again (m2).

  • Sample Measurement: The pycnometer is emptied, dried, and a sample of this compound is introduced. The pycnometer with the sample is weighed (m3).

  • Final Weighing: The reference liquid is added to fill the pycnometer containing the sample, and it is weighed again (m4).

  • Calculation: The density of the sample is calculated using the formula: Density = (m3 - m1) * Density_of_reference_liquid / ((m2 - m1) - (m4 - m3))

Causality: The density of a substance is dependent on the mass of its constituent atoms and how closely they are packed. The presence of the dense naphthalene core contributes to the relatively high density of this compound. For solids, methods like gas pycnometry can also be employed to determine the volume by gas displacement, which is particularly useful for powdered samples.[13]

Solubility Assessment

Solubility provides insights into the polarity of a molecule.

Experimental Protocol: Qualitative Solubility Test

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, diethyl ether, hexane).

  • Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[14] A small volume of the chosen solvent (e.g., 0.75 mL) is added incrementally with vigorous shaking after each addition.[14][15]

  • Observation: The compound is classified as soluble if it completely dissolves. Observations on partial solubility are also noted.[16]

Causality: The solubility of this compound is governed by the "like dissolves like" principle. The large, nonpolar naphthalene moiety makes it generally insoluble in polar solvents like water. However, the presence of the polar amino group allows for some solubility in polar protic solvents like methanol through hydrogen bonding.[3] Its nonpolar character suggests good solubility in nonpolar organic solvents.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons on the naphthalene ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts and coupling patterns provide detailed information about the electronic environment of each proton.

    • ¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom in the molecule, allowing for the confirmation of the carbon skeleton.[17][18]

  • UV-Visible (UV-Vis) Spectroscopy: Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π-π* electronic transitions within the naphthalene ring system. The position and intensity of these bands can be influenced by the amino and methyl substituents.

Safety and Handling

This compound is harmful if swallowed and causes eye irritation.[19][20] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Store the compound in a tightly closed container in a cool, dry place, away from light and incompatible materials.[19] For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[19][21]

Conclusion

The physical properties of this compound are a direct reflection of its molecular structure. A comprehensive understanding and accurate determination of these properties are fundamental for its successful application in scientific research and industrial processes. This guide provides the essential data and experimental context to empower researchers in their work with this important chemical intermediate.

References

Navigating the Solubility Landscape of 1-Amino-2-methylnaphthalene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Physicochemical Properties and Experimental Determination for Drug Development Professionals

Introduction: The Significance of 1-Amino-2-methylnaphthalene in Scientific Research

This compound, a substituted naphthalene derivative, serves as a crucial building block in the synthesis of various organic molecules, including pharmacologically active compounds. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. The solubility of a compound governs its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the solubility characteristics of this compound, synthesizes its key physicochemical parameters, and presents a robust experimental framework for its precise determination.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of an organic molecule like this compound is dictated by a delicate interplay of its intrinsic properties and the nature of the solvent. The presence of a primary amino group introduces a polar, basic center capable of hydrogen bonding, while the bulky, nonpolar methylnaphthalene core imparts significant lipophilicity.

Key Physicochemical Properties Influencing Solubility:

PropertyValueImplication for Solubility
Predicted pKa 4.78 ± 0.10As a weak base, its aqueous solubility is expected to increase in acidic conditions due to the formation of the more soluble protonated form.
Predicted logP 3.31160The positive logP value indicates a preference for lipophilic environments over aqueous media, suggesting low water solubility and higher solubility in organic solvents.
Molecular Weight 157.22 g/mol The relatively low molecular weight might suggest some degree of water solubility, but this is counteracted by the large hydrophobic naphthalene ring.
Physical State Solid at 20°CAs a solid, the energy required to overcome the crystal lattice forces will also influence its solubility.

Solubility Profile of this compound

Direct, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. However, based on its physicochemical properties and qualitative reports, a comprehensive solubility profile can be inferred.

Qualitative and Inferred Solubility:

SolventSolubilityRationale
Water LowThe dominant hydrophobic nature of the methylnaphthalene ring system, as indicated by the high logP value, limits its interaction with polar water molecules.
Methanol SolubleMethanol's ability to act as both a hydrogen bond donor and acceptor, along with its moderate polarity, allows it to effectively solvate the molecule.
Ethanol Expected to be SolubleSimilar to methanol, ethanol is a polar protic solvent capable of favorable interactions with the amino group.
Dichloromethane Expected to be SolubleAs a polar aprotic solvent, it can interact with the polar amino group without the steric hindrance of hydrogen bonding, and its organic nature is compatible with the naphthalene moiety.
Benzene Expected to be SolubleThe nonpolar aromatic nature of benzene allows for favorable π-π stacking interactions with the naphthalene ring system.
Hexane Low to ModerateAs a nonpolar solvent, it will primarily interact with the hydrophobic methylnaphthalene portion, but may have limited ability to solvate the polar amino group.

To provide further context, the solubility of structurally similar compounds can offer valuable insights:

Quantitative Solubility Data for Analogous Compounds:

CompoundSolventSolubilityTemperature (°C)Reference
2-NaphthylamineHot WaterSoluble[1]Not Specified--INVALID-LINK--, --INVALID-LINK--
2-NaphthylamineEthanolSolubleNot Specified--INVALID-LINK--
2-NaphthylamineEtherSolubleNot Specified--INVALID-LINK--
2-NaphthylamineBenzeneSolubleNot Specified--INVALID-LINK--
N-phenyl-2-naphthylamineEthanol50 g/LNot Specified--INVALID-LINK--
N-phenyl-2-naphthylamineBenzene27 g/LNot Specified--INVALID-LINK--
N-phenyl-2-naphthylamineAcetone640 g/LNot Specified--INVALID-LINK--

Experimental Determination of Solubility: A Self-Validating Protocol

The following detailed protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of this compound. This method is designed to be a self-validating system, ensuring the accuracy and reliability of the generated data.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure that equilibrium is reached.

    • Place the vial in a constant temperature shaker bath (e.g., 25°C ± 0.5°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 24 hours to allow the undissolved solid to settle.

    • Alternatively, for faster separation, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes). This step is critical to ensure that no solid particles are carried over into the subsequent analysis.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation due to temperature changes.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a pH where the analyte is stable and has good peak shape). The exact ratio should be optimized for good separation and peak symmetry.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

    • Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility (g/L) = Concentration from calibration curve (g/L) x Dilution factor

Self-Validation Checks:

  • Solid State Analysis: Analyze the excess solid material after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformations or solvate formation has occurred during the experiment.

  • Equilibrium Confirmation: Collect and analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration has reached a plateau, confirming that equilibrium has been established.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate in shaker bath (e.g., 24-48h at 25°C) A->B C Settle or centrifuge to separate solid and liquid phases B->C D Filter supernatant through 0.22 µm filter C->D E Dilute filtered solution D->E F Quantify concentration by HPLC-UV E->F G Calculate solubility (g/L) F->G G cluster_factors Influencing Factors Solubility Solubility of This compound Solvent Solvent Polarity Solvent->Solubility 'Like dissolves like' pH pH of Aqueous Solution pH->Solubility Affects ionization (pKa ~4.78) Temp Temperature Temp->Solubility Generally increases solubility Particle Particle Size & Crystal Form Particle->Solubility Affects dissolution rate and apparent solubility

References

An In-Depth Technical Guide to the Spectroscopic Data of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for 1-Amino-2-methylnaphthalene, a crucial molecule in synthetic chemistry and drug development. Understanding its spectral signature is paramount for researchers and scientists in ensuring compound identity, purity, and for elucidating its structural characteristics. This document will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Introduction

This compound (C₁₁H₁₁N), with a molecular weight of 157.21 g/mol , is an aromatic amine with the naphthalene backbone.[1] Its structure, featuring a primary amino group and a methyl group on the naphthalene ring, gives rise to a unique spectroscopic fingerprint. This guide will systematically dissect each major spectroscopic technique, providing both the data and the scientific rationale behind its interpretation.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Medium-StrongN-H stretchThe primary amine group will exhibit symmetric and asymmetric stretching vibrations.
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the naphthalene ring.
2950-2850MediumAliphatic C-H stretchArising from the methyl group.
~1620Medium-StrongN-H bendThe scissoring vibration of the primary amine.
1600-1450Medium-StrongC=C stretchAromatic ring stretching vibrations of the naphthalene core.
~1380MediumC-H bendSymmetric bending of the methyl group.
~1275Medium-StrongC-N stretchThe stretching vibration of the bond between the aromatic ring and the nitrogen atom.
900-675StrongAromatic C-H bendOut-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic ring.

Experimental Protocol for IR Spectroscopy:

A standard approach to obtaining an IR spectrum for a solid sample like this compound would be using the KBr pellet method or Attenuated Total Reflectance (ATR).

  • KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.

  • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The IR beam is directed into the crystal and interacts with the sample at the point of contact.

The choice between these methods often depends on the sample amount and the desired sample preparation time, with ATR being a faster technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85-7.80m2HAr-H
7.50-7.43m2HAr-H
7.33d, J = 8.3 Hz1HAr-H
7.28d, J = 8.3 Hz1HAr-H
4.11br s2HNH₂
2.38s3HCH₃

Data obtained from a synthesis report and may vary slightly depending on the solvent and instrument used.

Interpretation and Causality:

  • Aromatic Protons (7.28-7.85 ppm): The signals in this region correspond to the six protons on the naphthalene ring. The complex multiplicity arises from the spin-spin coupling between adjacent protons. The downfield shift is characteristic of protons attached to an electron-rich aromatic system.

  • Amine Protons (4.11 ppm): The broad singlet is characteristic of the two protons of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methyl Protons (2.38 ppm): The singlet corresponds to the three equivalent protons of the methyl group. The absence of splitting indicates no adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • The sample is placed in an NMR tube and inserted into the NMR spectrometer.

  • The ¹H NMR spectrum is acquired using a standard pulse sequence.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS Reference dissolve->add_tms to_tube Transfer to NMR Tube add_tms->to_tube insert_sample Insert into Spectrometer to_tube->insert_sample acquire_spectrum Acquire Spectrum insert_sample->acquire_spectrum process_fid Process FID acquire_spectrum->process_fid phase_correct Phase Correction process_fid->phase_correct integrate Integrate Peaks phase_correct->integrate

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

¹³C NMR Spectral Data (in Acetone-d₆):

Chemical Shift (δ) ppmAssignment
142.9C-NH₂
135.5Quaternary C
129.0Aromatic CH
128.6Quaternary C
128.3Aromatic CH
125.9Aromatic CH
123.4Aromatic CH
122.9Aromatic CH
120.6Aromatic CH
116.5Quaternary C
16.5CH₃

Note: Specific assignments of the aromatic carbons can be complex and may require 2D NMR techniques for definitive confirmation.

Interpretation and Causality:

  • Aromatic Carbons (116.5-142.9 ppm): The signals in this region correspond to the ten carbons of the naphthalene ring. The carbon attached to the electron-donating amino group (C-NH₂) is shifted downfield. Quaternary carbons generally show weaker signals.

  • Methyl Carbon (16.5 ppm): The upfield signal is characteristic of the sp³-hybridized carbon of the methyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires a different pulse program, often with proton decoupling to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Mass Spectrometry Data (GC-MS):

m/zRelative IntensityAssignment
157HighMolecular Ion [M]⁺
156High[M-H]⁺
129Medium[M-H-HCN]⁺ or [M-C₂H₄]⁺
128Medium[M-H-H-HCN]⁺ or [M-H-C₂H₄]⁺

Data obtained from PubChem.[1]

Interpretation of the Fragmentation Pattern:

The fragmentation of aromatic amines under electron ionization (EI) often follows predictable pathways.

  • Molecular Ion Peak (m/z 157): The presence of a strong molecular ion peak is typical for aromatic compounds due to the stability of the naphthalene ring system.

  • [M-H]⁺ Peak (m/z 156): The loss of a hydrogen atom, likely from the amine group or the methyl group, is a common fragmentation for aromatic amines.

  • [M-H-HCN]⁺ Peak (m/z 129): A characteristic fragmentation of primary aromatic amines is the loss of hydrogen cyanide (HCN) from the [M-H]⁺ ion.

  • Further Fragmentation: The peak at m/z 128 can result from the loss of another hydrogen atom from the m/z 129 fragment.

MS_Fragmentation M [C₁₁H₁₁N]⁺ m/z = 157 M_minus_H [C₁₁H₁₀N]⁺ m/z = 156 M->M_minus_H - H• M_minus_HCN [C₁₀H₈]⁺ m/z = 129 M_minus_H->M_minus_HCN - HCN M_minus_2H_HCN [C₁₀H₇]⁺ m/z = 128 M_minus_HCN->M_minus_2H_HCN - H•

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • A dilute solution of the sample is prepared in a volatile organic solvent.

  • The solution is injected into a gas chromatograph (GC) to separate the compound from any impurities.

  • The separated compound then enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data of this compound provides a detailed and consistent picture of its molecular structure. The IR spectrum reveals the key functional groups, the ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, and the mass spectrum confirms the molecular weight and offers insights into its fragmentation behavior. This comprehensive guide serves as a valuable resource for researchers, enabling confident identification and characterization of this important chemical entity.

References

An In-Depth Technical Guide to the Safe Handling of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Amino-2-methylnaphthalene (CAS RN: 2246-44-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies. The central philosophy is not merely to list procedures, but to explain the underlying causality, ensuring that every protocol is a self-validating system for risk mitigation.

Section 1: Chemical & Physical Profile

This compound, also known as 2-Methyl-1-naphthylamine, is an aromatic amine used as a building block in organic synthesis, including in the preparation of certain kinase inhibitors for therapeutic research.[1][2] Its physical and chemical properties necessitate specific handling conditions to ensure laboratory safety. The compound is notably sensitive to light, air, and heat, which dictates the stringent storage requirements.[3]

PropertyValueSource(s)
CAS Registry Number 2246-44-8[4][5][6]
Molecular Formula C₁₁H₁₁N[3][6]
Molecular Weight 157.22 g/mol [3][7]
Appearance White, yellow, or brown solid (powder, lump, or liquid)[3][4]
Melting Point 28-31 °C (82-88 °F)[1][3][4]
Synonyms 2-Methyl-1-naphthylamine[3]
Storage Conditions Refrigerate (0-10°C), store under inert gas, protect from light[3][4]
Sensitivities Air, Light, and Heat Sensitive[3]

Section 2: Hazard Identification and Toxicology

The primary acute hazards of this compound are well-defined. However, a comprehensive toxicological profile is not extensively documented. Therefore, it is scientifically prudent to consider the toxicology of related compounds, such as 1-methylnaphthalene and naphthalene, to inform a conservative risk assessment.

GHS Classification
Pictogram
alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[4][8] H319/H320: Causes serious eye irritation. / Causes eye irritation.[4][8]
Precautionary Statements P264, P270, P301+P312+P330, P305+P351+P338, P337+P313, P501
Toxicological Insights

The immediate, documented risks are acute oral toxicity and serious eye irritation upon contact.[4][8] The causality is rooted in the chemical reactivity of the aromatic amine functional group with biological tissues.

While chronic exposure data for this compound is scarce, studies on its structural analog, 1-methylnaphthalene, provide critical context. Chronic dietary exposure to 1-methylnaphthalene in male mice led to an increased incidence of lung adenomas.[9] Furthermore, the broader class of methylnaphthalenes is known to target the respiratory tract, causing irritation and, in animal studies, lesions in the nasal epithelium.[10][11][12] Therefore, inhalation of dust or aerosolized particles must be considered a significant potential risk.

Hazard_Profile *Based on data from structural analogs cluster_routes Routes of Exposure cluster_organs Primary Target Organs Compound This compound Ingestion Ingestion Compound->Ingestion H302 EyeContact Eye Contact Compound->EyeContact H319/H320 Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation SkinContact Skin Contact Compound->SkinContact GITract Gastrointestinal Tract (Acute Toxicity) Ingestion->GITract Eyes Eyes (Serious Irritation) EyeContact->Eyes Respiratory Respiratory System (Suspected Target Organ*) Inhalation->Respiratory PPE_Workflow start Begin Task: Handling this compound ppe_base Required Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses start->ppe_base decision_dust Is dust/aerosol generation possible? decision_splash Is there a splash hazard? decision_dust->decision_splash No ppe_respirator Add: NIOSH-approved Respirator decision_dust->ppe_respirator Yes ppe_faceshield Add: Face Shield (over glasses) decision_splash->ppe_faceshield Yes end_task Proceed with Task decision_splash->end_task No ppe_base->decision_dust ppe_respirator->decision_splash ppe_faceshield->end_task Spill_Response start Spill Detected alert Alert personnel in the area Restrict access start->alert ppe Don appropriate PPE (Respirator, gloves, goggles) alert->ppe contain Contain the spill (Use absorbent pads around the perimeter) ppe->contain assess Assess spill size contain->assess cleanup_small Small Spill: Cover with absorbent material. Carefully sweep into a labeled hazardous waste container. assess->cleanup_small Small & Manageable cleanup_large Large Spill: Evacuate the area. Contact institutional EHS. assess->cleanup_large Large or Unmanageable decontaminate Decontaminate the area with a suitable solvent and wipes. cleanup_small->decontaminate dispose Dispose of all cleanup materials as hazardous waste. decontaminate->dispose end Report Incident dispose->end

References

An In-depth Technical Guide to the Toxicological Profile of Methylnaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive toxicological profile of 1-methylnaphthalene and 2-methylnaphthalene, isomers of significant environmental and industrial relevance. Intended for researchers, scientists, and drug development professionals, this document delves into the toxicokinetics, mechanisms of toxicity, and organ-specific effects of these compounds. It further provides detailed experimental protocols for assessing their toxicity and a summary of key toxicological data to support risk assessment and inform future research.

Introduction: The Dual Nature of Methylnaphthalenes

Methylnaphthalenes are polycyclic aromatic hydrocarbons (PAHs) commonly found in crude oil, coal tar, and as byproducts of combustion.[1][2] Their widespread presence in the environment, from contaminated sites to tobacco smoke, necessitates a thorough understanding of their potential impact on human health.[3][4] While structurally similar to naphthalene, the addition of a methyl group alters their physicochemical properties, influencing their metabolic fate and toxicological profile. This guide will dissect the intricate relationship between the chemical structure of methylnaphthalenes and their biological activity, providing a foundational understanding for toxicological assessment.

Toxicokinetics: A Journey of Metabolic Activation

The toxicity of methylnaphthalenes is intrinsically linked to their biotransformation. While the parent compounds themselves are relatively inert, their metabolism can lead to the formation of highly reactive intermediates that are responsible for cellular damage. The toxicokinetic journey of methylnaphthalenes can be broadly categorized into absorption, distribution, metabolism, and excretion.

Absorption, Distribution, and Excretion

Methylnaphthalenes can be absorbed through inhalation, ingestion, and dermal contact.[5] Due to their lipophilic nature, they are readily absorbed and distributed to various tissues, with a potential for accumulation in adipose tissue.[6] Following metabolism, the more water-soluble metabolites are primarily excreted in the urine.[5]

Metabolism: The Genesis of Toxicity

The metabolic pathway of methylnaphthalenes is a critical determinant of their toxicity. Unlike naphthalene, where ring epoxidation is the primary initial step, the metabolism of methylnaphthalenes involves two competing pathways: oxidation of the methyl group and oxidation of the aromatic rings.[7][8]

  • Methyl Group Oxidation: This is the principal metabolic pathway for both 1- and 2-methylnaphthalene, accounting for a significant portion of their biotransformation.[7] This pathway is generally considered a detoxification route, leading to the formation of hydroxymethylnaphthalenes and subsequently naphthoic acids, which are more readily excreted.[7]

  • Ring Epoxidation: This pathway, mediated by cytochrome P450 (CYP) enzymes (primarily CYP1A and CYP2F families), is the key to their toxicity.[7][8] The epoxidation of the aromatic rings results in the formation of reactive epoxide intermediates. These epoxides can then undergo several transformations:

    • Detoxification: They can be conjugated with glutathione (GSH) by glutathione-S-transferases (GSTs) or hydrolyzed by epoxide hydrolase to form dihydrodiols. These are detoxification pathways that lead to the formation of less toxic, water-soluble metabolites that can be excreted.

    • Toxification: The epoxides can rearrange to form naphthols or be converted to dihydrodiol epoxides, which are highly reactive electrophiles. These reactive metabolites can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, leading to cellular dysfunction and toxicity.[8][9]

The balance between these metabolic pathways is influenced by several factors, including the specific isomer, the animal species, and the tissue-specific expression of metabolizing enzymes.[5][7]

Mechanisms of Toxicity: From Metabolic Activation to Cellular Demise

The reactive metabolites generated during the metabolism of methylnaphthalenes can initiate a cascade of events at the cellular level, culminating in toxicity. The primary mechanisms of toxicity include oxidative stress, covalent binding to macromolecules, and induction of apoptosis.

Oxidative Stress and the Nrf2 Response

The redox cycling of methylnaphthalene metabolites, particularly naphthoquinones, can lead to the excessive production of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[10] This surge in ROS overwhelms the cellular antioxidant defense systems, resulting in a state of oxidative stress. Oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA.

To counteract the detrimental effects of oxidative stress, cells activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stressors, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and detoxification genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which help to restore cellular redox homeostasis. However, prolonged or overwhelming oxidative stress can exhaust this protective mechanism, leading to cellular injury.

G cluster_metabolism Metabolic Activation cluster_stress Oxidative Stress Methylnaphthalene Methylnaphthalene CYP450 CYP450 Methylnaphthalene->CYP450 Oxidation Reactive Metabolites (Epoxides, Quinones) Reactive Metabolites (Epoxides, Quinones) CYP450->Reactive Metabolites (Epoxides, Quinones) ROS Production ROS Production Reactive Metabolites (Epoxides, Quinones)->ROS Production Oxidative Damage (Lipids, Proteins, DNA) Oxidative Damage (Lipids, Proteins, DNA) ROS Production->Oxidative Damage (Lipids, Proteins, DNA) Keap1 Keap1 ROS Production->Keap1 inactivates Cell Injury/Apoptosis Cell Injury/Apoptosis Oxidative Damage (Lipids, Proteins, DNA)->Cell Injury/Apoptosis Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes (HO-1, NQO1) activates transcription of Cellular Protection Cellular Protection Antioxidant Genes (HO-1, NQO1)->Cellular Protection

Figure 1: Methylnaphthalene-induced oxidative stress and Nrf2 activation pathway.
Covalent Binding and DNA Damage

The electrophilic nature of methylnaphthalene epoxides and quinones allows them to form covalent adducts with nucleophilic sites on cellular macromolecules.[8] The binding of these metabolites to proteins can impair their function, leading to enzyme inhibition and disruption of cellular processes. Covalent binding to DNA can result in the formation of DNA adducts, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[10]

Induction of Apoptosis

Severe cellular damage caused by oxidative stress and macromolecular adduction can trigger programmed cell death, or apoptosis.[10] Methylnaphthalene-induced apoptosis is often mediated through the intrinsic or mitochondrial pathway.[14] The accumulation of ROS and cellular damage can lead to the opening of the mitochondrial permeability transition pore, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[14]

G Methylnaphthalene Metabolites Methylnaphthalene Metabolites Mitochondrial Damage Mitochondrial Damage Methylnaphthalene Metabolites->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 2: Intrinsic apoptosis pathway induced by methylnaphthalene metabolites.

Organ-Specific Toxicity

The toxic effects of methylnaphthalenes are not uniformly distributed throughout the body but rather target specific organs, primarily the respiratory tract and the liver. This organ-specific toxicity is largely determined by the local expression of metabolizing enzymes.

Respiratory Toxicity

The respiratory tract, particularly the non-ciliated bronchiolar epithelial cells (Clara cells) and the nasal epithelium, is a primary target for methylnaphthalene-induced toxicity.[7] These cells have a high concentration of CYP enzymes, leading to the localized production of reactive metabolites and subsequent cellular injury.[7]

  • Acute Exposure: Acute inhalation exposure to methylnaphthalenes can cause irritation of the respiratory tract.[15] In animal studies, high concentrations can lead to necrosis of the bronchiolar and nasal epithelium.[7]

  • Chronic Exposure: Chronic exposure to methylnaphthalenes has been shown to cause a range of non-neoplastic lesions in the respiratory tract of rodents, including mucous cell hyperplasia in the nasopharyngeal tissues and pulmonary alveolar proteinosis.[3][16] Pulmonary alveolar proteinosis is characterized by the accumulation of surfactant-like material in the alveoli.[10]

Hepatic Toxicity

The liver, as the primary site of xenobiotic metabolism, is also a target for methylnaphthalene toxicity.[10] While methyl group oxidation is a major detoxification pathway in the liver, the formation of reactive ring-oxidized metabolites can lead to hepatotoxicity. In animal studies, exposure to methylnaphthalenes has been associated with increased liver weight and histopathological changes such as single-cell necrosis.[10][17]

Carcinogenicity

The carcinogenic potential of methylnaphthalenes is a subject of ongoing investigation and appears to be equivocal.

  • 1-Methylnaphthalene: Chronic dietary studies in B6C3F1 mice showed an increased incidence of bronchiolar/alveolar adenomas in male mice, suggesting a possible weak carcinogenic potential in the lung.[18] However, this effect was not dose-dependent, and no significant increase in carcinomas was observed.[18]

  • 2-Methylnaphthalene: Similar studies with 2-methylnaphthalene in mice did not show a clear carcinogenic effect.[16] While there was a slight increase in lung tumors in male mice at the lower dose, this was not observed at the higher dose, and the overall evidence for carcinogenicity was considered equivocal.[16]

The genotoxicity data for methylnaphthalenes are also mixed. While some in vitro studies have shown evidence of genotoxicity, such as sister chromatid exchanges, the Ames test for mutagenicity has generally been negative.[9][19] In vivo genotoxicity studies have also yielded inconsistent results.[9]

Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of methylnaphthalenes requires a battery of in vitro and in vivo assays. The following are detailed protocols for key experiments, with specific considerations for testing lipophilic compounds like methylnaphthalenes.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[1][14][20][21][22][23][24][25]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the methylnaphthalene isomer in a suitable solvent such as dimethyl sulfoxide (DMSO).[17] Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the methylnaphthalene. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Causality and Self-Validation: The inclusion of a vehicle control is crucial to distinguish the cytotoxic effects of the methylnaphthalene from any potential toxicity of the solvent. A positive control validates the assay's ability to detect cytotoxicity. Running the assay at multiple time points provides information on the time-dependent nature of the toxicity.

Assessment of Mutagenicity: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[26][27][28][29][30]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation in these bacteria, allowing them to grow on a histidine-deficient medium.

Protocol:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).

  • Metabolic Activation: Since many PAHs require metabolic activation to become mutagenic, the test is typically performed with and without the addition of a mammalian liver extract (S9 fraction), which contains CYP enzymes.

  • Compound Preparation: Prepare serial dilutions of the methylnaphthalene in a suitable solvent (e.g., DMSO).

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate. For volatile compounds like methylnaphthalenes, a pre-incubation method or a desiccator-based exposure system may be more appropriate to ensure adequate exposure.[1]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is typically at least two-fold.

Causality and Self-Validation: The use of multiple bacterial strains with different mutation types helps to identify the specific type of mutation induced. The inclusion of both S9-activated and non-activated conditions distinguishes between direct-acting mutagens and those that require metabolic activation. Positive and negative controls are essential for validating the assay.

Assessment of DNA Damage: The Comet Assay

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[11][12][15]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Causality and Self-Validation: The use of a negative control (untreated cells) establishes the baseline level of DNA damage. A positive control (cells treated with a known DNA-damaging agent) confirms the assay is working correctly. Analyzing different parameters of the comet (tail length, percentage of DNA in the tail) can provide more detailed information about the type of DNA damage.

G cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment Cell Culture Cell Culture Methylnaphthalene Exposure Methylnaphthalene Exposure Cell Culture->Methylnaphthalene Exposure MTT Assay MTT Assay Methylnaphthalene Exposure->MTT Assay Ames Test Ames Test Methylnaphthalene Exposure->Ames Test Comet Assay Comet Assay Methylnaphthalene Exposure->Comet Assay Cell Viability Cell Viability MTT Assay->Cell Viability Bacterial Culture (S. typhimurium) Bacterial Culture (S. typhimurium) Bacterial Culture (S. typhimurium)->Ames Test Mutagenicity Mutagenicity Ames Test->Mutagenicity Eukaryotic Cells Eukaryotic Cells Eukaryotic Cells->Comet Assay DNA Damage DNA Damage Comet Assay->DNA Damage

Figure 3: Experimental workflow for the toxicological assessment of methylnaphthalenes.

Quantitative Toxicological Data

The following table summarizes key quantitative toxicological data for 1-methylnaphthalene and 2-methylnaphthalene from animal studies. This information is crucial for risk assessment and for establishing safe exposure limits.

Compound Species Route Parameter Value Endpoint Reference
1-Methylnaphthalene RatOralLD501840 mg/kgLethality[16]
RatDermalLD50>2000 mg/kgLethality[16]
RatInhalation (13-week)NOAEL4 ppmNasopharyngeal tissue effects[16]
MouseOral (81-week)LOAEL71.6 mg/kg/dayIncreased incidence of lung adenomas (males)[16][18]
2-Methylnaphthalene RatOralLD501630 - 4050 mg/kgLethality[6][19]
RatDermalLD50>2000 mg/kgLethality[19]
RatInhalation (4-week)NOAELNot established[3]
MouseOral (81-week)LOAEL50.3 mg/kg/day (females), 54.3 mg/kg/day (males)Pulmonary alveolar proteinosis[10][19]

Conclusion and Future Directions

The toxicological profile of methylnaphthalenes is complex and multifaceted. Their toxicity is primarily driven by metabolic activation to reactive intermediates, leading to oxidative stress, macromolecular damage, and organ-specific toxicity, particularly in the respiratory tract and liver. While their carcinogenic potential in humans remains to be fully elucidated, animal studies suggest a weak carcinogenic effect for 1-methylnaphthalene in the lungs of male mice.

Future research should focus on several key areas:

  • Human-Relevant Metabolism: Further studies are needed to better understand the metabolism of methylnaphthalenes in human tissues to improve the accuracy of risk assessment.

  • Detailed Mechanistic Studies: A deeper understanding of the signaling pathways involved in methylnaphthalene-induced toxicity will aid in the development of targeted therapeutic and preventative strategies.

  • Mixture Toxicology: Since human exposure often involves complex mixtures of PAHs, the toxicological interactions between methylnaphthalenes and other environmental contaminants warrant further investigation.

  • Development of Biomarkers: The identification of sensitive and specific biomarkers of methylnaphthalene exposure and effect would be invaluable for monitoring human populations and assessing health risks.

By continuing to unravel the intricate mechanisms of methylnaphthalene toxicity, the scientific community can better protect human health from the adverse effects of these ubiquitous environmental contaminants.

References

The Strategic Utility of 1-Amino-2-methylnaphthalene in Modern Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

1-Amino-2-methylnaphthalene, also known as 2-methyl-1-naphthylamine, is a key aromatic amine that serves as a versatile starting material in the synthesis of a wide array of complex organic molecules. Its unique structural and electronic properties, characterized by a nucleophilic amino group appended to a sterically hindered position on the naphthalene scaffold, make it a valuable precursor in the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for its utilization in advanced organic synthesis.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for its effective and safe utilization in any synthetic endeavor.

Physicochemical Properties
PropertyValueReference
CAS Number 2246-44-8[1][2]
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.22 g/mol [1]
Appearance White to reddish crystalline lumps[1]
Melting Point 28-31 °C[3]
Boiling Point 312.3 °C at 760 mmHg[4]
Refractive Index (n20/D) 1.668[3]
Solubility Slightly soluble in hot water[5]
Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[6] It is also a skin irritant and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Hazard Statements: H302, H315, H319, H335[6]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[6]

Synthesis of this compound: A Modern Approach

While classical methods for the synthesis of aromatic amines exist, modern cross-coupling reactions offer a more efficient and versatile route to this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful method for the formation of carbon-nitrogen bonds.

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 1-bromo-2-methylnaphthalene. The choice of a nickel catalyst with a BINAP ligand in this specific literature example demonstrates a variation on the more common palladium-catalyzed process, highlighting the adaptability of catalyst systems in cross-coupling chemistry.[4][7]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_0 1-Bromo-2-methylnaphthalene cluster_1 This compound 1-Bromo-2-methylnaphthalene This compound 1-Bromo-2-methylnaphthalene->this compound ((+/-)-binap)Ni[P(OPh)3]2-2PhCH3, (+/-)-binap, NaOtBu, NH3 (in 1,4-dioxane) 120 °C, 18 h

A representative Buchwald-Hartwig amination for the synthesis of this compound.

Materials:

  • 1-Bromo-2-methylnaphthalene (1.0 equiv)

  • ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%)

  • (+/-)-binap (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (4.4 equiv)

  • Ammonia (NH₃) (0.5 M solution in 1,4-dioxane, 3.0 equiv)

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for elution

Procedure:

  • In an oven-dried vial equipped with a PTFE-sealed screw cap and a magnetic stir bar, add ((+/-)-binap)Ni[P(OPh)₃]₂-2PhCH₃, (+/-)-binap, and 1-bromo-2-methylnaphthalene.[4][7]

  • Transfer the vial to an argon-filled glove box.

  • Sequentially add NaOtBu and the ammonia solution in 1,4-dioxane.

  • Seal the reaction vial, remove it from the glove box, and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with Et₂O (15 mL) and wash sequentially with 1 M NaOH (10 mL) and H₂O (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.[4][7]

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an argon-filled glove box and an oven-dried vial is crucial to exclude moisture and oxygen, which can deactivate the nickel catalyst.

  • Ligand Selection: The BINAP ligand is a binaphthyl diphosphine that forms a stable complex with the nickel center, facilitating the catalytic cycle of oxidative addition and reductive elimination.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the ammonia, making it a more potent nucleophile for the coupling reaction.

  • Solvent: 1,4-Dioxane is a suitable solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

  • Temperature: The elevated temperature of 120 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Strategic Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its primary aromatic amino group, which can be readily transformed into a variety of other functional groups or used as a handle for the construction of heterocyclic systems.

Diazotization and Subsequent Transformations

The conversion of the primary amino group into a diazonium salt is a cornerstone of aromatic chemistry, opening up a plethora of synthetic possibilities. The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles.

Diazotization_Workflow Start This compound Diazonium 2-Methylnaphthalene-1-diazonium Salt Start->Diazonium NaNO2, H+ Sandmeyer Sandmeyer Reaction (e.g., CuCN, CuBr) Diazonium->Sandmeyer Schiemann Balz-Schiemann Reaction (HBF4, heat) Diazonium->Schiemann Other Other Nucleophilic Substitutions (e.g., H2O, KI) Diazonium->Other Products Diverse Functionalized 2-Methylnaphthalenes Sandmeyer->Products Schiemann->Products Other->Products

Synthetic pathways from this compound via diazotization.

The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. This is a powerful method for introducing these functionalities onto the naphthalene ring system, which can be difficult to achieve through direct electrophilic aromatic substitution due to regioselectivity issues.

The Balz-Schiemann reaction is a specialized method for the introduction of a fluorine atom onto an aromatic ring. The diazonium salt is typically isolated as its tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride.[4] This reaction is one of the most reliable methods for the synthesis of aryl fluorides.

Synthesis of Bioactive Molecules

This compound is a key building block in the synthesis of various biologically active compounds.

  • KRAS G12C Inhibitors: It is used in the preparation of (piperazinyl)pyridopyrimidinone derivatives that act as inhibitors of the KRAS G12C oncoprotein, a significant target in cancer therapy.[4][7]

  • Ferrocene-Based Ligands: This amine is utilized in the synthesis of imine ligands based on ferrocene, which have applications as chromogenic and electrochemical sensors for heavy metals like mercury.[3]

  • Atropisomeric Phosphino-Triazoles: It serves as a precursor for the synthesis of atropisomeric phosphino-triazoles, which can be used to develop gold(I) complexes with potential catalytic or medicinal applications.[3]

  • Anti-inflammatory Agents: Derivatives of alpha-amino naphthalene have been synthesized and shown to possess potent anti-inflammatory activity with reduced ulcerogenic effects compared to standard drugs like phenylbutazone.[8]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While direct examples of this compound in a classical Pictet-Spengler reaction are not readily found in the initial literature search, its structural features suggest its potential as a precursor to aza-analogs of polycyclic aromatic hydrocarbons. The electron-rich naphthalene ring is susceptible to electrophilic attack, a key step in the Pictet-Spengler cyclization.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its accessibility through modern synthetic methods like the Buchwald-Hartwig amination, combined with the rich reactivity of its primary amino group, provides a powerful platform for the construction of a diverse range of complex molecules. From its role in the synthesis of targeted cancer therapeutics to the development of novel sensor materials, this compound continues to be a cornerstone for innovation in both academic and industrial research. A thorough understanding of its properties, synthetic routes, and reaction pathways, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in their synthetic endeavors.

References

An In-depth Technical Guide to Aminonaphthalene Compounds: From Industrial Origins to Modern Therapeutics and Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive exploration of aminonaphthalene compounds, tracing their journey from foundational intermediates in the dye industry to their pivotal roles in modern medicine and biochemical research. We will delve into the discovery and synthesis of the core naphthylamine isomers, their divergent paths in industrial applications and toxicology, and the subsequent development of highly influential derivatives such as the beta-blocker propranolol and the fluorescent labeling agent dansyl chloride. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, experimental protocols, and an understanding of the structure-activity relationships that define this important class of molecules.

Part 1: The Core Naphthylamines: A Dual Legacy

The story of aminonaphthalenes begins with the two primary isomers, 1-naphthylamine and 2-naphthylamine. These simple aromatic amines, derived from naphthalene, laid the groundwork for significant industrial and scientific advancements, while also revealing the potential for severe health hazards.

Discovery and Early Synthesis

1-Naphthylamine, also known as α-naphthylamine, is an aromatic amine that crystallizes as colorless needles.[1] A common laboratory and industrial preparation involves the reduction of 1-nitronaphthalene.[1]

Experimental Protocol: Synthesis of 1-Naphthylamine via Béchamp Reduction

A conventional method for producing 1-naphthylamine is the Béchamp reduction of 1-nitronaphthalene using iron filings and hydrochloric acid.[1][2]

  • Reaction Setup: A mixture of 1-nitronaphthalene, iron filings, and water is placed in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Acid Addition: A small amount of hydrochloric acid is added to initiate the reaction. The mixture is then heated.

  • Reduction: The nitro group is reduced to an amine by the nascent hydrogen generated from the reaction of iron with the acid.

  • Isolation: After the reaction is complete, the mixture is made alkaline to precipitate iron oxides. The 1-naphthylamine is then isolated by steam distillation.[1]

  • Purification: The distilled product can be further purified by recrystallization.[3]

2-Naphthylamine, or β-naphthylamine, is also typically a colorless solid, though it can appear reddish due to oxidation in air.[4] A key synthetic route to this isomer is the Bucherer reaction.[4]

Experimental Protocol: Synthesis of 2-Naphthylamine via the Bucherer Reaction

This reaction converts 2-naphthol to 2-naphthylamine.[4]

  • Reactants: 2-naphthol is heated with an aqueous solution of ammonia and an alkali bisulfite (e.g., sodium bisulfite).

  • Reaction Conditions: The reaction is typically carried out in an autoclave under pressure at elevated temperatures.

  • Mechanism: The reaction proceeds through the formation of an intermediate sulfonic acid derivative of the naphthol, which is then displaced by the amino group.

  • Isolation: Upon cooling, the 2-naphthylamine product precipitates and can be collected by filtration.

The Rise of the Azo Dyes

The primary industrial application for 1-naphthylamine and its derivatives has been in the synthesis of azo dyes.[5][6][7] These dyes are characterized by the presence of an azo group (-N=N-) and are widely used for coloring textiles, paper, and leather.[7] The synthesis of azo dyes from 1-naphthylamine involves a two-step process: diazotization followed by coupling.[6]

Diagram: Azo Dye Synthesis Workflow

AzoDyeSynthesis Naphthylamine 1-Naphthylamine Diazonium Diazonium Salt Naphthylamine->Diazonium Diazotization (NaNO2, HCl, 0-5°C) AzoDye Azo Dye Diazonium->AzoDye Azo Coupling Coupling Coupling Component (e.g., Phenol) Coupling->AzoDye

Caption: Workflow for the synthesis of azo dyes from 1-naphthylamine.

Sulfonated derivatives of 1-naphthylamine, such as naphthionic acid (1-aminonaphthalene-4-sulfonic acid), are particularly important as they can be used to produce dyes like Congo red.[1][8]

A Dark Turn: The Discovery of Carcinogenicity

While 1-naphthylamine found widespread use, its isomer, 2-naphthylamine, became infamous for its potent carcinogenic properties.[9][10] Epidemiological studies of workers in the dye and rubber industries revealed a significantly increased risk of bladder cancer associated with exposure to 2-naphthylamine.[9][10] This is due to its metabolism in the body, which can lead to the formation of DNA adducts and subsequent genetic damage.[9] As a result, the commercial production of 2-naphthylamine was largely discontinued in the early 1970s, and it is now primarily used in laboratory research.[9]

The carcinogenicity of commercial-grade 1-naphthylamine has also been a subject of concern, largely due to contamination with the highly carcinogenic 2-naphthylamine isomer.[5][11] Pure 1-naphthylamine is not classifiable as to its carcinogenicity to humans by the International Agency for Research on Cancer (IARC).[5]

Comparative Physicochemical Properties
Property1-Naphthylamine2-Naphthylamine
Synonyms α-Naphthylamine, 1-Aminonaphthaleneβ-Naphthylamine, 2-Aminonaphthalene
CAS Number 134-32-7[1]91-59-8[4]
Molecular Formula C₁₀H₉N[1]C₁₀H₉N[4]
Molar Mass 143.19 g/mol [1]143.19 g/mol [4]
Appearance Colorless to reddish-purple crystals[1]White to red crystals[4]
Melting Point 47-50 °C[1]111-113 °C[4]
Boiling Point 301 °C[1]306 °C[4]
Solubility in Water Low[1]Miscible in hot water[4]

Part 2: Propranolol: A Revolutionary Therapeutic from a Naphthalene Scaffold

The development of propranolol, a beta-blocker derived from a naphthalene structure, marked a paradigm shift in the treatment of cardiovascular diseases. Its discovery by Sir James Black in the 1960s revolutionized the management of angina pectoris and hypertension.[12][13]

The Dawn of Beta-Blockers

The concept of beta-blockers emerged from the understanding of the sympathetic nervous system and its role in regulating heart function.[14] The goal was to develop a drug that could block the effects of adrenaline and noradrenaline on the heart, thereby reducing its oxygen demand.[12] The first clinically effective beta-blocker was propranolol, which was found to be more potent and have fewer side effects than its predecessor, pronethalol.[14]

The Synthesis of Propranolol

Propranolol is synthesized from 1-naphthol. The following is a generalized protocol for its synthesis.

Experimental Protocol: Synthesis of Propranolol

  • Alkylation of 1-Naphthol: 1-Naphthol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 1-(2,3-epoxypropoxy)naphthalene.

  • Ring Opening: The resulting epoxide is then reacted with isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, opening it to form propranolol.

  • Purification: The crude propranolol is then purified, typically by crystallization of its hydrochloride salt.

Mechanism of Action

Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[15] By blocking β1 receptors in the heart, it reduces heart rate, myocardial contractility, and blood pressure. Its blockage of β2 receptors can lead to bronchoconstriction, which is why it is used with caution in patients with asthma.[15]

Diagram: Propranolol's Mechanism of Action

PropranololMechanism cluster_synapse Synaptic Cleft cluster_cell Cardiac Myocyte Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor β1-Adrenergic Receptor Catecholamines->BetaReceptor activates AC Adenylate Cyclase BetaReceptor->AC activates Propranolol Propranolol Propranolol->BetaReceptor blocks cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Calcium ↑ Ca²⁺ Influx PKA->Calcium Contraction ↑ Heart Rate & Contraction Calcium->Contraction

Caption: Propranolol blocks catecholamine binding to β1-receptors, inhibiting the downstream signaling cascade that leads to increased heart rate and contraction.

Therapeutic Applications

Propranolol is used to treat a wide variety of conditions, including:

  • Hypertension[12][13]

  • Angina pectoris[12][13]

  • Myocardial infarction[12][13]

  • Cardiac arrhythmias[12][13]

  • Migraine prevention[12][13]

  • Essential tremors[12][13]

  • Performance anxiety[13]

Part 3: Dansyl Chloride: Illuminating the World of Biomolecules

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a fluorescent reagent that has become an invaluable tool in biochemistry and molecular biology for the sensitive detection and analysis of proteins and amino acids.[16][17]

The Need for Sensitive Detection

Before the advent of fluorescent labeling, the analysis of amino acids and proteins was a challenging task requiring relatively large amounts of material. The introduction of dansyl chloride in 1963 by Gray and Hartley revolutionized protein end-group analysis by providing a much more sensitive detection method.[16]

Synthesis and Reactivity of Dansyl Chloride

Dansyl chloride can be prepared by the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid with a chlorinating agent like phosphorus oxychloride.[17][18]

Experimental Protocol: Synthesis of Dansyl Chloride

  • Starting Material: 5-(Dimethylamino)naphthalene-1-sulfonic acid is used as the starting material.

  • Chlorination: The sulfonic acid is treated with an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the sulfonic acid group into a sulfonyl chloride.[17][18]

  • Workup: After the reaction is complete, the excess chlorinating agent is removed, and the dansyl chloride product is isolated and purified.

Dansyl chloride reacts with primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[16][17]

The Power of Fluorescence

Dansyl chloride itself is not fluorescent, but the dansyl-amides formed upon reaction with amines are intensely fluorescent, with an excitation maximum around 340 nm and an emission maximum around 520 nm.[16] A key feature of these adducts is that their fluorescence is highly sensitive to the polarity of their local environment.[19][20] This property makes dansyl chloride a useful probe for studying changes in protein conformation and binding events.[19]

Applications in Research

Dansyl chloride is widely used in a variety of biochemical applications:

  • N-terminal amino acid analysis: The "dansyl method" is a classical technique for identifying the N-terminal amino acid of a protein or peptide.[16]

  • Amino acid analysis by HPLC: Dansyl chloride is used to derivatize amino acids before their separation and quantification by high-performance liquid chromatography (HPLC).[19]

  • Fluorescent labeling of proteins: Proteins can be labeled with dansyl chloride to study their structure, dynamics, and interactions using fluorescence spectroscopy.[19]

Diagram: Workflow for N-terminal Protein Sequencing using Dansyl Chloride

DansylSequencing Protein Protein with unknown N-terminal amino acid Labeling Labeling Reaction (pH > 8.5) Protein->Labeling DansylCl Dansyl Chloride DansylCl->Labeling DansylProtein Dansylated Protein Labeling->DansylProtein Hydrolysis Acid Hydrolysis (6 M HCl, 110°C) DansylProtein->Hydrolysis DansylAA Fluorescent Dansyl-Amino Acid Hydrolysis->DansylAA FreeAAs Free Amino Acids Hydrolysis->FreeAAs Separation Chromatographic Separation (e.g., TLC, HPLC) DansylAA->Separation Identification Identification by Comparison to Standards Separation->Identification

Caption: Experimental workflow for identifying the N-terminal amino acid of a protein using dansyl chloride.

Part 4: Modern Frontiers and Future Perspectives

The legacy of aminonaphthalene compounds continues to evolve, with the naphthalene scaffold remaining a versatile platform in medicinal chemistry and materials science.[21][22]

Aminonaphthalenes in Materials Science

Derivatives of aminonaphthalene are being explored for their potential in creating new materials. For instance, poly(1-aminonaphthalene) has been synthesized and investigated for its application as a chemosensor for the detection of iron (Fe³⁺) ions.[23] The unique photophysical properties of aminonaphthalenes also make them attractive for the development of fluorescent probes and sensors.[20]

Drug Discovery and Development

The naphthalene core is a common feature in many FDA-approved drugs and biologically active compounds.[22] Its rigid structure and ability to be functionalized in various ways make it an attractive starting point for the design of new therapeutic agents.[24][25] Researchers continue to synthesize and evaluate novel naphthalene derivatives for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[21][22][24]

Conclusion

From their origins as key intermediates in the synthetic dye industry to their profound impact on medicine and biochemical research, aminonaphthalene compounds have a rich and multifaceted history. The journey from the industrial workhorse 1-naphthylamine and the hazardous 2-naphthylamine to the life-saving drug propranolol and the illuminating probe dansyl chloride showcases the remarkable versatility of the naphthalene scaffold. As research in medicinal chemistry and materials science progresses, it is certain that new and innovative applications for this enduring class of compounds will continue to be discovered.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive exploration of the fundamental reaction mechanisms of 1-amino-2-methylnaphthalene, a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis and reactivity of this compound, offering not just procedural steps but also the underlying chemical principles that govern its transformations. The content herein is grounded in established chemical literature, ensuring technical accuracy and providing actionable insights for practical application.

Introduction: The Significance of this compound

This compound, also known as 2-methyl-1-naphthylamine, is an aromatic amine of significant interest in medicinal chemistry and materials science.[1] Its naphthalene core, substituted with both an amino and a methyl group, provides a unique electronic and steric environment that dictates its reactivity. This structure is a key component in the synthesis of a range of more complex molecules, including potent enzyme inhibitors and novel organic materials.[2][3] For instance, it is a crucial intermediate in the preparation of certain KRAS G12C inhibitors for cancer therapy.[2][3] Understanding its core reaction mechanisms is therefore paramount for its effective utilization in synthetic endeavors.

I. Synthesis of this compound: Key Strategies

The efficient synthesis of this compound is a critical first step for its application. Two primary and robust strategies are highlighted here: the classical nitration-reduction pathway and the modern palladium-catalyzed amination.

A. Classical Approach: Nitration of 2-Methylnaphthalene and Subsequent Reduction

This well-established, two-step method remains a widely used approach due to the ready availability of the starting material, 2-methylnaphthalene.[4]

  • Nitration of 2-Methylnaphthalene : The first step involves the electrophilic aromatic substitution of 2-methylnaphthalene. The directing effects of the methyl group (ortho-, para-directing) and the inherent reactivity of the naphthalene ring system (α-position preference) lead to the regioselective formation of 1-nitro-2-methylnaphthalene.[5][6][7][8] The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[6]

    • Causality : The α-position (C1) of naphthalene is kinetically favored for electrophilic attack because the resulting carbocation intermediate is better stabilized by resonance, with more contributing structures that preserve one intact benzene ring.[7][8] The electron-donating methyl group at the 2-position further activates the ring towards electrophilic attack.

  • Reduction of 1-Nitro-2-methylnaphthalene : The nitro group of the intermediate is then reduced to the primary amine. This can be achieved through various methods, with catalytic hydrogenation being a clean and efficient choice.[4]

    • Experimental Protocol: Catalytic Hydrogenation :

      • In a suitable pressure vessel, dissolve 1-nitro-2-methylnaphthalene in a solvent such as ethanol.

      • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

      • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

      • Pressurize the vessel with hydrogen gas (typically 1-3 MPa) and heat to a moderate temperature (e.g., 60°C).

      • Stir the reaction mixture vigorously until hydrogen uptake ceases.

      • Cool the reaction, carefully vent the hydrogen, and purge with nitrogen.

      • Filter the mixture through a pad of celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to yield this compound.

B. Modern Approach: Buchwald-Hartwig Amination

For a more direct and often milder route, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for forming C-N bonds.[9][10][11] This reaction couples an aryl halide or triflate with an amine. In this context, 1-bromo-2-methylnaphthalene can be coupled with an ammonia equivalent.[2]

  • Causality : This cross-coupling reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][12] Sterically hindered phosphine ligands are often employed to promote the desired reaction pathway.[13]

  • Experimental Protocol: Buchwald-Hartwig Amination :[2]

    • In an oven-dried vial under an inert atmosphere (e.g., argon), combine 1-bromo-2-methylnaphthalene, a palladium precatalyst (e.g., ((+/-)-binap)Ni[P(OPh)3]2-2PhCH3), a suitable ligand (e.g., (+/-)-binap), and a strong base (e.g., NaOtBu).

    • Add a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane).

    • Seal the vial and heat the reaction mixture with stirring (e.g., 120°C) for a specified time (e.g., 18 hours).

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with aqueous base and water.

    • Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain this compound.

Parameter Nitration-Reduction Buchwald-Hartwig Amination
Starting Material 2-Methylnaphthalene1-Bromo-2-methylnaphthalene
Key Reagents HNO₃/H₂SO₄, H₂/Pd-CPd catalyst, ligand, base, NH₃ source
Advantages Readily available starting material, scalableMilder conditions for some substrates, high functional group tolerance
Disadvantages Use of strong acids, multi-stepCost of catalyst and ligands, requires inert atmosphere

II. Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay between the electron-donating amino group and the aromatic naphthalene system.

A. Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho-, para-directing group.[14] In this compound, the most activated positions for electrophilic attack are C4 and the positions on the adjacent ring. The steric hindrance from the periposition (C8) and the adjacent methyl group can influence the regioselectivity.

Electrophilic_Substitution cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product A This compound C Carbocation Intermediate (Resonance Stabilized) A->C Attack by π-system B Electrophile (E+) B->C D Substituted Product C->D Deprotonation

Caption: Generalized workflow for electrophilic aromatic substitution.

B. Diazotization and Subsequent Reactions

Like most primary aromatic amines, this compound readily undergoes diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[15][16][17] This reaction forms a diazonium salt, a highly valuable synthetic intermediate.

  • Mechanism : The reaction proceeds via the formation of the nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group. A series of proton transfers and elimination of water generates the diazonium ion.[16][17]

Diazotization_Reaction This compound This compound N-Nitrosamine N-Nitrosamine This compound->N-Nitrosamine + HONO, H+ Diazonium Salt Diazonium Salt N-Nitrosamine->Diazonium Salt Tautomerization & -H2O Sandmeyer Products (Halides, CN) Sandmeyer Products (Halides, CN) Diazonium Salt->Sandmeyer Products (Halides, CN) + CuX Phenol Phenol Diazonium Salt->Phenol + H2O, heat Azo Dyes Azo Dyes Diazonium Salt->Azo Dyes + Activated Aromatic

Caption: Key transformations of the diazonium salt intermediate.

The resulting diazonium salt can undergo a variety of transformations, including:

  • Sandmeyer Reactions : Replacement of the diazonium group with halides or cyanide using copper(I) salts.[16]

  • Schiemann Reaction : Replacement with fluoride using fluoroboric acid.

  • Hydrolysis : Formation of the corresponding phenol upon heating in an aqueous solution.

  • Azo Coupling : Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes.[15]

C. Oxidation Reactions

The electron-rich nature of this compound makes it susceptible to oxidation.

  • Aerobic Oxidative Coupling : In the presence of suitable catalysts, such as those based on chromium or iron, aminonaphthalenes can undergo oxidative coupling reactions.[18][19][20][21] These reactions can lead to the formation of C-C or C-N bonds, yielding valuable biaryl compounds like 1,1'-binaphthyl-2,2'-diamines (BINAMs).[19] The mechanism often involves an outer-sphere oxidation of the aminonaphthalene followed by nucleophilic attack.[18][20]

  • Metabolic Oxidation : In biological systems, methylnaphthalenes can be metabolized through oxidation of either the methyl group or the aromatic ring, catalyzed by cytochrome P450 enzymes.[22][23][24] Oxidation of the methyl group leads to the corresponding alcohol and then the carboxylic acid.[22][25] Ring epoxidation is another metabolic pathway.[22] While these are biological transformations, they highlight the inherent reactivity of the molecule towards oxidative processes.

Oxidation_Pathways A This compound B Oxidative Coupling (e.g., BINAMs) A->B [Catalyst], O2 C Methyl Group Oxidation (to -CH2OH then -COOH) A->C [Enzyme/Oxidant] D Ring Dioxygenation (Epoxide/Diol formation) A->D [Enzyme/Oxidant]

Caption: Major oxidative pathways of this compound.

Conclusion

This compound is a molecule with a rich and versatile chemistry. Its synthesis can be reliably achieved through both classical and modern synthetic methods, each with its own set of advantages. The reactivity of this compound is governed by the powerful electron-donating amino group, which facilitates electrophilic substitution and allows for the formation of highly useful diazonium salt intermediates. Furthermore, its susceptibility to oxidation opens avenues for the synthesis of complex coupled products. A thorough understanding of these fundamental reaction mechanisms is essential for any scientist aiming to leverage the synthetic potential of this important chemical building block in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Amino-2-methylnaphthalene: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Amino-2-methylnaphthalene (CAS No. 2246-44-8), a critical chemical intermediate for researchers, scientists, and professionals in drug development. The document delves into its commercial availability, outlines a detailed synthesis protocol, discusses its significant applications in medicinal chemistry, and provides essential safety and handling information. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for leveraging this versatile naphthalene derivative in advanced research and development projects.

Introduction and Chemical Profile

This compound, also known as 2-methyl-1-naphthylamine, is an aromatic amine belonging to the naphthalene family.[1][2] Its unique structural scaffold, featuring a naphthalene core with amino and methyl functional groups, makes it a valuable building block in organic synthesis. The naphthalene ring system is a prominent feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry for developing therapeutics across various disease areas, including cancer, infectious diseases, and inflammatory conditions.[3] The reactivity of the amino group, coupled with the steric and electronic influence of the adjacent methyl group, allows for precise chemical modifications, enabling the construction of complex molecular architectures with significant biological activity.[3][4]

Key Chemical Identifiers and Properties:

  • IUPAC Name: 2-methylnaphthalen-1-amine[2]

  • Synonyms: 2-Methyl-1-naphthylamine, 2-Methyl-1-aminonaphthalene[1][2][5]

  • CAS Number: 2246-44-8[5][6]

  • Molecular Formula: C₁₁H₁₁N[6]

  • Molecular Weight: 157.22 g/mol

  • Appearance: White or Colorless to Brown powder, lump, or clear liquid[1][5]

  • Melting Point: 34-36 °C

  • Boiling Point: 241-242 °C

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically offered at purities greater than 98%, confirmed by Gas Chromatography (GC).[1][5] When procuring this chemical, it is crucial to consider not only the purity but also the supplier's quality control documentation, such as a Certificate of Analysis (CoA), which should accompany the product. The material is available in various quantities, from milligrams to multiple grams, with pricing varying by supplier and quantity. Some suppliers also offer the hydrochloride salt form of the compound (CAS No. 111180-78-0), which may offer advantages in terms of stability and solubility for specific applications.[7][8]

SupplierProduct Number (Example)PurityAvailable Quantities
TCI America A0917>98.0% (GC)5g, 25g[1][5][6]
LGC Standards TRC-A577025Not Specified500mg, 1g, 5g[9][10][11]
Simson Pharma Ltd. OT8000000High QualityCustom Synthesis
Parchem 92050Not SpecifiedBulk Quantities[12]
Fisher Scientific (Varies)98.0+%Varies[6]
ChemicalBook CB810360299%Grams to Kilograms[13]

Chemical Synthesis: A Methodological Approach

While this compound is commercially available, an in-house synthesis may be required for specific research needs, such as isotopic labeling or analog generation. A common and effective laboratory-scale synthesis involves the amination of an aryl halide precursor, 1-bromo-2-methylnaphthalene. This method leverages a nickel-catalyzed cross-coupling reaction.

The causality behind this choice of methodology lies in its efficiency and relatively mild conditions compared to older methods like nitration followed by reduction, which can suffer from regioselectivity issues and harsh reagents. The use of a specialized nickel-BINAP catalyst system facilitates the formation of the C-N bond with high yield.[13]

Experimental Protocol: Nickel-Catalyzed Amination

This protocol describes the synthesis of 2-methylnaphthalen-1-amine from 1-bromo-2-methylnaphthalene.[13]

Step 1: Catalyst and Reagent Preparation

  • In an oven-dried vial equipped with a PTFE-sealed screw cap and a magnetic stir bar, add ((±)-BINAP)Ni[P(OPh)₃]₂ (5 mol%) and (±)-BINAP (5 mol%).

  • Add the starting material, 1-bromo-2-methylnaphthalene (1.0 equivalent).

  • Transfer the vial to an argon-filled glove box to ensure an inert atmosphere, which is critical to prevent catalyst degradation and side reactions.

Step 2: Reaction Assembly

  • Inside the glove box, add sodium tert-butoxide (NaOtBu), a strong base necessary for the catalytic cycle (4.4 equivalents).

  • Sequentially add a 0.5 M solution of ammonia (NH₃) in 1,4-dioxane (3.0 equivalents).

  • Seal the vial tightly and remove it from the glove box.

Step 3: Reaction Execution

  • Place the vial in a pre-heated oil bath or heating block at the optimal reaction temperature (typically 80-100 °C, determined through optimization).

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS by periodically quenching a small aliquot.

Step 4: Work-up and Purification

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully quench the reaction mixture with deionized water and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate (e.g., 90:10 v/v) is typically effective.[13]

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound, often as a dark orange oil or solid.[13]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1 & 2: Preparation & Assembly cluster_reaction Step 3: Reaction cluster_purification Step 4: Work-up & Purification Reagents 1. Add Catalyst, Ligand, and Aryl Halide to Vial Inert 2. Transfer to Glove Box Reagents->Inert Addition 3. Add Base (NaOtBu) and Ammonia Solution Inert->Addition Heating 4. Heat and Stir (12-24h) Addition->Heating Monitoring 5. Monitor Progress (TLC / GC-MS) Heating->Monitoring Workup 6. Quench and Extract Monitoring->Workup Purify 7. Column Chromatography Workup->Purify Product 8. Isolate Pure Product Purify->Product Application_Logic A This compound (Building Block) B Chemical Modification (e.g., Acylation, Coupling Reactions) A->B Provides Naphthalene Scaffold & Reactive Amine C Advanced Intermediate (e.g., Pyridopyrimidinone Core) B->C Builds Molecular Complexity D Final API (KRAS G12C Inhibitor) C->D Final Synthetic Step E Drug Development (Preclinical & Clinical Trials) D->E Therapeutic Candidate

References

An In-Depth Technical Guide to 2-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-methylnaphthalen-1-amine, a pivotal chemical intermediate in synthetic organic chemistry. The document delineates the compound's nomenclature, including its IUPAC name and a comprehensive list of synonyms, and details its key physicochemical properties. A significant focus is placed on a robust, field-proven synthetic protocol for its preparation via the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. The rationale behind the selection of catalysts, ligands, and reaction conditions is thoroughly discussed to provide a self-validating framework for its synthesis. Furthermore, this guide explores the utility of 2-methylnaphthalen-1-amine as a versatile building block, particularly in the context of drug discovery and materials science, supported by authoritative references. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed and practical understanding of this important naphthalene derivative.

Introduction

Naphthalene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their rigid, aromatic structure.[1][2] Among these, 2-methylnaphthalen-1-amine (also known by its common name, 1-amino-2-methylnaphthalene) serves as a critical intermediate. Its unique substitution pattern, featuring a primary amine adjacent to a methyl group on the naphthalene core, offers a versatile platform for further chemical modification. This strategic arrangement allows for the synthesis of a diverse array of more complex molecules, including ligands for metal catalysis, novel heterocyclic systems, and compounds with potential pharmacological activity. The naphthalene core itself is present in numerous FDA-approved drugs, highlighting the therapeutic potential of molecules derived from this scaffold.[1] This guide aims to provide an in-depth, practical resource for the scientific community, covering the essential chemical data, a detailed and validated synthetic methodology, and an overview of its applications.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This section provides the standardized nomenclature and key identifiers for the topic compound.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methylnaphthalen-1-amine .[3]

Synonyms: A wide array of synonyms are used in literature and commercial listings. Understanding these is crucial for comprehensive literature searches and procurement. Common synonyms include:

  • This compound

  • 2-Methyl-1-naphthylamine

  • 2-Methyl-1-naphthalenamine[3]

  • 1-Naphthalenamine, 2-methyl-[3]

  • 2-methyl-1-aminonaphthalene[3]

Key Identifiers:

  • CAS Number: 2246-44-8

  • Molecular Formula: C₁₁H₁₁N[3]

  • InChI Key: JMBLSGAXSMOKPN-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. Below is a summary of the key properties for 2-methylnaphthalen-1-amine.

PropertyValueReference
Molecular Weight 157.21 g/mol [3]
Appearance White or Colorless to Brown powder, lump, or clear liquid
Melting Point 28-31 °C (lit.)
Boiling Point 165 °C
Refractive Index (n20/D) 1.668 (lit.)
SMILES CC1=C(C2=CC=CC=C2C=C1)N

Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, and the palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods to achieve this.[4] This reaction is particularly well-suited for the synthesis of aryl amines from aryl halides, offering high yields and broad functional group tolerance where traditional methods like nucleophilic aromatic substitution might fail.[4][5]

The synthesis of 2-methylnaphthalen-1-amine can be efficiently achieved from 1-bromo-2-methylnaphthalene using an ammonia surrogate or aqueous ammonia in a Buchwald-Hartwig cross-coupling reaction.

Mechanistic Rationale and Component Selection

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical for the reaction's success. Bulky, electron-rich ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are known to stabilize the palladium catalyst, promote the challenging oxidative addition to the aryl bromide, and facilitate the final reductive elimination step.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective choice for this purpose.[6]

  • Amine Source: Directly using ammonia gas can be challenging due to its volatility and tendency to bind strongly to the palladium center.[4] Therefore, a more convenient source like aqueous ammonia is often employed.[7][8]

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge Schlenk tube with: - 1-Bromo-2-methylnaphthalene - Pd(OAc)₂ (catalyst) - XPhos (ligand) - NaOtBu (base) B 2. Evacuate and backfill with Argon (3x) C 3. Add anhydrous toluene and aqueous ammonia via syringe B->C D 4. Seal tube and heat with vigorous stirring (e.g., 100 °C, 18-24h) C->D E 5. Monitor reaction progress by TLC or GC/MS D->E F 6. Cool to room temperature. Dilute with Ethyl Acetate & Water E->F G 7. Separate layers. Extract aqueous with EtOAc F->G H 8. Combine organic layers, wash with brine, dry (Na₂SO₄) G->H I 9. Filter and concentrate in vacuo H->I J 10. Purify crude product via flash column chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Caption: Workflow for the synthesis of 2-methylnaphthalen-1-amine.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides with aqueous ammonia.[6][7]

Materials:

  • 1-Bromo-2-methylnaphthalene (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Aqueous ammonia (28-30%, 5.0 mmol, 5.0 equiv)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2-methylnaphthalene (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by aqueous ammonia (5.0 mmol) via syringe.

  • Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the dried solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-methylnaphthalen-1-amine.

Applications in Drug Development and Materials Science

The strategic placement of the amino and methyl groups makes 2-methylnaphthalen-1-amine a valuable precursor in several areas of chemical research.

Scaffold for Pharmacologically Active Molecules

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions, including antimicrobial, anti-inflammatory, and anticancer properties.[1][9] The primary amine of 2-methylnaphthalen-1-amine serves as a key functional handle for derivatization. It can be readily acylated, alkylated, or used in the construction of heterocyclic rings, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, aminoalkyl-naphthol derivatives, structurally related to compounds derivable from 2-methylnaphthalen-1-amine, have shown promising antimicrobial activity against multidrug-resistant pathogens.[10]

Precursor in Advanced Materials and Ligand Synthesis

Beyond pharmaceuticals, 2-methylnaphthalen-1-amine is employed in the synthesis of advanced materials and complex ligands. It has been used as a building block for:

  • Atropisomeric Phosphino-triazoles: These chiral ligands are used to develop gold(I) complexes, which have applications in catalysis.

  • Ferrocene-based Ligands: Used in the creation of chromogenic and electrochemical sensors, for example, for the detection of heavy metal ions like mercury(II).

  • Hybrid Composite Materials: It has been incorporated into materials designed for environmental remediation, such as the removal of arsenic from contaminated water.

Safety and Handling

As a responsible scientist, proper handling and awareness of chemical hazards are essential. 2-methylnaphthalen-1-amine is classified as harmful if swallowed and causes serious eye irritation.[7]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). May also cause skin and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. For weighing and handling the solid, a dust mask is recommended.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

2-Methylnaphthalen-1-amine is a compound of significant utility, bridging basic chemical synthesis with advanced applications in drug discovery and materials science. Its straightforward synthesis via the robust Buchwald-Hartwig amination makes it readily accessible to researchers. The principles and detailed protocol provided in this guide offer a self-validating and reproducible methodology for its preparation. The versatile reactivity of its primary amine function, coupled with the stable naphthalene core, ensures that 2-methylnaphthalen-1-amine will continue to be a valuable building block for the development of novel molecules with tailored functions.

References

Methodological & Application

The Versatile Scaffold: 1-Amino-2-methylnaphthalene as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 2-Methylnaphthalen-1-amine Moiety

In the landscape of medicinal chemistry, the naphthalene core represents a privileged scaffold, a structural framework that consistently appears in a multitude of biologically active compounds.[1] Its rigid, lipophilic nature provides an excellent platform for the spatial orientation of functional groups, facilitating precise interactions with biological targets.[2] Within this class of compounds, 1-amino-2-methylnaphthalene (also known as 2-methyl-1-naphthylamine) emerges as a particularly valuable building block. The presence of a reactive primary amino group ortho to a methyl substituent on the naphthalene ring system offers a unique combination of steric and electronic properties, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the rationale behind the synthetic strategies.

The strategic importance of this compound lies in the versatility of its primary amino group. This functional group serves as a synthetic handle for a wide range of chemical transformations, allowing for the introduction of diverse pharmacophores and the modulation of physicochemical properties. Key transformations, which will be detailed in this guide, include N-acylation, N-sulfonylation, diazotization-substitution reactions, and multicomponent reactions. These reactions pave the way for the construction of novel chemical entities with tailored biological activities.

Key Synthetic Transformations and Protocols

The reactivity of the amino group in this compound is central to its utility as a building block. The following sections provide detailed protocols for key synthetic transformations, along with an explanation of the underlying chemical principles.

N-Acylation: Forging Amide Bonds for Biological Recognition

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. Amides are prevalent in drug molecules due to their metabolic stability and their ability to participate in hydrogen bonding, a crucial interaction for molecular recognition at the active sites of enzymes and receptors.[4]

Protocol 1: General Procedure for the N-Acylation of this compound

Causality and Experimental Choices: This protocol utilizes an acyl chloride as the acylating agent in the presence of a non-nucleophilic base, such as triethylamine. The base is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the reactants and the product. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, and then allowed to proceed at room temperature.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Data Presentation: Examples of N-Acylated this compound Derivatives

Acylating AgentProductBiological Activity/ApplicationReference
Acetyl chlorideN-(2-methylnaphthalen-1-yl)acetamideIntermediate for further synthesis[5][6][7]
Benzoyl chlorideN-(2-methylnaphthalen-1-yl)benzamidePrecursor for bioactive compounds[8]
4-Nitrobenzoyl chlorideN-(2-methylnaphthalen-1-yl)-4-nitrobenzamidePotential antimicrobial agent[9]

Visualization: N-Acylation Workflow

Nacylation cluster_reactants Reactants cluster_conditions Conditions amine This compound product N-Acylated Product amine->product 1. Dissolve in DCM acyl_chloride Acyl Chloride acyl_chloride->product 3. Add dropwise base Triethylamine base->product 2. Add base solvent DCM solvent->product temp 0°C to RT temp->product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Introducing the Sulfonamide Pharmacophore

The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibacterial, diuretic, and anticancer agents.[10] The synthesis of sulfonamides from this compound introduces this important moiety, opening avenues for the development of new therapeutic agents.

Protocol 2: General Procedure for the N-Sulfonylation of this compound

Causality and Experimental Choices: This reaction is analogous to N-acylation, employing a sulfonyl chloride as the electrophile. Pyridine is often used as both the base and the solvent, as it effectively scavenges the HCl produced and is a good solvent for the reactants. The reaction is typically performed at room temperature.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equivalent) in pyridine in a round-bottom flask.

  • Slowly add the desired sulfonyl chloride (1.1 equivalents) to the stirred solution at room temperature.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide.

Data Presentation: Examples of N-Sulfonylated this compound Derivatives

Sulfonylating AgentProductPotential Biological ActivityReference
Benzenesulfonyl chlorideN-(2-methylnaphthalen-1-yl)benzenesulfonamideAntibacterial, Carbonic anhydrase inhibitor[10]
p-Toluenesulfonyl chlorideN-(2-methylnaphthalen-1-yl)-4-methylbenzenesulfonamideAnticancer[10]
Dansyl chloride5-(dimethylamino)-N-(2-methylnaphthalen-1-yl)naphthalene-1-sulfonamideFluorescent probe for biological imaging[11]

Visualization: N-Sulfonylation Reaction Scheme

Nsulfonylation reac1 This compound reac2 +  Ar-SO2Cl reac1->reac2 prod N-(2-methylnaphthalen-1-yl)arylsulfonamide reac2->prod Pyridine, RT

Caption: General scheme for the N-sulfonylation of this compound.

Diazotization and Sandmeyer Reaction: Versatile C-N to C-X Transformations

The diazotization of primary aromatic amines is a powerful synthetic tool that converts the amino group into an excellent leaving group, dinitrogen gas (N₂).[12] The resulting diazonium salt can then be subjected to a variety of substitution reactions, most notably the copper-catalyzed Sandmeyer reaction, to introduce a wide range of functional groups onto the aromatic ring.[13][14]

Protocol 3: Diazotization of this compound followed by Sandmeyer Reaction for Chlorination

Causality and Experimental Choices: The diazotization step requires a cold, acidic solution to form the unstable diazonium salt. Sodium nitrite is the source of the nitrosonium ion (NO⁺) electrophile. The Sandmeyer reaction then utilizes a copper(I) salt as a catalyst to facilitate the substitution of the diazonium group with a halide.[15] The reaction proceeds via a radical mechanism.[13]

Step-by-Step Methodology:

  • Diazotization:

    • Suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Effervescence (evolution of N₂ gas) will be observed.

    • Heat the mixture gently on a water bath to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Data Presentation: Potential Products from Sandmeyer Reactions

Copper(I) SaltProduct
CuCl1-Chloro-2-methylnaphthalene
CuBr1-Bromo-2-methylnaphthalene
CuCN2-Methylnaphthalene-1-carbonitrile

Visualization: Diazotization and Sandmeyer Reaction Pathway

sandmeyer start This compound diazonium 2-Methylnaphthalen-1-diazonium salt start->diazonium NaNO2, HCl, 0-5°C product 1-Halo/Cyano-2-methylnaphthalene diazonium->product CuX (X=Cl, Br, CN)

Caption: Synthetic pathway from this compound to various derivatives via diazotization and Sandmeyer reaction.

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates atoms from all the starting materials.[16][17] MCRs are particularly valuable in drug discovery for the rapid generation of diverse compound libraries.[18] The Betti reaction is a classic example of an MCR that can be adapted for use with aminonaphthalenes.[19][20]

Protocol 4: Betti-type Reaction with this compound

Causality and Experimental Choices: The Betti reaction is a Mannich-type condensation. In this variation, this compound acts as the amine component, reacting with an aldehyde and a nucleophile (such as a phenol or a 1,3-dicarbonyl compound). The reaction is often catalyzed by a Lewis or Brønsted acid, or can proceed under thermal, solvent-free conditions. The mechanism involves the formation of an imine from the amine and aldehyde, which is then attacked by the nucleophile.

Step-by-Step Methodology (Example with 2-Naphthol):

  • In a round-bottom flask, mix this compound (1.0 equivalent), an aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent), and 2-naphthol (1.0 equivalent).

  • Heat the mixture under solvent-free conditions at 80-100 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solidified mass and triturate to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure aminobenzylnaphthol derivative.

Data Presentation: Examples of Betti-type Products and their Potential

AldehydeNucleophileProduct ClassPotential Biological ActivityReference
Benzaldehyde2-NaphtholAminobenzylnaphtholsAntimicrobial, Anticancer[21]
4-ChlorobenzaldehydeDimedone1,4-Dihydropyridine derivativesCalcium channel blockers[22]
FurfuralEthyl acetoacetatePolyhydroquinoline derivativesAntitubercular[22]

Visualization: Betti Reaction Mechanism

betti cluster_reactants Reactants amine This compound imine Imine intermediate amine->imine aldehyde Aldehyde aldehyde->imine nucleophile Nucleophile (e.g., 2-Naphthol) product Betti Base Product nucleophile->product Nucleophilic attack imine->product

Caption: Simplified mechanism of the Betti reaction involving this compound.

Applications in Drug Discovery: Targeting Disease with Naphthalene Scaffolds

Derivatives of this compound have shown promise in various therapeutic areas. The structural modifications enabled by the protocols described above have led to the discovery of potent bioactive molecules.

Antimicrobial Agents

The naphthalene scaffold is present in several marketed antimicrobial drugs.[9] The lipophilicity of the naphthalene ring can enhance the ability of a molecule to penetrate microbial cell membranes. By attaching various heterocyclic or charged moieties to the this compound core, novel compounds with potent antibacterial and antifungal activities can be generated. For instance, Schiff bases derived from aminonaphthalenes have shown significant antimicrobial properties.[9]

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Naphthalene derivatives have been investigated as anti-inflammatory agents, with some compounds exhibiting potent inhibition of key inflammatory mediators.[3] The synthesis of amide and sulfonamide derivatives of this compound can lead to the discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Agents

The rigid naphthalene scaffold is well-suited for targeting the active sites of enzymes involved in cancer progression, such as kinases. While specific examples starting directly from this compound are an active area of research, the broader class of aminonaphthalene derivatives has been explored for the development of kinase inhibitors and other anticancer agents. For example, the aminonaphthalene core can be seen in analogues of compounds targeting the epidermal growth factor receptor (EGFR).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features and the reactivity of its primary amino group provide a powerful platform for the synthesis of diverse and complex molecules. The protocols detailed in this guide for N-acylation, N-sulfonylation, diazotization-Sandmeyer reactions, and multicomponent reactions represent fundamental strategies for leveraging this scaffold in drug discovery programs.

The continued exploration of novel synthetic methodologies and the application of this compound in the synthesis of libraries for high-throughput screening will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. As our understanding of the molecular basis of disease deepens, the ability to rationally design and synthesize novel compounds based on privileged scaffolds like this compound will remain a cornerstone of modern medicinal chemistry.

References

Application Note: Strategic Synthesis of KRAS G12C Inhibitors Utilizing a Naphthalene Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the "Undruggable" KRAS G12C

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology, despite its high mutation frequency in various cancers.[1] The glycine-to-cysteine mutation at codon 12 (G12C) is a prevalent oncogenic driver, making it a critical therapeutic target.[1] The development of covalent inhibitors that irreversibly bind to the mutant cysteine residue has marked a significant breakthrough in treating KRAS G12C-driven cancers.[2][3]

This application note provides a detailed guide to the synthesis of a key intermediate for Adagrasib (MRTX849), a potent KRAS G12C inhibitor, starting from a substituted 1-aminonaphthalene derivative. We will explore the strategic considerations behind the synthetic route, provide detailed experimental protocols, and present data in a clear, accessible format.

The Naphthalene Moiety: A Key Pharmacophore

The naphthalene ring system is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[4] In the context of KRAS G12C inhibitors like Adagrasib, the substituted naphthalene moiety plays a crucial role in binding to the protein, contributing to the inhibitor's potency and selectivity.[5][6] The synthesis of Adagrasib features a 6-methyl-8-chloronaphthalene subunit, which is constructed from a corresponding 1-aminonaphthalene precursor.

Synthetic Strategy: Building the Core of Adagrasib

The synthesis of Adagrasib can be conceptually broken down into the construction of its core heterocyclic system and the subsequent attachment of key side chains. This note focuses on the initial steps involving the naphthalene-derived starting material to construct the tetrahydropyridopyrimidine core, a key intermediate in the synthesis of Adagrasib. The overall synthetic workflow is depicted below.

Adagrasib_Core_Synthesis SM 1-Amino-8-chloro-6-methylnaphthalene INT1 Secondary Amine Intermediate SM->INT1 First Alkylation INT2 Tertiary Amine Intermediate INT1->INT2 Second Alkylation KETO β-Ketoester Intermediate (Tetrahydropyridopyrimidine Core Precursor) INT2->KETO Dieckmann Condensation ADG Adagrasib KETO->ADG Further Steps

Caption: Overall synthetic workflow for the Adagrasib core structure.

Experimental Protocols

The following protocols are based on established synthetic routes for Adagrasib and its intermediates.[2][3]

Part 1: Synthesis of the β-Ketoester Intermediate

This part details the three-step telescoped process starting from 1-amino-8-chloro-6-methylnaphthalene to yield the crucial β-ketoester intermediate.

Step 1 & 2: Sequential N-Alkylation

The synthesis commences with two sequential alkylations of the starting aminonaphthalene. The first alkylation with a bromoester forms a secondary amine, which is then subjected to a second alkylation to yield a tertiary amine. This two-step process is often telescoped to improve efficiency.[2]

Protocol: Telescoped N-Alkylation of 1-Amino-8-chloro-6-methylnaphthalene

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-amino-8-chloro-6-methylnaphthalene (1.0 eq) in a suitable solvent such as acetonitrile.

  • First Alkylation: Add methyl 4-bromobutanoate (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq). Heat the reaction mixture to 60-70 °C and monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Second Alkylation: To the same reaction mixture, add 2-bromo-N-methoxy-N-methylacetamide (Weinreb amide) (1.2 eq) and additional DIPEA (1.5 eq). Continue heating at 60-70 °C and monitor for the formation of the tertiary amine product.

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude tertiary amine can be purified by column chromatography or carried forward to the next step without extensive purification.

Causality Behind Experimental Choices:

  • Telescoped Reaction: Combining the two alkylation steps without isolating the intermediate saves time, reduces solvent waste, and can improve overall yield.[2]

  • Weinreb Amide: The use of a Weinreb amide in the second alkylation is crucial for the regioselectivity of the subsequent Dieckmann condensation.[3]

Step 3: Intramolecular Dieckmann Condensation

The tertiary amine intermediate undergoes a base-mediated intramolecular Dieckmann condensation to form the desired β-ketoester, which serves as the precursor to the tetrahydropyridopyrimidine core of Adagrasib.

Protocol: Dieckmann Condensation

  • Reaction Setup: Dissolve the crude tertiary amine from the previous step in a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Cyclization: Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). Add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) dropwise.

  • Quenching and Work-up: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude β-ketoester can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base like KHMDS is required to deprotonate the α-carbon of the ester, initiating the intramolecular cyclization.

  • Low Temperature: The reaction is performed at low temperature to control the reaction rate and minimize side reactions.

Dieckmann_Condensation Tertiary Amine Tertiary Amine Enolate Enolate Tertiary Amine->Enolate KHMDS, THF, -78 °C Cyclized Intermediate Cyclized Intermediate Enolate->Cyclized Intermediate Intramolecular Attack Beta-Ketoester Beta-Ketoester Cyclized Intermediate->Beta-Ketoester Work-up

Caption: Mechanism of the Dieckmann Condensation.

Data Summary

The following table summarizes typical yields and purity for the synthesis of the β-ketoester intermediate.

StepProductStarting MaterialTypical Yield (%)Purity (LCAP)
1 & 2 (Telescoped)Tertiary Amine Intermediate1-Amino-8-chloro-6-methylnaphthalene85-95>90%
3β-Ketoester IntermediateTertiary Amine Intermediate70-80>99%

Conclusion and Future Directions

The synthetic route detailed in this application note provides a robust and scalable method for producing a key β-ketoester intermediate for the synthesis of the KRAS G12C inhibitor Adagrasib. The use of a substituted 1-aminonaphthalene as a starting material highlights the importance of this building block in the construction of complex oncology therapeutics. Further optimization of reaction conditions and purification methods can lead to even more efficient and cost-effective manufacturing processes.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of N-Aryl-2-methyl-1-naphthylamines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are privileged structures found in a vast array of pharmaceuticals, natural products, and functional organic materials.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial motifs, offering a significant improvement over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][3]

This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between an aryl halide or pseudohalide and an amine.[4][5] Since its development, several generations of catalyst systems have been introduced, each expanding the scope and efficiency of the transformation to include a wider variety of coupling partners under milder conditions.[3] This application note provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination using 1-amino-2-methylnaphthalene, a sterically hindered primary amine, as a key building block for advanced intermediates.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through a sequence of fundamental organometallic steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. For aryl bromides and chlorides, this is often the rate-determining step of the catalytic cycle.[6][7]

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. The choice of base is critical and can significantly influence the reaction rate and outcome.[8][9]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]

Buchwald_Hartwig_Amination_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ar_x L_nPd(II)(Ar)(X) oxidative_addition->pd_ar_x amine_coordination Amine Coordination & Deprotonation pd_ar_x->amine_coordination + HNR'R'' pd_ar_nhr L_nPd(II)(Ar)(NR'R'') amine_coordination->pd_ar_nhr + Base - HX base + Base reductive_elimination Reductive Elimination pd_ar_nhr->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product reactants Ar-X + HNR'R'' hx_base - HX•Base

Figure 1. A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for Coupling with this compound

The use of this compound as the amine coupling partner introduces specific challenges, primarily due to its steric bulk. The methyl group ortho to the amino group can hinder the approach of the amine to the palladium center and may also slow down the reductive elimination step. Therefore, careful selection of the catalyst system is crucial for a successful transformation.

Catalyst and Ligand Selection: The Power of Steric Hindrance

For sterically demanding amines like this compound, bulky, electron-rich phosphine ligands are generally preferred.[3][10] These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps.[3] Furthermore, the steric bulk of the ligand can create a coordinatively unsaturated environment around the palladium center, facilitating the coordination of the sterically hindered amine.

Table 1: Recommended Catalyst Systems for Sterically Hindered Amines

Catalyst PrecursorLigandKey Features & Considerations
Pd₂(dba)₃ or Pd(OAc)₂XPhos A highly effective and versatile biarylphosphine ligand for a wide range of substrates, including sterically hindered ones.[1]
Pd₂(dba)₃ or Pd(OAc)₂RuPhos Another excellent biarylphosphine ligand, often providing complementary reactivity to XPhos.
[Pd(cinnamyl)Cl]₂tBuXPhos A more sterically demanding version of XPhos, which can be beneficial for particularly challenging couplings.
PEPPSI™-IPrN/A (pre-catalyst)An N-heterocyclic carbene (NHC) based pre-catalyst that has shown high activity for coupling sterically demanding substrates.[11]
Base Selection: A Balancing Act

The choice of base is critical for the deprotonation of the amine without causing unwanted side reactions.[9] For primary amines, strong, non-nucleophilic bases are typically employed.

  • Sodium tert-butoxide (NaOtBu): A commonly used and highly effective base for a wide range of Buchwald-Hartwig aminations.[9]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be advantageous in certain cases, particularly when dealing with base-sensitive functional groups.[4][12]

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): Weaker bases that may be necessary for substrates with base-sensitive functionalities, though they often require higher reaction temperatures.[9][10]

Solvent Choice: Ensuring Solubility and Stability

Anhydrous and degassed solvents are essential to prevent catalyst deactivation and ensure reproducible results.[10]

  • Toluene: A common and effective solvent for Buchwald-Hartwig reactions, offering a good balance of solubility for the reagents and a suitable boiling point.[9][13]

  • 1,4-Dioxane: Frequently used, but it is considered a high-impact solvent and should be replaced with greener alternatives if possible.[13][14]

  • tert-Butanol (t-BuOH): Can be a good choice, particularly when using alkoxide bases.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound. Reaction conditions should be optimized for each specific substrate.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.1-0.5 M solution with respect to the aryl bromide)

  • Oven-dried glassware

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base, followed by the anhydrous, degassed toluene.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 2. A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting and Optimization

Despite its reliability, challenges can arise in Buchwald-Hartwig aminations. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere. Consider using a fresh batch of catalyst and ligand.

    • Incorrect Ligand/Base Combination: The choice of ligand and base is highly substrate-dependent.[9][15] A screen of different ligands and bases may be necessary to find the optimal conditions.

    • Low Reactivity of Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more electron-rich, bulky ligands and higher reaction temperatures.[15][16]

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination. Using a bulkier ligand can sometimes suppress this pathway.[3]

    • Homocoupling of Aryl Halide: Formation of biaryl byproducts can occur, especially at higher catalyst loadings or temperatures.[17] Optimizing the reaction conditions can minimize this.

  • Product Decomposition:

    • Some products may be sensitive to the strong base or high temperatures used. In such cases, a weaker base (e.g., K₃PO₄) and lower reaction temperatures should be explored.[9]

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl-2-methyl-1-naphthylamines. By carefully selecting the catalyst system, base, and solvent, and by adhering to a rigorous experimental protocol, researchers can efficiently construct these valuable C-N bonds. The principles and procedures outlined in this application note provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

Application Note: 1-Amino-2-methylnaphthalene as a Pivotal Precursor in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Amino-2-methylnaphthalene

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Among the vast array of precursors for these structures, this compound stands out as a particularly valuable starting material. Its fused aromatic system provides a rigid, lipophilic backbone, while the strategically positioned amino group serves as a reactive handle for cyclization reactions.

This application note provides an in-depth guide to the synthesis of complex heterocyclic systems, specifically focusing on the construction of benzo[g]quinoline derivatives from this compound. Quinoline and its fused analogues are privileged structures in drug discovery, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4][5][6][7] Furthermore, their inherent fluorescence makes them attractive candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs).[8]

We will explore classic and robust synthetic transformations, including the Skraup and Doebner-von Miller reactions, providing not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to empower researchers in their synthetic endeavors.

Core Synthetic Methodologies: Building the Benzo[g]quinoline Core

The synthesis of the quinoline ring system is a well-established field of organic chemistry. When applied to this compound, these reactions provide a direct route to the tetracyclic benzo[g]quinoline framework.

Skraup Synthesis: The Classic Approach to 4-Methylbenzo[g]quinoline

The Skraup synthesis is a powerful, albeit vigorous, method for constructing the quinoline scaffold.[9] It involves the reaction of an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent. The reaction is famously exothermic, and careful control is paramount for safety and yield.

Principle & Mechanistic Insight: The reaction proceeds through a cascade of transformations. First, the strong dehydrating action of sulfuric acid converts glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[10] this compound then undergoes a nucleophilic conjugate (Michael) addition to acrolein. The subsequent steps involve an acid-catalyzed intramolecular electrophilic attack of the naphthalene ring, followed by dehydration to form a dihydro-benzo[g]quinoline intermediate. The final, crucial step is the oxidation of this intermediate to the fully aromatic 4-methylbenzo[g]quinoline.

The choice of oxidizing agent is critical. While nitrobenzene is traditionally used (acting as both oxidant and solvent), milder alternatives like arsenic acid or the inclusion of ferrous sulfate (FeSO₄) as a moderator are often employed to tame the reaction's violence.[9][11] Ferrous sulfate is believed to function as an oxygen carrier, smoothing the exothermic profile of the oxidation step.[11]

Experimental Workflow: Skraup Synthesis

cluster_reactants Reactants & Reagents cluster_process Reaction Sequence A This compound P1 In situ Acrolein Formation (Glycerol Dehydration) B Glycerol B->P1 H₂SO₄ C H₂SO₄ (conc.) D Oxidizing Agent (e.g., Nitrobenzene) E FeSO₄ (Moderator) P2 Michael Addition P1->P2 + Amine (A) P3 Electrophilic Cyclization P2->P3 H⁺ P4 Dehydration P3->P4 P5 Oxidation (Aromatization) P4->P5 [O] from (D) F 4-Methylbenzo[g]quinoline P5->F

Caption: Workflow for the Skraup synthesis of 4-Methylbenzo[g]quinoline.

Protocol 2.1: Synthesis of 4-Methylbenzo[g]quinoline

  • Preparation: In a large, heavy-walled round-bottom flask equipped with a robust reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (e.g., 60 mL) to glycerol (e.g., 50 g, ~0.54 mol). Cool the mixture in an ice bath.

  • Addition of Reactants: To the cooled mixture, slowly add this compound (e.g., 25 g, ~0.16 mol) and finely powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 2 g) as a moderator.[11] Finally, add the oxidizing agent, such as nitrobenzene (e.g., 20 g, ~0.16 mol).

  • Reaction: Heat the mixture gently in a fume hood using a heating mantle. Once the reaction initiates (indicated by boiling), immediately remove the heat source. The reaction is highly exothermic and may proceed vigorously for 30-60 minutes without external heating.[11]

  • Completion: Once the initial vigorous reaction subsides, resume heating and maintain a steady reflux for 3-5 hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool to below 100°C. Cautiously dilute with water and transfer to a larger flask for steam distillation to remove unreacted nitrobenzene.

  • Isolation: Make the solution strongly alkaline with concentrated sodium hydroxide solution. The product, 4-methylbenzo[g]quinoline, will separate as a dark oil or solid. Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction offers greater flexibility in synthesizing substituted quinolines by reacting an aromatic amine with α,β-unsaturated aldehydes or ketones.[12][13] This method allows for the introduction of substituents at positions 2 and 3 of the newly formed quinoline ring, a significant advantage over the Skraup synthesis.

Principle & Mechanistic Insight: The mechanism is a subject of some debate, but it is generally accepted to begin with a 1,4-conjugate addition of the amine to the α,β-unsaturated carbonyl compound.[12] The resulting adduct can then undergo an acid-catalyzed cyclization and dehydration, followed by oxidation to yield the quinoline. An alternative proposed mechanism involves a fragmentation of the initial adduct into an imine and an enolate, which then recombine to form the product.[14] This pathway helps explain the formation of certain byproducts and the scrambling observed in isotope-labeling studies.[12][14]

For example, reacting this compound with crotonaldehyde will yield 2,4-dimethylbenzo[g]quinoline, while using methyl vinyl ketone will produce 2-methyl-4-methylbenzo[g]quinoline (the same product as the Skraup synthesis, demonstrating the relationship between the two methods). The reaction is typically catalyzed by Brønsted or Lewis acids.[12]

Reaction Logic: Doebner-von Miller Synthesis

cluster_steps Key Mechanistic Steps Amine 1-Amino-2- methylnaphthalene S1 Conjugate Addition Amine->S1 Carbonyl α,β-Unsaturated Aldehyde or Ketone (e.g., Crotonaldehyde) Carbonyl->S1 Catalyst Acid Catalyst (Lewis or Brønsted) S2 Cyclization & Dehydration Catalyst->S2 S1->S2 S3 Oxidation S2->S3 Product Substituted Benzo[g]quinoline (e.g., 2,4-Dimethylbenzo[g]quinoline) S3->Product

Caption: Logical flow of the Doebner-von Miller reaction.

Protocol 2.2: Synthesis of 2,4-Dimethylbenzo[g]quinoline

  • Preparation: To a solution of this compound (e.g., 10 g, ~0.064 mol) in a suitable solvent like ethanol, add a strong acid catalyst such as concentrated hydrochloric acid or a Lewis acid like zinc chloride.

  • Addition of Reactant: Cool the mixture in an ice bath and add crotonaldehyde (e.g., 1.5 to 2 equivalents) dropwise with vigorous stirring. Maintain the temperature below 20°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the excess acid by slowly adding a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the solution is alkaline.

  • Isolation: The product will often precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate). If a solid forms, collect it by filtration, wash with water, and dry. If extracted, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,4-dimethylbenzo[g]quinoline.

Summary of Synthetic Protocols

The choice between the Skraup and Doebner-von Miller syntheses depends on the desired substitution pattern and the tolerance for harsh reaction conditions.

Parameter Skraup Synthesis Doebner-von Miller Synthesis
Heterocyclic Product 4-Methylbenzo[g]quinolineSubstituted Benzo[g]quinolines
Key Reagents Glycerol, H₂SO₄, Oxidizing Agentα,β-Unsaturated Aldehyde/Ketone, Acid Catalyst
Conditions Highly exothermic, 130-160°CGenerally milder, reflux in solvent
Key Advantage Simple, one-pot access to the core scaffoldVersatile, allows for varied substitution patterns
Key Disadvantage Often violent, harsh conditions, limited substitutionPotential for side reactions, mechanism can be complex
Typical Yields 40-60% (can be lower)50-75% (highly variable)

Applications in Drug Discovery and Materials Science

The benzo[g]quinoline scaffold synthesized from this compound is of significant interest to researchers.

  • Antitumor Agents: The planar, aromatic nature of these molecules makes them ideal candidates for DNA intercalating agents, a common mechanism of action for cytotoxic cancer drugs.[15] The ability to introduce various substituents via the Doebner-von Miller reaction allows for the fine-tuning of their biological activity and pharmacokinetic properties.

  • Antimicrobial & Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[3][4][7] Fused analogues like benzo[g]quinolines are actively investigated for novel antimicrobial and antimalarial properties.

  • Electroluminescent Materials: The extended π-conjugated system of benzo[g]quinolines imparts fluorescent properties. These molecules have been successfully incorporated as emitting materials in the fabrication of OLEDs, demonstrating their utility in advanced materials science.[8]

Conclusion

This compound is a robust and versatile precursor for the synthesis of benzo[g]quinolines, a class of heterocyclic compounds with high value in medicine and materials science. The Skraup and Doebner-von Miller reactions provide reliable, albeit distinct, pathways to these scaffolds. By understanding the mechanistic principles behind these reactions and carefully controlling the experimental conditions as outlined in the provided protocols, researchers can effectively access a diverse range of functionalized benzo[g]quinoline derivatives for further investigation and application.

References

Application Notes & Protocols: The Role of 1-Amino-2-methylnaphthalene in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Amino-2-methylnaphthalene, also known as 2-Methyl-1-naphthylamine, is a versatile chemical intermediate whose structural scaffold is of significant interest in medicinal chemistry.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block in the synthesis of several important pharmaceutical compounds.[2][3][4] This guide provides an in-depth exploration of its primary applications, detailed synthesis protocols, and robust quality control methodologies tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an aromatic amine derived from naphthalene. Its chemical structure, featuring a reactive primary amine group on a methylated naphthalene ring, makes it a valuable precursor for constructing more complex molecules. The strategic placement of the amino and methyl groups allows for regioselective reactions, a highly desirable trait in the multi-step synthesis of modern therapeutics. Its primary utility lies in its conversion to other key intermediates or its incorporation into the final molecular structure of an API.

PropertyValueReference
Chemical Formula C₁₁H₁₁N[5]
Molar Mass 157.22 g/mol
CAS Number 2246-44-8[6]
Appearance White or Colorless to Brown powder, lump, or clear liquid[1]
Synonyms 2-Methyl-1-naphthylamine, 2-Methylnaphthalen-1-amine[1][6]

Core Applications in Pharmaceutical Synthesis

The utility of this compound is most prominently demonstrated in its role as a precursor to essential medicines, including vitamins and targeted cancer therapies.

Keystone Intermediate in the Synthesis of Vitamin K Analogues

One of the most significant applications of this compound is in the synthesis of 2-methyl-1,4-naphthoquinone, a compound commonly known as Menadione or Vitamin K3.[7] Vitamin K is a class of fat-soluble vitamins essential for the body's blood coagulation cascade and bone metabolism.[8][9] While various forms of Vitamin K exist (K1, K2), Menadione (K3) serves as a synthetic precursor to menaquinones like MK-4.[8][10]

The synthesis pathway leverages the amino group of this compound, which can be converted into a hydroxyl group via a diazotization-hydrolysis reaction. The resulting 2-methyl-1-naphthol is then oxidized to the corresponding quinone. This transformation is a cornerstone of synthetic Vitamin K production.[11]

Vitamin_K_Synthesis_Pathway A This compound B Diazonium Salt Intermediate A->B  NaNO₂, aq. H₂SO₄ (Diazotization)   C 2-Methyl-1-naphthol B->C  H₂O, Δ (Hydrolysis)   D 2-Methyl-1,4-naphthoquinone (Vitamin K3 / Menadione) C->D  CrO₃ or H₂O₂ (Oxidation)   KRAS_Inhibitor_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Inhibitor Assembly A This compound B Functionalized Naphthalene Intermediate A->B Multi-step functionalization D Final KRAS G12C Inhibitor API B->D C Piperazinylpyridopyrimidinone Moiety C->D Experimental_Workflow_K3 cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_oxidation Step 3: Oxidation & Purification A1 Dissolve Amine in cold H₂SO₄ A2 Add NaNO₂ solution (0-5°C) A1->A2 A3 Stir for 30 min A2->A3 B1 Heat diazonium salt solution (~60°C) A3->B1 B2 Extract with organic solvent B1->B2 B3 Dry and concentrate B2->B3 C1 Dissolve crude product in Acetic Acid B3->C1 C2 Add oxidizing agent C1->C2 C3 Precipitate in ice water C2->C3 C4 Filter, wash, and dry C3->C4 C5 Recrystallize C4->C5

References

Application Note: High-Purity Isolation of 1-Amino-2-methylnaphthalene using Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed protocol for the purification of 1-Amino-2-methylnaphthalene, a crucial intermediate in chemical synthesis, via normal-phase flash column chromatography. The inherent basicity of the amine functional group often leads to purification challenges on standard silica gel, such as peak tailing and irreversible adsorption. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized preparative column chromatography protocol. We address the critical role of mobile phase modification with a competing base to neutralize silica's acidic surface, ensuring high recovery and purity of the target compound. This document is intended for researchers and chemists in pharmaceutical development and organic synthesis who require a reliable method for isolating aromatic amines.

Introduction and Purification Principles

This compound is a substituted naphthalene derivative whose structure incorporates both a non-polar aromatic system and a polar, basic amino group. This amphipathic nature, combined with the potential for various impurities from its synthesis (e.g., starting materials, regioisomers, or oxidation byproducts), necessitates a robust purification strategy.

Column chromatography is the technique of choice for this purpose. The primary challenge in purifying amines on silica gel arises from the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This strong acid-base interaction can cause significant peak tailing, reduced resolution, and in severe cases, complete retention of the compound on the column.[1][3]

To overcome this, our protocol employs a key strategy: modification of the mobile phase with a small percentage of a competing base , such as triethylamine (TEA). The TEA effectively neutralizes the most acidic sites on the silica gel, preventing the target amine from binding too strongly and allowing for symmetrical peak elution and improved recovery.[2][3]

Compound Properties and Safety

A thorough understanding of the physical properties and hazards of this compound is essential for a successful and safe purification.

PropertyValueSource
Molecular Formula C₁₁H₁₁N[4]
Molecular Weight 157.22 g/mol [4]
Appearance White or Colorless to Brown powder/lump[5]
Melting Point 28-36 °C
Solubility Soluble in methanol and other organic solvents; insoluble in water.[6][7]
Polarity Moderately polar due to the amine group.[8]
XLogP3-AA 2.9[4]

Safety and Handling:

  • This compound: Harmful if swallowed and causes eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Organic Solvents (Hexane, Ethyl Acetate, etc.): These are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.

  • Silica Gel: Fine silica dust can be a respiratory irritant.[9] Handle in a fume hood or wear an appropriate dust mask.

  • Waste Disposal: Contaminated silica gel and solvents are considered hazardous waste and must be disposed of according to institutional and local regulations.[10][11][12] Do not dispose of them in regular trash or down the drain.[11]

Detailed Experimental Protocol

This protocol is divided into two key stages: initial method development on TLC to identify the optimal mobile phase, followed by the scaled-up preparative column purification.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica Gel (230-400 mesh for flash chromatography)

    • Hexane (or Heptane), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Triethylamine (TEA), redistilled

    • Dichloromethane (DCM), HPLC grade (for sample loading)

  • Consumables & Equipment:

    • Glass chromatography column with stopcock

    • Silica gel TLC plates (e.g., F-254)

    • TLC developing chambers

    • UV lamp (254 nm)

    • Capillary spotters

    • Fraction collection tubes or flasks

    • Rotary evaporator

    • Standard laboratory glassware

Part A: Method Development via Thin-Layer Chromatography (TLC)

The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for this compound. This Rƒ value typically translates well to preparative column chromatography, ensuring good separation without requiring excessive solvent volumes.

Step-by-Step TLC Protocol:

  • Prepare Stock Solution: Dissolve a small amount of the crude material in a minimal volume of ethyl acetate or dichloromethane.

  • Prepare Eluents: In small beakers or flasks, prepare various mixtures of Hexane:Ethyl Acetate. Good starting points are 9:1, 8:2, and 7:3 (v/v). To each of these mixtures, add 0.1% triethylamine (TEA) . For example, to 10 mL of an 8:2 Hexane:EtOAc mixture, add 10 µL of TEA.

  • Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the crude stock solution onto the baseline of a TLC plate. Make the spot as small as possible for better resolution.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

    • Calculate the Rƒ value for the main product spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize:

    • If the Rƒ is too high (>0.4), the eluent is too polar. Increase the proportion of hexane.

    • If the Rƒ is too low (<0.2), the eluent is too non-polar. Increase the proportion of ethyl acetate.[1]

    • Run parallel TLC plates with and without the 0.1% TEA to observe the effect on peak shape. The spot should be significantly rounder and less streaked in the presence of TEA.

Part B: Preparative Flash Column Chromatography

Once the optimal eluent is determined, proceed with the preparative column.

Step-by-Step Column Protocol:

  • Column Selection: Choose a column with an appropriate diameter based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight.

  • Slurry Packing:

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (hexane).

    • With the column stopcock closed, pour the slurry into the column.

    • Open the stopcock slightly and tap the column gently to ensure even packing and remove air bubbles.[9] Add more eluent as needed, never allowing the top of the silica bed to run dry.[9]

    • Once the silica has settled, add a thin layer (~0.5 cm) of sand to the top to prevent disruption of the bed during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3x the weight of the crude sample) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Running the Column:

    • Begin eluting the column with the optimized mobile phase (containing 0.1% TEA).

    • Apply gentle pressure to the top of the column using a nitrogen line or air pump to achieve a flow rate of ~2 inches/minute (flash chromatography).

    • Collect fractions sequentially in test tubes or flasks. The fraction size should be appropriate for the column volume (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitoring the Elution:

    • Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Use the same eluent for TLC analysis as was used for the column.

  • Combining and Evaporation:

    • Once all fractions have been analyzed, combine the fractions that contain only the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Process Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Method Development cluster_main Preparative Purification cluster_post Analysis & Isolation TLC_Dev 1. TLC Method Development TLC_Analysis 2. Analyze Rƒ & Tailing (Target Rƒ ≈ 0.3) TLC_Dev->TLC_Analysis Optimize Eluent Pack 4. Pack Column TLC_Analysis->Pack Proceed to Column Crude Crude Sample DryLoad 3. Dry Load onto Silica Crude->DryLoad Elute 5. Elute with Optimized Mobile Phase (+0.1% TEA) Pack->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Identify Evap 9. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product does not elute from the column. 1. Mobile phase is too non-polar.2. Strong interaction with silica gel (no TEA added).1. Gradually increase the polarity of the mobile phase (increase % ethyl acetate).2. Ensure 0.1-0.5% triethylamine is present in the mobile phase.[13]
Product elutes too quickly (with the solvent front). Mobile phase is too polar.Decrease the polarity of the mobile phase (increase % hexane).
Poor separation of product from impurities. 1. Rƒ values are too close.2. Column was overloaded with crude material.3. Column was packed improperly (channeled).1. Re-optimize the mobile phase with TLC using different solvent systems (e.g., Toluene/Ether).2. Use a larger column with more silica gel.3. Repack the column carefully, ensuring an even, compact bed.
Streaking or "tailing" of spots/peaks. The compound is strongly interacting with acidic silica.Add a competing base (0.1-0.5% triethylamine) to the mobile phase.[2][3] Alternatively, consider using a different stationary phase like basic alumina or amine-functionalized silica.[1][3]

Conclusion

The protocol outlined in this application note presents a robust and reproducible method for the high-purity isolation of this compound. By systematically developing the mobile phase using TLC and mitigating the acidic nature of the silica stationary phase with triethylamine, researchers can effectively overcome common challenges associated with purifying basic amines. This approach ensures a high-quality product suitable for subsequent synthetic steps or analytical characterization.

References

Application Notes and Protocols for the Derivatization of 1-Amino-2-methylnaphthalene for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Analytical Potential of 1-Amino-2-methylnaphthalene in Biological Systems

This compound is a bicyclic aromatic amine with potential significance in drug development and biological research. Its structural similarity to other biologically active naphthalene derivatives suggests its potential involvement in various physiological and toxicological processes.[1][2][3][4] However, the inherent chemical properties of this compound, particularly its lack of a strong native chromophore or fluorophore, present a significant challenge for its sensitive and accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates.[5][6]

To overcome this limitation, chemical derivatization is an indispensable strategy. This process involves the covalent attachment of a labeling agent to the primary amino group of this compound, thereby imparting desirable analytical characteristics to the molecule.[5][6][7] The primary goals of derivatization in this context are:

  • Enhanced Detection Sensitivity: Introduction of a highly fluorescent or UV-active moiety allows for detection at picomole to femtomole levels, which is crucial for analyzing low-abundance analytes in biological samples.[5]

  • Improved Chromatographic Separation: Derivatization can increase the hydrophobicity of the analyte, leading to better retention and resolution on reversed-phase high-performance liquid chromatography (HPLC) columns.[5]

  • Increased Stability: The resulting derivative is often more stable than the parent compound, facilitating sample handling and analysis.[5][8]

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound using three widely employed and robust reagents: Dansyl Chloride, o-Phthalaldehyde (OPA), and Fluorescamine. The ensuing protocols are presented as starting points for method development and will likely require optimization for specific biological matrices and analytical instrumentation.

Derivatization with Dansyl Chloride: A Versatile and Robust Method

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) is a classic and highly effective derivatizing agent for primary and secondary amines.[5][9][10] The reaction, known as dansylation, proceeds via a nucleophilic substitution where the unprotonated primary amine of this compound attacks the electrophilic sulfonyl chloride group of dansyl chloride.[5] This reaction is conducted under alkaline conditions (pH 9.5-10.5) to ensure the amine is in its more reactive, non-protonated state.[5] The resulting N-dansyl-1-amino-2-methylnaphthalene derivative is a stable and intensely fluorescent sulfonamide.[5]

Causality Behind Experimental Choices:
  • Alkaline pH: The choice of a high pH buffer is critical to deprotonate the primary amine, making it a stronger nucleophile to attack the sulfonyl chloride. The buffer also neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards product formation.[5]

  • Acetonitrile as Solvent: Dansyl chloride is dissolved in an organic solvent like acetonitrile because it is unstable at high pH in aqueous solutions.[9]

  • Quenching: A quenching step with a small, highly reactive amine like ammonium hydroxide is included to consume any excess, unreacted dansyl chloride, preventing potential interference during chromatographic analysis.[5]

Protocol: Dansylation of this compound

Materials:

  • This compound standard or sample extract

  • Dansyl Chloride (Dns-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Carbonate-Bicarbonate Buffer (100 mM, pH 9.8)

  • Ammonium Hydroxide (10% v/v in water)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Reagent Preparation:

    • Dansyl Chloride Solution (50 mM in ACN): Dissolve 134.9 mg of dansyl chloride in 10.0 mL of acetonitrile. This solution should be prepared fresh and stored in the dark.[9]

    • Derivatization Reagent: Immediately before use, mix the 50 mM Dansyl Chloride solution and the 100 mM sodium carbonate-bicarbonate buffer in a 1:1 ratio.[9]

  • Derivatization Reaction:

    • In a microcentrifuge tube or a well of a 96-well plate, add 50 µL of the freshly prepared derivatization reagent.

    • Add 25 µL of the this compound standard or sample solution.

    • Mix thoroughly by vortexing or pipetting.

    • Incubate the reaction mixture in the dark at room temperature (25°C) for 60 minutes.[9]

  • Quenching:

    • Add 7.5 µL of the 10% ammonium hydroxide solution to the reaction mixture to quench the excess dansyl chloride.[5]

  • Analysis:

    • The derivatized sample is now ready for injection into a reversed-phase HPLC system equipped with a fluorescence detector.

Quantitative Data Summary: Dansylation
ParameterValue/ConditionRationale
pH 9.8Optimal for deprotonation of the primary amine.[5][9]
Temperature 25°C (Room Temperature)Sufficient for the reaction to proceed to completion.[9]
Reaction Time 60 minutesEnsures complete derivatization.[9]
Excitation Wavelength ~330-350 nmTo be optimized for the specific derivative.
Emission Wavelength ~510-530 nmTo be optimized for the specific derivative.

Experimental Workflow: Dansylation

Dansylation_Workflow cluster_prep Reagent Preparation cluster_reaction Derivatization cluster_quench Quenching cluster_analysis Analysis prep_reagent Prepare fresh 1:1 mixture of 50 mM Dansyl Chloride in ACN and 100 mM Carbonate Buffer (pH 9.8) add_reagent Add 50 µL of Derivatization Reagent add_sample Add 25 µL of This compound sample add_sample->add_reagent mix_incubate Mix and Incubate (25°C, 60 min, dark) add_reagent->mix_incubate quench_reaction Add 7.5 µL of 10% Ammonium Hydroxide mix_incubate->quench_reaction hplc_analysis Inject into RP-HPLC-Fluorescence System quench_reaction->hplc_analysis

Caption: Workflow for the dansylation of this compound.

Derivatization with o-Phthalaldehyde (OPA): A Rapid and Sensitive Method for Primary Amines

o-Phthalaldehyde (OPA) is a popular derivatizing agent that reacts specifically with primary amines in the presence of a thiol co-reagent, such as 2-mercaptoethanol (ME) or 3-mercaptopropionic acid (MPA), under alkaline conditions.[6][11] The reaction is extremely rapid, often completing in under a minute at room temperature.[11][12] It yields a highly fluorescent isoindole derivative.[11] A significant advantage of OPA is that the reagent itself is not fluorescent, leading to low background signals.[13] However, the stability of the OPA-amine derivatives can be a concern, necessitating prompt analysis or the use of an automated pre-column derivatization system.[11][14]

Causality Behind Experimental Choices:
  • Thiol Co-reagent: The thiol is essential for the formation of the stable, fluorescent isoindole product. Different thiols can be used to modulate the stability and chromatographic properties of the derivative.

  • Rapid Reaction: The fast reaction kinetics make OPA ideal for high-throughput applications and automated systems.[15]

  • Instability of Derivative: The potential instability of the derivative requires a well-timed workflow, where the analysis is performed shortly after derivatization.[11][14] Adding a weak acid can help to stabilize the derivative by lowering the pH after the reaction is complete.[11]

Protocol: OPA Derivatization of this compound

Materials:

  • This compound standard or sample extract

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (ME) or 3-Mercaptopropionic Acid (MPA)

  • Borate Buffer (0.4 M, pH 10.2)

  • Methanol, HPLC grade

  • Acetic Acid (5% v/v in water)

Procedure:

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M Borate Buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Mix well. This reagent should be prepared fresh daily and protected from light.

  • Derivatization Reaction:

    • In a sample vial, add 20 µL of the this compound standard or sample solution.

    • Add 20 µL of the OPA reagent.

    • Vortex the vial for 1 minute.[11]

  • Stabilization (Optional but Recommended):

    • Add 5 µL of 5% acetic acid to the vial to stop the reaction and stabilize the derivative.[11]

  • Analysis:

    • The derivatized sample should be injected into the HPLC system as soon as possible, ideally within a few minutes.

Quantitative Data Summary: OPA Derivatization
ParameterValue/ConditionRationale
pH 10.2Optimal for the rapid reaction of OPA with primary amines.[15]
Temperature Room TemperatureThe reaction is very fast and does not require heating.[15]
Reaction Time 1 minuteSufficient for complete derivatization.[11][12]
Excitation Wavelength ~330-340 nmTypical for OPA-derivatives.[11][16]
Emission Wavelength ~445-455 nmTypical for OPA-derivatives.[16][17]

Experimental Workflow: OPA Derivatization

OPA_Workflow cluster_prep Reagent Preparation cluster_reaction Derivatization cluster_stabilize Stabilization cluster_analysis Analysis prep_reagent Prepare fresh OPA reagent (OPA, Thiol, Borate Buffer) add_reagent Add 20 µL of OPA Reagent add_sample Add 20 µL of This compound sample add_sample->add_reagent mix_incubate Vortex for 1 minute add_reagent->mix_incubate stabilize_reaction Add 5 µL of 5% Acetic Acid mix_incubate->stabilize_reaction hplc_analysis Inject promptly into RP-HPLC-Fluorescence System stabilize_reaction->hplc_analysis

Caption: Workflow for the OPA derivatization of this compound.

Derivatization with Fluorescamine: An Instantaneous Reaction for High-Throughput Screening

Fluorescamine is another fluorogenic reagent that reacts specifically and almost instantaneously with primary amines to form highly fluorescent pyrrolinone products.[6][18][19][20] Like OPA, fluorescamine itself is not fluorescent, and the excess reagent is rapidly hydrolyzed to non-fluorescent products, resulting in low background fluorescence.[18][21] The reaction proceeds at room temperature and under slightly alkaline conditions. The primary drawback of fluorescamine is its high rate of hydrolysis, which necessitates its preparation in a non-aqueous solvent and rapid addition to the aqueous sample solution.[18][21]

Causality Behind Experimental Choices:
  • Non-aqueous Solvent for Reagent: Fluorescamine is dissolved in a solvent like acetone or acetonitrile to prevent its rapid hydrolysis before it can react with the target amine.[18]

  • Vigorous Mixing: The derivatization reaction is extremely fast, with a half-time of milliseconds.[19][20] Therefore, the fluorescamine solution must be added with vigorous mixing to ensure efficient reaction with the amine before it is hydrolyzed.

  • Borate Buffer with SDS (Optional): For protein-containing samples, the inclusion of a detergent like SDS in the buffer can help to denature proteins and expose more primary amine groups, although this is less relevant for a small molecule like this compound unless it is protein-bound.[18]

Protocol: Fluorescamine Derivatization of this compound

Materials:

  • This compound standard or sample extract

  • Fluorescamine

  • Acetone or Acetonitrile, HPLC grade

  • Borate Buffer (0.1 M, pH 9.0)

  • Glass test tubes or appropriate vials

Procedure:

  • Reagent Preparation:

    • Fluorescamine Solution: Prepare a solution of 5 mg of fluorescamine in 10 mL of fresh acetone or acetonitrile. This solution is stable for about a week when stored at room temperature in the dark.[18]

  • Derivatization Reaction:

    • To a glass test tube containing up to 100 µL of the this compound sample, add 1.0 mL of 0.1 M Borate Buffer (pH 9.0).

    • While vigorously vortexing the tube, slowly add 125 µL of the fluorescamine solution drop-wise.[18]

  • Analysis:

    • The reaction is immediate. The sample can be read in a spectrofluorometer or injected into an HPLC system. The fluorescent product is stable for several hours.[18]

Quantitative Data Summary: Fluorescamine Derivatization
ParameterValue/ConditionRationale
pH 9.0Provides the necessary alkaline conditions for the reaction.[18]
Temperature Room TemperatureThe reaction is instantaneous and does not require heating.[19]
Reaction Time InstantaneousThe reaction half-time is in the order of milliseconds.[19][20]
Excitation Wavelength ~390 nmCharacteristic for fluorescamine derivatives.[18][19][20]
Emission Wavelength ~475 nmCharacteristic for fluorescamine derivatives.[18][19][20]

Experimental Workflow: Fluorescamine Derivatization

Fluorescamine_Workflow cluster_prep Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_reagent Prepare 5 mg/10 mL Fluorescamine in Acetone add_reagent Add 125 µL Fluorescamine solution with vigorous mixing add_sample Add 100 µL sample to 1 mL Borate Buffer (pH 9.0) add_sample->add_reagent hplc_analysis Inject into RP-HPLC-Fluorescence System add_reagent->hplc_analysis

Caption: Workflow for the fluorescamine derivatization of this compound.

General Considerations for Method Development and Optimization

While the provided protocols offer a solid foundation, the successful analysis of this compound in biological samples will require careful optimization. Key parameters to consider include:

  • Stoichiometry: The molar ratio of the derivatizing agent to the expected concentration of this compound should be optimized to ensure complete reaction without excessive background from the reagent or its byproducts.

  • Sample Matrix Effects: Biological samples can contain interfering substances. A thorough sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary prior to derivatization to remove these interferences.

  • Chromatographic Conditions: The HPLC method, including the choice of column, mobile phase composition, gradient, and flow rate, must be optimized to achieve baseline separation of the derivatized this compound from other sample components.

  • Method Validation: A full method validation according to relevant guidelines (e.g., FDA, EMA) should be performed to ensure the accuracy, precision, linearity, and robustness of the analytical method.

By systematically applying these derivatization strategies and optimizing the analytical conditions, researchers can develop sensitive and reliable methods for the quantification of this compound, thereby advancing our understanding of its role in biological systems.

References

experimental setup for reactions with 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Experimental Chemistry of 1-Amino-2-methylnaphthalene: Protocols and Applications

Introduction: The Versatility of a Naphthylamine Building Block

This compound is an aromatic amine built on a naphthalene scaffold, a structural motif prevalent in a wide array of biologically active molecules and functional materials.[1][2] Its chemical structure, featuring a primary amino group at the C1 position and a methyl group at the C2 position, offers a versatile platform for synthetic transformations. The nucleophilic amino group is a prime site for reactions such as acylation, alkylation, and diazotization, while the naphthalene core provides a rigid, lipophilic backbone. These characteristics make it a valuable starting material in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the development of specialized dyes.[1][3][4][5] this compound is used in the preparation of KRAS G12C inhibitors for treating related diseases.[3][4]

This guide provides detailed experimental protocols for two fundamental reactions involving this compound: N-acylation and diazotization followed by azo coupling. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and analytical validation methods.

Safety and Handling: A Prerequisite for Successful Experimentation

Before commencing any experimental work, a thorough understanding of the hazards associated with this compound is crucial.

  • Hazards : This compound is harmful if swallowed (H302) and causes eye irritation (H319, H320).[6][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6]

  • Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation. Avoid contact with skin, eyes, and clothing. After handling, wash hands and skin thoroughly.[6] Do not eat, drink, or smoke in the work area.[6]

  • Storage : Store this compound in a tightly closed container in a cool, dry place, such as a refrigerator, under an inert gas and protected from light.

PropertyValue
Chemical Formula C₁₁H₁₁N[8]
Molecular Weight 157.22 g/mol
Appearance White or Colorless to Brown powder, lump, or clear liquid
Melting Point 28-31 °C[7]
Boiling Point 312.3 °C at 760 mmHg[7]
CAS Number 2246-44-8[3][8][9]

Protocol 1: N-Acetylation of this compound

N-acylation is a cornerstone reaction in organic synthesis, transforming primary amines into stable amide derivatives. This process is fundamental in drug development for generating compound libraries and modifying the physicochemical properties of a lead molecule.[10][11] The following protocol details the acetylation using acetyl chloride in the presence of a mild base to neutralize the HCl byproduct.

Causality and Experimental Rationale

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the acylating agent (acetyl chloride). A base, such as triethylamine or pyridine, is essential to scavenge the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow: N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound and Triethylamine in DCM addition Add Acetyl Chloride solution dropwise to amine solution at 0°C prep_amine->addition prep_acyl Prepare Acetyl Chloride solution in DCM prep_acyl->addition stir Stir at room temperature for 2-4 hours addition->stir monitor Monitor reaction by TLC stir->monitor quench Quench with H₂O monitor->quench extract Extract with DCM quench->extract wash Wash organic layer with aq. HCl, aq. NaHCO₃, and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (Silica, Hexane:EtOAc) concentrate->purify

Caption: Workflow for the N-acetylation of this compound.

Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 g, 6.36 mmol)

  • Triethylamine (Et₃N) (1.33 mL, 9.54 mmol)

  • Acetyl chloride (0.54 mL, 7.63 mmol)

  • Dichloromethane (DCM), anhydrous (40 mL)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for eluent

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.36 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Add triethylamine (1.33 mL, 9.54 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Acylation: In a separate vial, dissolve acetyl chloride (0.54 mL, 7.63 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of hexane:ethyl acetate as the eluent, to yield the pure N-(2-methylnaphthalen-1-yl)acetamide.

Protocol 2: Synthesis of an Azo Dye via Diazotization-Coupling

The synthesis of azo dyes is a classic and powerful transformation of primary aromatic amines. The process occurs in two distinct stages: diazotization, which converts the amine into a highly reactive diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound.[12][13]

Causality and Experimental Rationale

Diazotization: This reaction must be performed at low temperatures (0-5 °C) because aromatic diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[14][15] The amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[12][16] An excess of mineral acid is required to prevent the newly formed diazonium salt from coupling with the unreacted starting amine.

Azo Coupling: The diazonium ion is a weak electrophile. Therefore, it requires a highly activated, electron-rich coupling partner, such as a phenol (like 2-naphthol) or an aniline derivative, to undergo electrophilic aromatic substitution.[13] The reaction with phenols is typically carried out under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.

Experimental Workflow: Diazotization and Azo Coupling

G cluster_diazotization Step A: Diazotization cluster_coupling Step B: Azo Coupling cluster_isolation Isolation prep_amine Dissolve this compound in aq. HCl cool_amine Cool to 0-5°C prep_amine->cool_amine add_nitrite Add aq. NaNO₂ dropwise maintaining 0-5°C cool_amine->add_nitrite stir_diazonium Stir for 15-20 min at 0-5°C add_nitrite->stir_diazonium couple Add diazonium salt solution slowly to 2-Naphthol solution at 0-5°C stir_diazonium->couple prep_coupler Prepare cold solution of 2-Naphthol in aq. NaOH prep_coupler->couple stir_couple Stir for 30 min, observe precipitation couple->stir_couple filter Collect precipitate by vacuum filtration stir_couple->filter wash Wash solid with cold water filter->wash dry Dry the azo dye product wash->dry

Caption: Workflow for Azo Dye synthesis from this compound.

Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 g, 6.36 mmol)

  • Concentrated Hydrochloric Acid (HCl) (2.5 mL)

  • Sodium Nitrite (NaNO₂) (0.46 g, 6.68 mmol)

  • 2-Naphthol (0.92 g, 6.38 mmol)

  • Sodium Hydroxide (NaOH) (0.75 g)

  • Deionized water

  • Ice

Procedure:

Part A: Diazotization

  • Amine Solution: In a 100 mL beaker, suspend this compound (1.0 g, 6.36 mmol) in a mixture of concentrated HCl (2.5 mL) and water (5 mL).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Nitrite Addition: Dissolve sodium nitrite (0.46 g, 6.68 mmol) in cold water (4 mL). Add this solution dropwise to the cold amine suspension over 10 minutes. Ensure the temperature does not rise above 5 °C.

  • Diazonium Salt Formation: Continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling

  • Coupling Partner Solution: In a separate 250 mL beaker, dissolve 2-naphthol (0.92 g, 6.38 mmol) in a solution of NaOH (0.75 g) in water (20 mL). Cool this solution to 5 °C in an ice bath.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • Precipitation: An intensely colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid azo dye by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Allow the product to air-dry or dry it in a desiccator.

Product Characterization and Data Analysis

Confirmation of product identity and purity is a critical final step. The following table summarizes the expected analytical data for the products synthesized in the protocols above.

ParameterN-(2-methylnaphthalen-1-yl)acetamide1-((2-methylnaphthalen-1-yl)diazenyl)naphthalen-2-ol
Appearance Off-white to light brown solidDeep red or orange solid
Expected Yield >85%>90%
¹H NMR (CDCl₃, δ ppm) ~8.0-7.2 (m, 6H, Ar-H), ~7.5 (br s, 1H, NH), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, COCH₃)~8.5-7.2 (m, 12H, Ar-H), ~16.0 (s, 1H, OH, tautomer dependent), 2.5 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~169 (C=O), ~135-125 (Ar-C), ~24 (COCH₃), ~15 (Ar-CH₃)~160-115 (Ar-C), ~16 (Ar-CH₃)
FT-IR (cm⁻¹) 3250-3300 (N-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II)3200-3500 (broad, O-H stretch), ~1450-1500 (N=N stretch, often weak)
MS (ESI+) m/z [M+H]⁺ = 200.11[M+H]⁺ = 315.13

Note: Exact spectroscopic values may vary slightly based on solvent and instrumentation.

References

Application Note & Protocol: Quantitative Analysis of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for 1-Amino-2-methylnaphthalene Quantification

This compound is a key chemical intermediate in various synthetic processes, including the manufacturing of dyes, pharmaceuticals, and agricultural chemicals.[1][2] Its presence, even in trace amounts, as an impurity or a starting material in final products necessitates the development of robust and reliable analytical methods for its precise quantification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the established analytical techniques for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies detailed herein are built upon established protocols for structurally similar compounds, such as 1-aminonaphthalene and other naphthalene derivatives.[3][4][5] While these methods provide a strong foundation, it is imperative that any method intended for routine use undergoes rigorous validation to ensure its suitability for the specific matrix and analytical requirements, in accordance with ICH guidelines.[6][7][8]

Method Selection: A Comparative Overview

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Direct Analysis Yes, direct analysis is feasible.Derivatization is often recommended to improve volatility and peak shape.[3]
Sensitivity Good, can be enhanced with fluorescence detection.Excellent, particularly with Selected Ion Monitoring (SIM).[3]
Selectivity Good, dependent on column and mobile phase selection.Excellent, provides structural information for definitive identification.
Typical Use Case Routine quality control, purity assessment, and quantification in less complex matrices.Trace-level analysis, impurity profiling, and analysis in complex biological or environmental matrices.[9]

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Approach for Routine Analysis

Reverse-phase HPLC (RP-HPLC) with UV detection is a versatile and widely accessible technique for the direct quantification of this compound. The naphthalene ring system possesses a strong chromophore, making it amenable to UV detection.[3]

Causality in Experimental Choices:
  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the nonpolar naphthalene ring of the analyte.

  • Mobile Phase: A gradient elution with an acidic buffer and an organic modifier (acetonitrile or methanol) is employed. The acidic pH (e.g., pH 2.5-3.0) ensures the amine group is protonated, leading to better peak shape and preventing interactions with residual silanols on the stationary phase.[4][5] The gradient allows for the efficient elution of the analyte while maintaining good resolution from potential impurities.

  • Detection Wavelength: The UV detection wavelength is set at the absorption maximum of this compound (typically around 230-250 nm) to achieve maximal sensitivity.[3]

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 70:30 (A:B) to 30:70 (A:B) over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol or acetonitrile.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range.
  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal hplc_injection Inject Standards & Samples prep_cal->hplc_injection prep_sample Dissolve and Filter Sample prep_sample->hplc_injection hplc_instrument HPLC System Setup hplc_instrument->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_calibration Construct Calibration Curve data_integration->data_calibration data_quantification Quantify Analyte in Sample data_calibration->data_quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS is a powerful technique for the quantification of this compound, especially at trace levels or in complex matrices. Due to the presence of a primary amine group, which can cause peak tailing and poor chromatographic performance, derivatization is often necessary to improve its volatility and thermal stability.[3]

Causality in Experimental Choices:
  • Derivatization: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy. This process replaces the active hydrogens on the amine group with trimethylsilyl (TMS) groups, resulting in a more volatile and less polar derivative that is more amenable to GC analysis.[3]

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the derivatized analyte from other components in the sample.

  • MS Detection: Mass spectrometry provides high selectivity and sensitivity. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred, where only specific ions characteristic of the derivatized analyte are monitored, significantly improving the signal-to-noise ratio.[3]

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Procedure:
  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
  • Add 100 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Heat the mixture at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

3. Chromatographic and MS Conditions:

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full scan for qualitative analysis and SIM for quantitative analysis

4. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC to prepare stock and calibration standards. The derivatization step should be applied to both standards and samples.

5. Data Analysis:

  • Identify the characteristic ions of the derivatized this compound from the full scan mass spectrum.
  • In SIM mode, monitor these characteristic ions.
  • Construct a calibration curve and quantify the analyte as described for the HPLC method.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal deriv_standards Derivatize Standards prep_cal->deriv_standards prep_sample Prepare Sample Solution deriv_samples Derivatize Samples prep_sample->deriv_samples gcms_injection Inject Derivatized Standards & Samples deriv_standards->gcms_injection deriv_samples->gcms_injection gcms_instrument GC-MS System Setup gcms_instrument->gcms_injection gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection data_integration Peak Integration (SIM) gcms_detection->data_integration data_calibration Construct Calibration Curve data_integration->data_calibration data_quantification Quantify Analyte in Sample data_calibration->data_quantification

References

Application Note & Protocols: A Guide to the Scale-Up Synthesis of 1-Amino-2-methylnaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Amino-2-methylnaphthalene and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as key building blocks for pharmaceuticals and advanced organic materials.[1][2] Transitioning their synthesis from laboratory-scale to pilot or industrial-scale production presents unique challenges, including reaction control, process safety, and economic viability. This guide provides an in-depth analysis of robust synthetic strategies for this compound, with a primary focus on the traditional and widely-applied nitration-reduction pathway. We offer detailed, field-proven protocols, address critical scale-up considerations, and outline essential safety and analytical procedures to ensure a safe, efficient, and reproducible synthesis.

Strategic Overview of Synthetic Routes

The synthesis of the this compound core can be approached through several distinct chemical pathways. The selection of an appropriate route on an industrial scale is governed by factors such as raw material cost, atom economy, process safety, and desired purity. Below, we compare the most prominent strategies.

  • Nitration-Reduction Pathway: This is the most established and cost-effective two-step method. It involves the electrophilic nitration of commercially available 2-methylnaphthalene, followed by the reduction of the resulting 2-methyl-1-nitronaphthalene.[3] This route's reliability and use of inexpensive reagents make it highly attractive for large-scale production.

  • Buchwald-Hartwig Amination: A powerful transition-metal-catalyzed cross-coupling reaction that forms the C-N bond directly.[3][4] This method offers excellent functional group tolerance and often proceeds under milder conditions than classical methods.[5] For scale-up, key considerations include the cost of the palladium catalyst and phosphine ligands, as well as the need to remove metal residues from the final product.[5]

  • Reductive Amination: This method converts a carbonyl group to an amine.[6] While not a primary route to the core this compound itself (which lacks a suitable carbonyl precursor), it is a crucial strategy for producing N-substituted derivatives by reacting the primary amine with aldehydes or ketones.[7][8]

  • Direct Catalytic Amination: Emerging "green" chemistry approaches aim to directly aminate naphthalene using ammonia or other nitrogen sources over a heterogeneous catalyst.[9][10][11] While promising for their high atom economy, these methods are newer and may require more specialized equipment and process development for widespread industrial adoption.[10]

G cluster_0 Synthetic Strategies 2-Methylnaphthalene 2-Methylnaphthalene Nitration Nitration 2-Methylnaphthalene->Nitration HNO₃ / H₂SO₄ 1-Bromo-2-methylnaphthalene 1-Bromo-2-methylnaphthalene Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination 1-Bromo-2-methylnaphthalene->Buchwald-Hartwig\nAmination Pd Catalyst / Ligand Amine / Base Product This compound Derivatives 2-Methyl-1-nitronaphthalene 2-Methyl-1-nitronaphthalene Nitration->2-Methyl-1-nitronaphthalene Reduction Reduction Reduction->Product Buchwald-Hartwig\nAmination->Product 2-Methyl-1-nitronaphthalene->Reduction H₂/Pd/C or Fe/HCl

Caption: High-level comparison of primary synthetic routes.

Featured Protocol: Scale-Up via Nitration and Reduction

This two-step sequence is the workhorse for the industrial production of this compound. Its robustness and economic feasibility are unparalleled. The following section provides a detailed, self-validating protocol designed for scale-up.

G start Start: 2-Methylnaphthalene step1 Step 1: Nitration - Charge Reactor with 2-Methylnaphthalene & Solvent - Cool to 0-5 °C start->step1 step2 Controlled Addition of Nitrating Mixture (HNO₃/H₂SO₄) - Maintain T < 10 °C step1->step2 step3 Reaction Monitoring - TLC or HPLC analysis for consumption of starting material step2->step3 step4 Quench & Work-up - Pour onto ice/water - Separate layers, wash organic phase - Solvent removal step3->step4 intermediate Intermediate: Crude 2-Methyl-1-nitronaphthalene step4->intermediate step5 Step 2: Catalytic Hydrogenation - Charge Reactor with Intermediate, Solvent, & Pd/C Catalyst intermediate->step5 step6 Hydrogenation - Pressurize with H₂ gas - Heat to specified temperature step5->step6 step7 Reaction Monitoring - H₂ uptake measurement - HPLC analysis step6->step7 step8 Post-Reaction Processing - Cool and vent H₂ - Filter catalyst (e.g., through Celite®) - Concentrate filtrate step7->step8 step9 Purification - Recrystallization or Distillation step8->step9 end_product Final Product: This compound step9->end_product

Caption: Detailed workflow for the two-step synthesis.

Part A: Electrophilic Nitration of 2-Methylnaphthalene

Causality: The nitration of naphthalene systems is a classic electrophilic aromatic substitution. The electron-donating methyl group and the inherent reactivity of the naphthalene ring system favor substitution at the C1 (alpha) position. The use of a mixed acid (sulfuric and nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[12][13] Controlling the reaction temperature is paramount to prevent runaway exothermic reactions and minimize the formation of dinitro byproducts.[14]

Experimental Protocol:

  • Reactor Setup: Charge a suitably sized, jacketed glass-lined reactor equipped with a mechanical overhead stirrer, a thermocouple, and a nitrogen inlet with 2-methylnaphthalene (1.0 eq). Add a suitable solvent such as dichloromethane or 1,2-dichloroethane (5-10 volumes).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Nitrating Agent Preparation: In a separate vessel, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Controlled Addition: Add the cold nitrating mixture to the reactor dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Justification: A slow addition rate is critical for managing the reaction's exothermicity on a large scale.

  • Reaction: Maintain the reaction at 5-10 °C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Withdraw a small aliquot, quench it with water, extract with solvent, and analyze by TLC or HPLC to confirm the consumption of the starting material.

  • Work-up: Once complete, slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and water (10-15 volumes).

  • Isolation: Separate the organic layer. Wash the organic phase sequentially with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-1-nitronaphthalene, typically as a yellow solid.[15][16] This crude product is often of sufficient purity for the subsequent reduction step.

Part B: Reduction of 2-Methyl-1-nitronaphthalene

Causality: Catalytic hydrogenation is the preferred method for reducing nitroarenes on a large scale due to its high efficiency, clean conversion, and avoidance of large volumes of metallic waste associated with metal-acid reductions.[3][17] A palladium-on-carbon (Pd/C) catalyst is highly effective. The reaction involves the transfer of hydrogen from the gas phase to the substrate surface, mediated by the palladium catalyst, which reduces the nitro group to an amine.

Experimental Protocol:

  • Reactor Setup: To a high-pressure hydrogenation reactor (e.g., a Parr hydrogenator), charge the crude 2-methyl-1-nitronaphthalene (1.0 eq), a suitable solvent like ethanol or ethyl acetate (10-20 volumes), and 5-10% Palladium on Carbon (0.5-2% w/w loading). Justification: The catalyst loading is a key parameter for optimization; lower loadings are economically favorable but may require longer reaction times or higher pressures.

  • Inerting: Seal the reactor and purge the system several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Heat the mixture to 40-50 °C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake from the gas reservoir. An endpoint can be confirmed by HPLC analysis of a carefully vented and withdrawn sample.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen. The heterogeneous catalyst is removed by filtering the reaction mixture through a pad of Celite®. Safety Note: The filter cake must be kept wet with solvent as dry Pd/C can be pyrophoric and may ignite in the air.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation to yield a high-purity product.[1]

Alternative Protocol: Buchwald-Hartwig Amination

This modern cross-coupling method is an excellent alternative, particularly when high functional group tolerance is required or for the synthesis of N-substituted derivatives.

Causality: The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[18] The key steps involve: (1) Oxidative addition of the aryl halide (e.g., 1-bromo-2-methylnaphthalene) to the Pd(0) complex, (2) Coordination of the amine, (3) Deprotonation by a base to form a palladium-amido complex, and (4) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4][18] The choice of phosphine ligand is critical for reaction efficiency and scope.[19]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination + R₂NH pd2_complex->amine_coord pd2_amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coord->pd2_amine_complex deprotonation Deprotonation - Base-H⁺X⁻ pd2_amine_complex->deprotonation + Base pd_amido L₂Pd(II)(Ar)(NR₂) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Regeneration product Ar-NR₂ (Product) red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol:

  • Reactor Setup: In a reactor under an inert nitrogen atmosphere, combine 1-bromo-2-methylnaphthalene (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).[20]

  • Reagent Addition: Add the amine (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[1]

  • Solvent: Add a dry, deoxygenated solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and monitor by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water or ammonium chloride solution to remove the base and salts.

  • Purification: After drying and concentrating the organic phase, the product is typically purified by column chromatography to remove catalyst residues and byproducts.

Analytical Characterization & Data

Rigorous analytical characterization is essential to confirm the identity and purity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.

ParameterTechniqueExpected Result for this compound
Identity ¹H NMR, ¹³C NMRCharacteristic shifts for aromatic and methyl protons/carbons.
Mass Spec (MS)Molecular ion peak corresponding to the calculated mass (C₁₁H₁₁N = 157.21 g/mol ).
IR SpectroscopyN-H stretching bands (typically two for a primary amine) around 3300-3500 cm⁻¹.
Purity HPLC-UVA single major peak with purity >98% by area percentage.
GC-MSConfirms purity and identifies any volatile impurities.[21]
Physical Melting Point79-82 °C (literature value).[16]

Critical Safety & Hazard Management

Scaling up chemical synthesis magnifies potential hazards. A thorough risk assessment and strict adherence to safety protocols are non-negotiable.[22]

  • Chemical Hazards:

    • Aromatic Amines: Naphthylamine derivatives should be handled as potential carcinogens.[23][24][25][26] Avoid skin contact and inhalation.

    • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Aromatic nitro compounds can be explosive, especially in the presence of bases or upon impact.[15][16]

    • Hydrogen Gas: Highly flammable and forms explosive mixtures with air. Hydrogenation reactors must be properly rated, maintained, and operated in well-ventilated areas.

    • Catalysts: Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air. Always handle the catalyst as a wet slurry.

  • Process Controls:

    • Exotherm Management: Use jacketed reactors with efficient cooling systems for nitration. Ensure slow, controlled addition of reagents.

    • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coats, and chemical-resistant gloves. For handling highly toxic or volatile materials, enhanced respiratory protection may be necessary.[22]

    • Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales. Use blast shields for potentially energetic reactions.

  • Waste Disposal:

    • Dispose of all chemical waste, including spent catalyst and solvent streams, according to local and federal regulations.[22][24] Acidic and basic aqueous waste must be neutralized before disposal.

References

The Naphthylamine Cornerstone: Advanced Application Notes for 1-Amino-2-methylnaphthalene in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 1-amino-2-methylnaphthalene as a versatile building block in modern synthetic organic chemistry, with a focus on its application in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document offers a detailed examination of the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling reactions. Beyond mere procedural outlines, this guide delves into the mechanistic underpinnings, rationale for parameter selection, and practical insights to empower scientists to successfully employ this valuable scaffold in the synthesis of complex molecules, particularly in the pursuit of novel therapeutics such as KRAS G12C inhibitors.[1] Each section includes detailed, step-by-step protocols, data tables for typical reaction parameters, and visual diagrams to elucidate key transformations and catalytic cycles.

Introduction: The Strategic Value of the 2-Methyl-1-naphthylamine Scaffold

The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[2] The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it a valuable synthon. The primary amino group serves as a key nucleophilic handle for C-N bond formation, while the methyl group can influence molecular conformation and metabolic stability. Furthermore, the naphthalene ring system itself is a critical pharmacophore in many drug candidates.

Recent research has highlighted the importance of derivatives of this compound in the development of targeted cancer therapies. For instance, it is a key component in the synthesis of (Piperazinyl)pyridopyrimidinone derivatives, which act as potent KRAS G12C inhibitors for the treatment of related diseases.[1] This underscores the critical need for robust and well-characterized synthetic methodologies to access a diverse array of N-aryl-2-methyl-1-naphthylamines and other functionalized derivatives. This guide aims to provide the foundational knowledge and practical protocols to achieve this.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination stands as a paramount transformation for the synthesis of arylamines from aryl halides.[3] This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance, making it an indispensable tool for medicinal chemists.[3] When employing this compound as the nucleophile, this reaction directly yields N-aryl-2-methyl-1-naphthylamines, which are key intermediates in various drug discovery programs.

Mechanistic Rationale and Key Parameters

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

  • Catalyst Selection (Palladium Precursor & Ligand): The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[4] The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is highly active in the catalytic cycle. For the N-arylation of this compound, a ligand that can accommodate the steric bulk of the naphthyl group while promoting efficient C-N bond formation is essential.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective depending on the specific substrates and solvent.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(H2N-R)]+X- Oxidative Addition Complex->Amine Coordination + R-NH2 Palladium Amido Complex Ar-Pd(II)(L)-NHR Amine Coordination->Palladium Amido Complex - HX + Base Palladium Amido Complex->Pd(0)L Product Ar-NHR Palladium Amido Complex->Product Reductive Elimination L L = Ligand Ar Ar = Aryl Halide R-NH2 R-NH2 = this compound

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of this compound

This protocol is a general guideline for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1 M)

Procedure:

  • Inert Atmosphere Preparation: In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the sealed Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Parameters for Buchwald-Hartwig Amination

EntryAryl HalidePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11018>95
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1002485
32-Bromopyridine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LHMDS (1.5)THF801290

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

To utilize this compound in a Suzuki-Miyaura coupling, it must first be converted to an aryl halide or triflate. A common route is the Sandmeyer reaction on the corresponding diazonium salt to install a bromine or iodine atom at the 1-position. The resulting 1-halo-2-methylnaphthalene can then be coupled with a variety of boronic acids or esters to generate C-C bonds.

Mechanistic Overview and Critical Factors

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronate species, and reductive elimination to form the biaryl product.[5]

  • Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors can be used. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Visualizing the Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Substrate Preparation cluster_coupling Suzuki-Miyaura Coupling A This compound B 1-Diazo-2-methylnaphthalene Salt A->B NaNO2, HBr C 1-Bromo-2-methylnaphthalene B->C CuBr D 1-Bromo-2-methylnaphthalene G 2-Methyl-1-aryl-naphthalene D->G E Arylboronic Acid E->G F Pd Catalyst, Base F->G

Caption: Workflow for the synthesis of biaryls via Suzuki coupling.

Experimental Protocol: Suzuki Coupling of 1-Bromo-2-methylnaphthalene

This protocol outlines the coupling of 1-bromo-2-methylnaphthalene with an arylboronic acid.

Materials:

  • 1-Bromo-2-methylnaphthalene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 1-bromo-2-methylnaphthalene, the arylboronic acid, and Cs₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon (3 cycles).

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Presentation: Representative Parameters for Suzuki Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2.0)Toluene/H₂O (4:1)1002092
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901888
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)THF/H₂O (4:1)802485

Sonogashira Coupling: Introducing Alkynyl Functionality

Similar to the Suzuki coupling, the Sonogashira reaction requires the conversion of this compound to a halide derivative (typically an iodide for higher reactivity). This reaction forges a C-C bond between the aryl halide and a terminal alkyne, providing access to a wide range of alkynyl-substituted naphthalene derivatives.[7]

Mechanistic Principles and Procedural Nuances

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.[8]

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent.

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require specific ligands and stronger bases.

Visualizing the Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)(L2)-X Pd0->PdII Ar-X Pd_Alkyne Ar-Pd(II)(L2)-C≡CR' PdII->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product_Pd Ar-C≡CR' Pd_Alkyne->Product_Pd Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne + H-C≡CR', Base Cu_Alkyne->PdII Cu_Alkyne->CuX + HX Alkyne H-C≡CR'

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 1-Iodo-2-methylnaphthalene

This protocol describes a general procedure for the coupling of 1-iodo-2-methylnaphthalene with a terminal alkyne.

Materials:

  • 1-Iodo-2-methylnaphthalene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-iodo-2-methylnaphthalene, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Base Addition: Add anhydrous THF and triethylamine.

  • Alkyne Addition: Add the terminal alkyne dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite, washing with ether.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Parameters for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT389
21-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHToluene50585
3TrimethylsilylacetylenePdCl₂(dppf) (3)NoneCs₂CO₃Dioxane801278 (Copper-Free)

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the synthesis of complex organic molecules. The palladium-catalyzed coupling reactions detailed in this guide—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—provide reliable and adaptable methods for its functionalization. By understanding the mechanistic principles and carefully selecting reaction parameters, researchers can efficiently generate diverse libraries of naphthalene-containing compounds for applications in drug discovery and materials science. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this important scaffold, paving the way for future innovations.

References

Application Notes and Protocols: Synthesis of Biologically Active Molecules from 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: 1-Amino-2-methylnaphthalene as a Privileged Scaffold in Medicinal Chemistry

This compound is a valuable and versatile starting material in the synthesis of a diverse array of biologically active molecules. Its rigid bicyclic aromatic core, coupled with the reactive amino group, provides a unique platform for the construction of complex molecular architectures with significant pharmacological potential. The naphthalene scaffold is a common feature in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1] This application note will provide a detailed guide to the synthesis of two distinct classes of biologically active molecules derived from this compound: a potent and selective KRAS G12C inhibitor for oncology applications and a representative of the azafluoranthene alkaloids, which are known for their wide range of biological activities.

The strategic functionalization of the this compound core allows for the modulation of physicochemical properties and the introduction of pharmacophores that can interact with specific biological targets. This document will delve into the synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind the chosen methodologies, empowering researchers to leverage this important building block in their drug discovery efforts.

Part 1: Synthesis of a Key Precursor for KRAS G12C Inhibitors

The KRAS protein, particularly with the G12C mutation, has emerged as a critical target in oncology. Covalent inhibitors that specifically target the mutant cysteine residue have shown significant promise in the treatment of various cancers. A key structural motif in several advanced KRAS G12C inhibitors, such as Adagrasib (MRTX849), is a substituted naphthalene ring. The synthesis of these inhibitors often relies on a specifically functionalized this compound derivative. This section outlines the synthesis of a crucial chlorinated intermediate from this compound, which serves as a cornerstone for the subsequent construction of the final drug molecule.

Rationale for Chlorination

The introduction of a chlorine atom at the 6-position of the this compound core is a critical step in the synthesis of Adagrasib and related inhibitors. This halogen atom serves a dual purpose. Firstly, it electronically modifies the naphthalene ring system, which can influence the binding affinity of the final molecule to the target protein. Secondly, and more importantly, it provides a handle for subsequent cross-coupling reactions, enabling the attachment of other essential fragments of the inhibitor. The regioselectivity of the chlorination is paramount to ensure the correct final structure.

Experimental Workflow: Chlorination of this compound

G A This compound D Reaction at Controlled Temperature A->D B Chlorination Reagent (e.g., N-Chlorosuccinimide) B->D C Reaction Solvent (e.g., Acetonitrile) C->D E Work-up and Purification (Extraction, Chromatography) D->E F 6-Chloro-1-amino-2-methylnaphthalene E->F

Caption: Workflow for the chlorination of this compound.

Detailed Protocol: Synthesis of 6-Chloro-1-amino-2-methylnaphthalene

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Chlorosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 6-chloro-1-amino-2-methylnaphthalene.

Part 2: Synthesis of Azafluoranthene Alkaloids

Azafluoranthene alkaloids are a class of natural products and synthetic analogues that exhibit a wide spectrum of biological activities, including antitumor, antiviral, and antimicrobial properties. The core structure of these molecules features a fused polycyclic aromatic system containing a nitrogen atom. While direct synthesis from this compound can be challenging, a common strategy involves the construction of a key intermediate that can then be cyclized to form the azafluoranthene core. This section outlines a general approach to the synthesis of an N-arylated aminonaphthalene, a crucial precursor for the subsequent cyclization to the azafluoranthene skeleton.

Synthetic Strategy: N-Arylation and Cyclization

The key transformation in this synthetic route is the formation of a new carbon-carbon bond to close the final ring of the azafluoranthene system. A common approach involves an intramolecular cyclization reaction, often promoted by a strong acid or a transition metal catalyst. The precursor for this cyclization is typically an N-aryl derivative of an aminonaphthalene. The following workflow illustrates the general strategy.

G A This compound C Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination) A->C B Aryl Halide or Boronic Acid B->C D N-Aryl-1-amino-2-methylnaphthalene C->D E Intramolecular Cyclization (e.g., Acid-catalyzed) D->E F Azafluoranthene Derivative E->F

Caption: General synthetic strategy for Azafluoranthene alkaloids.

Detailed Protocol: Synthesis of an N-Aryl-1-amino-2-methylnaphthalene Precursor

Materials:

  • This compound

  • 2-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a glovebox, combine this compound (1.0 eq), 2-bromobenzaldehyde (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) in a reaction vessel.

  • Add anhydrous toluene to the vessel, seal it, and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the N-(2-formylphenyl)-1-amino-2-methylnaphthalene. This intermediate can then be subjected to intramolecular cyclization conditions (e.g., treatment with a strong acid like polyphosphoric acid) to form the azafluoranthene core.

Summary of Biological Activities of this compound Derivatives

The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds. The following table summarizes some of the key biological activities reported for derivatives of this molecule.

Derivative Class Biological Activity Mechanism of Action (if known) Reference Compound Example
KRAS G12C Inhibitors AnticancerCovalent inhibition of the mutant KRAS G12C protein, locking it in an inactive state.Adagrasib (MRTX849)
Azafluoranthene Alkaloids Anticancer, Antiviral, AntimicrobialIntercalation into DNA, inhibition of topoisomerase enzymes.Not specified
Substituted Aminonaphthalenes Anti-inflammatoryInhibition of inflammatory mediators.Various synthetic derivatives
Naphthylthiazolylamines Antimicrobial, AnticancerDisruption of microbial cell membranes, induction of apoptosis in cancer cells.Synthetic derivatives

Conclusion

This compound is a readily accessible and highly valuable starting material for the synthesis of complex and biologically active molecules. This application note has provided detailed protocols for the synthesis of a key precursor for the potent KRAS G12C inhibitor, Adagrasib, and a general strategy for the construction of azafluoranthene alkaloids. The versatility of the this compound scaffold, combined with the power of modern synthetic methodologies, opens up a vast chemical space for the discovery and development of new therapeutic agents. The protocols and strategies outlined herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, enabling them to harness the potential of this important building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Amino-2-methylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting guides, FAQs, and optimized protocols based on established chemical principles and field-proven insights to help you improve your reaction yields and product purity.

Introduction: Strategic Approaches to Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is primarily achieved through two robust synthetic routes.[1][2] The choice between these pathways often depends on the availability of starting materials, scalability, and tolerance to specific functional groups.

  • Route A: Nitration and Subsequent Reduction. This classical and widely-used two-step approach begins with the electrophilic nitration of 2-methylnaphthalene to yield 2-methyl-1-nitronaphthalene, followed by the reduction of the nitro group to the desired primary amine.[3][4]

  • Route B: Palladium-Catalyzed C-N Cross-Coupling. A more modern approach, the Buchwald-Hartwig amination, involves the direct coupling of a 1-halo-2-methylnaphthalene (e.g., 1-bromo-2-methylnaphthalene) with an ammonia source, catalyzed by a palladium-ligand system.[5][6]

This guide is structured to address the specific challenges of each route, providing clear, actionable solutions to common problems.

SynthesisRoutes cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Final Product 2-Methylnaphthalene 2-Methylnaphthalene Nitration Step 1: Nitration 2-Methylnaphthalene->Nitration HNO₃/H₂SO₄ 1-Halo-2-methylnaphthalene 1-Halo-2-methylnaphthalene BH_Amination Buchwald-Hartwig Amination 1-Halo-2-methylnaphthalene->BH_Amination Pd Catalyst, Ligand, Base, 'NH₃' Source Reduction Step 2: Reduction Nitration->Reduction [H] FinalProduct This compound Reduction->FinalProduct BH_Amination->FinalProduct

Caption: Overview of the two primary synthetic routes to this compound.

Part 1: Troubleshooting Route A - Nitration & Reduction

This pathway is cost-effective but requires careful control over reaction conditions, particularly during the nitration step, to ensure high regioselectivity and avoid side reactions.

Frequently Asked Questions (FAQs): Nitration of 2-Methylnaphthalene
Q1: My nitration reaction is producing a mixture of isomers, with low selectivity for the desired 2-methyl-1-nitronaphthalene. How can I improve this?

Answer: This is a common issue rooted in the kinetics and thermodynamics of electrophilic aromatic substitution on the naphthalene core. The methyl group is an activating, ortho-, para- director. In 2-methylnaphthalene, the C1 position is the most activated and sterically accessible, making it the kinetic product. However, harsh conditions can lead to the formation of other isomers.

Core Causality: The regioselectivity of naphthalene nitration is highly sensitive to the nitrating agent, solvent, and temperature.[7][8] The goal is to favor the kinetically controlled product (1-nitro) over thermodynamically favored isomers or dinitrated products.

Troubleshooting Steps:

  • Temperature Control is Critical: Maintain a low temperature (0-10 °C) during the addition of the nitrating agent.[7] Exceeding this range significantly increases the formation of byproducts.

  • Mixed Acid Stoichiometry: Use a carefully controlled mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). A typical ratio is 1.0-1.2 equivalents of each.[7] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Order and Rate of Addition: Add the pre-cooled mixed acid dropwise to a solution of 2-methylnaphthalene in a suitable solvent (e.g., acetic anhydride or an inert solvent like dichloromethane).[7] Rapid addition can cause localized temperature spikes, leading to side reactions.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Over-extending the reaction time, especially if the temperature rises, can promote isomerization or dinitration.

ParameterRecommended ConditionRationale for High YieldPotential Pitfall
Temperature 0-10 °CMaximizes kinetic control for 1-position nitration.Higher temps (>20°C) lead to mixed isomers and dinitration.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Efficient generation of the nitronium ion (NO₂⁺).Incorrect stoichiometry can leave unreacted starting material.
Addition Rate Slow, dropwise additionPrevents exothermic spikes and maintains temperature control.Rapid addition causes loss of selectivity.
Solvent Acetic AnhydrideCan moderate the reaction and is a common choice.[7]Must be anhydrous to prevent quenching of the nitrating agent.
Q2: The nitration reaction is sluggish or stalls completely. What should I check?

Answer: A stalled reaction typically points to issues with the reagents or the reaction setup.

Troubleshooting Steps:

  • Acid Quality: Ensure you are using concentrated (not fuming) nitric acid and sulfuric acid of high purity. Water content in the acids will quench the formation of the nitronium ion.

  • Moisture Contamination: The reaction is sensitive to moisture. Use oven-dried glassware and anhydrous solvents where applicable.

  • Insufficient Sulfuric Acid: The catalytic role of sulfuric acid is essential.[9] Ensure the correct stoichiometry is used to protonate nitric acid, facilitating the formation of NO₂⁺.

Optimized Protocol: Nitration of 2-Methylnaphthalene
  • Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (1.0 eq) in acetic anhydride. Cool the flask to 0 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, cautiously add concentrated H₂SO₄ (1.1 eq) to concentrated HNO₃ (1.1 eq), keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred 2-methylnaphthalene solution over 30-60 minutes. Critically, ensure the internal reaction temperature does not rise above 10 °C.

  • Monitoring & Quenching: After the addition is complete, stir the reaction at 0-5 °C for an additional 30 minutes. Monitor progress via TLC. Once the starting material is consumed, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup: The precipitated yellow solid, 2-methyl-1-nitronaphthalene, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.[10][11]

Frequently Asked Questions (FAQs): Reduction of 2-Methyl-1-nitronaphthalene
Q1: My reduction reaction is incomplete, leaving starting material or yielding a complex mixture. How can I drive it to completion?

Answer: Incomplete reduction is often due to the choice of reducing agent, catalyst activity, or reaction conditions. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates; a failure to drive the reaction to completion can leave these impurities.[3]

ReductionPathway Start 2-Methyl-1-nitronaphthalene (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Incomplete Incomplete Reduction! (Common Impurities) Nitroso->Incomplete Product This compound (R-NH₂) Hydroxylamine->Product +2e⁻, +2H⁺ Hydroxylamine->Incomplete

Caption: Stepwise reduction of the nitro group and potential impurity formation.

Troubleshooting Strategies:

  • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This is a clean and high-yielding method.[4][12]

    • Catalyst Activity: Ensure the catalyst is not old or poisoned. Use a fresh batch if in doubt. For Pd/C, a 5-10% loading is standard. Raney Nickel is pyrophoric and must be handled with care under a solvent.[12]

    • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, applying 1-3 atm of H₂ pressure can significantly increase the reaction rate and ensure completion.[4]

    • Solvent Choice: Ethanol, methanol, or ethyl acetate are excellent solvent choices. Ensure the starting material is fully dissolved.

  • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): This is a classic, robust method but requires a stoichiometric amount of metal and a more demanding acidic workup.

    • Metal Activation: Ensure the metal powder or granules are activated. For example, briefly washing tin with dilute HCl can remove passivating oxide layers.

    • Sufficient Acid: The reaction consumes acid. Ensure enough is present to maintain a low pH throughout the reduction.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a Pd/C catalyst can be an effective alternative to using hydrogen gas, often providing excellent yields under milder conditions.[13]

Q2: The final amine product is dark and impure after workup. What are the best purification methods?

Answer: Aromatic amines are notoriously susceptible to air oxidation, which can lead to discoloration. Proper workup and purification are essential.

Purification Steps:

  • Post-Reaction Workup: After reduction, the workup procedure is key.

    • For catalytic hydrogenation, the catalyst must be completely removed by filtration, typically through a pad of Celite. Perform this step promptly to minimize air exposure of the product.

    • For metal/acid reductions, the reaction mixture must be basified (e.g., with NaOH or Na₂CO₃) to a pH > 10 to deprotonate the ammonium salt and liberate the free amine. The amine is then typically extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification Techniques:

    • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale, yielding a colorless or pale-yellow oil/solid.[4]

    • Recrystallization: this compound is a solid at room temperature (m.p. 28-31 °C).[14] Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can provide highly pure material.

    • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography using a hexane/ethyl acetate gradient is effective.[14]

Part 2: Troubleshooting Route B - Buchwald-Hartwig Amination

This palladium-catalyzed method offers a direct route to the product, often with high yields and functional group tolerance, but requires careful optimization of the catalyst system and exclusion of air.[15][16]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My C-N cross-coupling reaction has failed or shows very low conversion. What are the most critical parameters to investigate?

Answer: The success of a Buchwald-Hartwig amination hinges on the precise interplay of the palladium precursor, the phosphine ligand, the base, and the solvent. Failure is almost always traced back to one of these components or atmospheric contamination.[6][17]

Critical System Check:

  • Atmosphere: The catalytic cycle involves Pd(0) species that are extremely sensitive to oxygen. The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use.

  • Palladium Precursor & Ligand:

    • The Ligand is Key: The choice of a bulky, electron-rich phosphine ligand is the single most important factor.[16] For aminating aryl bromides, ligands like BINAP or Josiphos-type ligands are often effective.[6][14] The ratio of ligand to palladium is also crucial, typically ranging from 1.1:1 to 2:1.

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors that are reduced in situ to the active Pd(0) catalyst.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or ammonia equivalent) in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[14] Weaker bases like K₂CO₃ are generally not sufficient.

  • Ammonia Source: Coupling with ammonia itself is challenging due to its volatility and coordination to the metal center.

    • Ammonia Equivalents: Using a protected ammonia source like lithium bis(trimethylsilyl)amide (LiHMDS) can be highly effective.[15]

    • Ammonia Solutions: A solution of ammonia in a solvent like 1,4-dioxane can also be used, but requires careful handling in a sealed reaction vessel.[14]

ComponentCommon Choice(s)Role in ReactionCommon Failure Mode
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the catalytic palladium.Impure or old precursor fails to generate active Pd(0).
Ligand BINAP, Josiphos, XPhosStabilizes Pd(0), facilitates oxidative addition & reductive elimination.Incorrect ligand choice leads to slow or no catalysis.[16]
Base NaOtBu, K₃PO₄Deprotonates the amine to generate the active nucleophile.Base is too weak or sterically hindered.
Solvent Toluene, DioxaneSolubilizes reactants and facilitates the reaction.Not properly degassed, allowing O₂ to kill the catalyst.
'NH₃' Source NH₃ in Dioxane, LiHMDSProvides the nitrogen atom for the C-N bond.Volatile source escapes; solid equivalent is poorly soluble.
Q2: I am observing significant amounts of hydrodehalogenation (aryl halide is converted to arene). What causes this side reaction?

Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It often becomes competitive when the desired reductive elimination step to form the C-N bond is slow.

Potential Causes & Solutions:

  • Insufficient Nucleophile: If the concentration of the deprotonated amine is too low (due to a weak base or poor solubility), competing pathways can take over. Ensure a strong base like NaOtBu is used and that all reagents are well-solvated.

  • Ligand Choice: Some ligands are more prone to promoting side reactions. Switching to a different class of bulky phosphine ligands may solve the problem.

  • Temperature: Running the reaction at too high a temperature can sometimes favor decomposition pathways. Try lowering the temperature and extending the reaction time.

General Protocol: Buchwald-Hartwig Amination
  • Setup: In an oven-dried Schlenk tube or glovebox, combine the 1-bromo-2-methylnaphthalene (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., BINAP, 1.1-1.2 eq relative to Pd).

  • Reagent Addition: Add the base (e.g., NaOtBu, ~2.0 eq). Seal the vessel, and evacuate and backfill with an inert gas (repeat 3x).

  • Solvent and Nucleophile: Add the degassed solvent (e.g., toluene) followed by the ammonia source (e.g., 0.5 M solution of NH₃ in dioxane, ~3.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.[14]

References

Technical Support Center: Troubleshooting Low Yield in Aminonaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminonaphthalene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low yields in various synthetic routes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your own research.

Section 1: General Troubleshooting - First Principles for Success

Before delving into method-specific issues, it's crucial to address foundational aspects that can significantly impact your reaction's success, regardless of the chosen synthetic route.

FAQ 1: My starting aminonaphthalene or naphthol is discolored. Can I still use it?

Using a discolored starting material is not recommended. Aminonaphthalenes and their precursors are susceptible to oxidation when exposed to air and light, leading to a color change from white or colorless to a reddish-brown or even black hue.[1][2] These colored impurities can act as catalyst poisons or participate in side reactions, ultimately leading to lower yields and complex purification profiles.[1]

Recommendation: If discoloration is minor, consider purification by recrystallization or sublimation before use.[1] For high-purity applications, it is always best to start with fresh, un-degraded material.[1]

FAQ 2: My reaction mixture is turning dark or forming a tar-like substance. What's happening?

The formation of tar or a dark coloration during the reaction is a common indicator of product or starting material decomposition.[3] This can be triggered by several factors:

  • Oxidation: The amino group is particularly sensitive to oxidation, which can be exacerbated by residual air in the reaction vessel.[3][4]

  • High Temperatures: Excessive heat can lead to thermal decomposition and polymerization of reactive intermediates.[3][5]

  • Impurities: Trace metal impurities in starting materials or solvents can catalyze unwanted side reactions.[3]

Troubleshooting Workflow for Degradation:

Caption: Troubleshooting workflow for reaction degradation.

FAQ 3: I'm struggling with the final purification of my aminonaphthalene product. What are the best practices?

The purification of aminonaphthalenes can be challenging due to their basicity and potential for decomposition on silica gel.[2]

Key Strategies:

  • Column Chromatography: To prevent streaking on silica gel, consider using a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol.[2]

  • pH Adjustment during Workup: Ensure your aminonaphthalene is in its neutral, free-base form during extraction by adjusting the pH of the aqueous layer.[3]

  • Recrystallization: This can be a highly effective method for obtaining high-purity aminonaphthalene, especially for removing colored impurities.[1][3]

Section 2: Reduction of Nitronaphthalenes

One of the most established methods for synthesizing aminonaphthalenes is the reduction of the corresponding nitronaphthalene.[6] While seemingly straightforward, several factors can lead to diminished yields.

FAQ 4: My catalytic hydrogenation of nitronaphthalene is sluggish or incomplete. What are the likely causes?

Incomplete conversion during catalytic hydrogenation is a frequent issue. The primary culprits are often related to the catalyst or the reaction conditions.

  • Catalyst Deactivation: Impurities in the nitronaphthalene starting material, particularly sulfur compounds, can poison the catalyst (e.g., Pd/C, Raney Nickel).[7][8]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.[5]

  • Poor Hydrogen Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface.

Troubleshooting Protocol for Incomplete Hydrogenation:

  • Ensure Purity of Starting Material: Use purified 1-nitronaphthalene that is free of sulfur compounds and the 2-nitronaphthalene isomer.[7][8]

  • Optimize Catalyst Loading: Incrementally increase the catalyst loading to find the optimal amount for full conversion.[5] A typical range is 2 to 20 g of fresh catalyst per kmol of nitronaphthalene.[7]

  • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor (e.g., 1.0 to 3.0 MPa).[6][9]

  • Enhance Agitation: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen.

FAQ 5: I'm observing the formation of nucleus-hydrogenated byproducts (e.g., aminotetralins). How can I prevent this?

Over-reduction of the naphthalene ring is a significant side reaction, particularly with highly active catalysts like Raney Nickel.[7] This leads to the formation of undesired aminotetralins and aminodecalins.

Mitigation Strategies:

  • Catalyst Choice: Platinum on activated charcoal (Pt/C) has been shown to be more selective for the reduction of the nitro group without affecting the aromatic nucleus, compared to Raney Nickel.[7][8]

  • Reaction Temperature: Lowering the reaction temperature can help to disfavor the hydrogenation of the aromatic ring.

  • Solvent System: The use of lower aliphatic alcohols like isopropanol as a solvent can improve selectivity.[7][8]

Table 1: Catalyst and Yield Comparison in Nitronaphthalene Reduction

PrecursorReducing SystemProductYield (%)Reference
1-NitronaphthaleneFe / HCl (Béchamp)1-Aminonaphthalene~90[7]
1-NitronaphthaleneH₂ / Raney Ni1-Aminonaphthalene48.1 (51.9% over-reduction)[7]
1-NitronaphthaleneH₂ / Supported Ni Catalyst1-Aminonaphthalene95-99 (conversion)[6]
1-NitronaphthaleneH₂ / Pt/C1-Aminonaphthalene>99 (selectivity)[7][8]

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] However, its success is highly dependent on the interplay between the catalyst, ligand, base, and substrates.

FAQ 6: My Buchwald-Hartwig reaction is not proceeding or giving very low conversion. What should I check first?

Low or no conversion in a Buchwald-Hartwig reaction often points to issues with the catalytic cycle.

  • Catalyst/Ligand Inactivity: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote both oxidative addition and reductive elimination.[11]

  • Base Incompatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of base-sensitive substrates.[12] Common bases include NaOt-Bu, K₂CO₃, and LiHMDS.[12][13]

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.[13]

Decision Tree for Buchwald-Hartwig Troubleshooting:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

FAQ 7: I'm seeing significant amounts of dehalogenated starting material. What causes this side reaction?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired amination.

Potential Causes and Solutions:

  • β-Hydride Elimination: If the amine has β-hydrogens, this can become a competitive pathway, leading to a reduced product yield.[12] Using a ligand that promotes faster reductive elimination can minimize this.

  • Protic Impurities: The presence of water can lead to the reduction of the aryl halide.[14] Ensure the use of anhydrous solvents and reagents.

Section 4: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[15]

FAQ 8: My Ullmann reaction is giving a low yield, and I'm recovering a lot of my starting aryl halide. What's going wrong?

Low conversion in an Ullmann reaction is a common frustration. Several factors can contribute to this:

  • Copper Catalyst Inactivity: The copper source is critical. Copper(I) salts like CuI are often preferred.[14] The catalyst can be oxidized to inactive Cu(II) if the reaction is not performed under an inert atmosphere.[2] Using freshly purchased, high-quality copper salts can make a significant difference.[16]

  • Ligand Choice: While traditional Ullmann reactions were often run without ligands, modern protocols benefit greatly from the use of ligands like 1,10-phenanthroline or amino acids, which can accelerate the reaction and allow for milder conditions.[14][16]

  • Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (>200 °C).[15] If using a modern, ligand-accelerated system, temperatures in the range of 80-120 °C are more typical.[14]

Experimental Protocol for Optimizing an Ullmann Reaction:

  • Setup: To an oven-dried reaction vessel, add the naphthyl halide, amine, copper(I) iodide (CuI), ligand (e.g., 1,10-phenanthroline), and base (e.g., K₃PO₄).[14][16]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[14]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or DMF) via syringe.[14][16]

  • Heating: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[14]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Optimization: If the yield is low, systematically screen different copper sources, ligands, bases, solvents, and temperatures as outlined in the optimization workflow diagram.[14]

FAQ 9: Why am I observing a significant amount of a hydroxylated byproduct (a naphthol)?

The formation of a naphthol byproduct suggests that water is acting as a nucleophile and displacing the halide. This is particularly prevalent when using water as a solvent or if there are protic impurities present.[17]

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.[14]

  • Solvent Choice: If possible, avoid protic solvents. Toluene, dioxane, and DMF are common choices for Ullmann reactions.[14]

References

Technical Support Center: Synthesis of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Amino-2-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common issues encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles of common side reactions, you can optimize your reaction conditions to improve yield, purity, and overall success.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic method.

Route 1: Buchwald-Hartwig Amination of 1-Halo-2-methylnaphthalene

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] However, it is not without its challenges.

Q1: My reaction yield is low, and I've isolated a significant amount of 2-methylnaphthalene. What is happening and how can I prevent it?

A: You are likely observing a common side reaction in Buchwald-Hartwig aminations known as hydrodehalogenation .[1][3] In this process, the starting aryl halide is reduced to the corresponding arene (2-methylnaphthalene in your case) instead of undergoing amination.

Causality: This side reaction can be promoted by several factors:

  • High Reaction Temperatures: Elevated temperatures can favor the undesired hydrodehalogenation pathway.[4]

  • Inefficient Catalyst System: An inappropriate choice of ligand or palladium precursor can lead to a less efficient catalytic cycle for amination, allowing competing side reactions to occur.[4]

  • Presence of Water: Trace amounts of water in the reaction mixture can act as a proton source, facilitating the hydrodehalogenation.

Troubleshooting & Prevention:

  • Optimize Reaction Temperature: Screen a range of lower temperatures to find a balance between a reasonable reaction rate and minimizing the hydrodehalogenation byproduct.

  • Ligand and Catalyst Selection: Employ a pre-catalyst to ensure the efficient formation of the active Pd(0) species.[4] Consider using bulky, electron-rich phosphine ligands like RuPhos, DavePhos, or XPhos, which have been shown to promote the desired amination.[4][5]

  • Use a Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) is often effective at lower temperatures.[4]

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Purification of this compound from 2-methylnaphthalene:

Separation can be achieved by column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the non-polar 2-methylnaphthalene from the more polar this compound.

Route 2: Reduction of 1-Nitro-2-methylnaphthalene

The reduction of a nitro group is a fundamental transformation in organic synthesis. However, the reaction can be difficult to control, leading to a variety of byproducts.

Q2: My final product is a complex mixture containing several colored impurities, and my yield of this compound is low. What are these byproducts and how can I obtain a cleaner product?

A: The reduction of nitroarenes proceeds through several intermediates, and incomplete reduction or side reactions between these intermediates can lead to the formation of nitroso, hydroxylamine, azoxy, and azo compounds.[6][7][8] These byproducts are often colored and can be challenging to separate from the desired amine.

Causality:

  • Reaction Conditions: The choice of reducing agent, solvent, temperature, and pH can significantly influence the product distribution. For instance, reductions under basic conditions are more prone to forming condensation products like azoxy and azo compounds.[8]

  • Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reduction and the accumulation of intermediates.

  • Catalyst Activity: In catalytic hydrogenations, an inefficient or poisoned catalyst can result in a sluggish reaction and the formation of byproducts.

Side ProductAppearanceFormation Conditions
2-Methyl-1-nitrosonaphthaleneGreenish solidIncomplete reduction
N-(2-Methyl-1-naphthyl)hydroxylamineColorless solid (can oxidize)Incomplete reduction
2,2'-Dimethyl-1,1'-azoxynaphthaleneYellow to orange solidCondensation of nitroso and hydroxylamine intermediates, often under basic conditions.[9][10]
2,2'-Dimethyl-1,1'-azobenzeneOrange to red solidReduction of the azoxy compound or condensation of the nitroso intermediate.

Troubleshooting & Prevention:

  • Choice of Reducing Agent: For a clean and complete reduction, consider using catalytic hydrogenation with a suitable catalyst (e.g., Pd/C, PtO2) under neutral or acidic conditions. Tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid is also a classic and effective method.

  • Control of Reaction Parameters: Carefully control the temperature and reaction time. Monitor the reaction progress by TLC or GC-MS to ensure complete conversion of the starting material and intermediates.

  • Acidic Conditions: Performing the reduction under acidic conditions can help to minimize the formation of azoxy and azo byproducts by protonating the intermediates and preventing their condensation.

Purification of this compound from Reduction Byproducts:

  • Acid-Base Extraction: The basicity of the desired amine allows for its separation from neutral byproducts like azoxy and azo compounds. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The organic layer containing the neutral impurities can be discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent, washed, dried, and concentrated.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed.

Route 3: Ullmann Condensation

The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution that can be used to form C-N bonds.[11][12][13] However, it often requires harsh reaction conditions.

Q3: My Ullmann reaction to produce this compound is giving me a low yield and a significant amount of a high-molecular-weight byproduct. What is this byproduct and how can I improve my reaction?

A: A common side reaction in Ullmann couplings is the homocoupling of the aryl halide starting material, leading to the formation of a biaryl byproduct.[12][13][14] In your case, this would be 2,2'-dimethyl-1,1'-binaphthyl.

Causality:

  • High Temperatures: The Ullmann reaction traditionally requires high temperatures (often exceeding 200 °C), which can promote the undesired homocoupling.[11][12]

  • Catalyst System: The nature of the copper catalyst and any added ligands can influence the selectivity of the reaction.

Troubleshooting & Prevention:

  • Use of Ligands: Modern Ullmann-type reactions often employ ligands (e.g., diamines, amino acids, or phenanthrolines) that can facilitate the reaction at lower temperatures and improve selectivity.[15]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used. The choice of solvent can impact the reaction outcome.

  • Alternative Methods: Given the often harsh conditions of the Ullmann reaction, consider alternative C-N bond-forming reactions like the Buchwald-Hartwig amination, which generally proceed under milder conditions with higher selectivity.[1]

Purification of this compound from 2,2'-Dimethyl-1,1'-binaphthyl:

The biaryl byproduct is non-polar and can be separated from the more polar desired amine by column chromatography on silica gel.

Experimental Workflow Diagrams

Main Synthetic Pathways and Common Side Reactions

G cluster_0 Buchwald-Hartwig Amination cluster_1 Reduction of Nitro Compound cluster_2 Ullmann Condensation 1-Halo-2-methylnaphthalene 1-Halo-2-methylnaphthalene 1-Amino-2-methylnaphthalene_BH This compound 1-Halo-2-methylnaphthalene->1-Amino-2-methylnaphthalene_BH Pd Catalyst, Ligand, Base, Amine Source 2-Methylnaphthalene 2-Methylnaphthalene (Hydrodehalogenation) 1-Halo-2-methylnaphthalene->2-Methylnaphthalene Side Reaction 1-Nitro-2-methylnaphthalene 1-Nitro-2-methylnaphthalene Intermediates Nitroso, Hydroxylamine Intermediates 1-Nitro-2-methylnaphthalene->Intermediates Partial Reduction 1-Amino-2-methylnaphthalene_Red This compound Intermediates->1-Amino-2-methylnaphthalene_Red Full Reduction Azo/Azoxy_Byproducts Azo/Azoxy Byproducts Intermediates->Azo/Azoxy_Byproducts Condensation 1-Halo-2-methylnaphthalene_U 1-Halo-2-methylnaphthalene 1-Amino-2-methylnaphthalene_U This compound 1-Halo-2-methylnaphthalene_U->1-Amino-2-methylnaphthalene_U Cu Catalyst, Base, Amine Source, High Temp. Biaryl_Byproduct 2,2'-Dimethyl-1,1'-binaphthyl (Homocoupling) 1-Halo-2-methylnaphthalene_U->Biaryl_Byproduct Side Reaction

Caption: Synthetic routes to this compound and their major side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield of this compound identify_route Identify Synthetic Route start->identify_route buchwald Buchwald-Hartwig identify_route->buchwald Amination reduction Nitro Reduction identify_route->reduction Reduction ullmann Ullmann identify_route->ullmann Condensation check_hydrodehalogenation Analyze for 2-Methylnaphthalene buchwald->check_hydrodehalogenation check_byproducts Analyze for Azo/Azoxy/Intermediates reduction->check_byproducts check_homocoupling Analyze for Biaryl Byproduct ullmann->check_homocoupling optimize_buchwald Optimize Temp., Ligand, Base check_hydrodehalogenation->optimize_buchwald Present purify Implement Purification Strategy (Chromatography, Extraction) check_hydrodehalogenation->purify Absent (other issue) optimize_buchwald->purify optimize_reduction Change Reducing Agent, Control pH check_byproducts->optimize_reduction Present check_byproducts->purify Absent (other issue) optimize_reduction->purify optimize_ullmann Add Ligand, Lower Temp. check_homocoupling->optimize_ullmann Present check_homocoupling->purify Absent (other issue) optimize_ullmann->purify end Improved Yield and Purity purify->end

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

References

preventing byproduct formation in 1-Amino-2-methylnaphthalene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Amino-2-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile compound. Here, we address common challenges related to byproduct formation and provide practical, field-proven solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your work with this compound, offering explanations for the underlying causes and actionable steps for resolution.

Issue 1: My this compound starting material or reaction mixture is developing a dark color (yellow, brown, or purple).

Question: What is causing this discoloration and how can I prevent it?

Answer:

This discoloration is a classic sign of oxidation . Aromatic amines, including this compound, are highly susceptible to air oxidation, which leads to the formation of colored impurities like quinone-imines and subsequent polymerization products.[1][2] This degradation can compromise the purity of your starting material and lead to a complex mixture of byproducts in your reaction.

Causality: The lone pair of electrons on the amino group makes the aromatic ring highly activated and prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and the presence of metal ion impurities.[2]

Preventative Measures & Solutions:

  • Inert Atmosphere: The most effective way to prevent oxidation is to handle the compound under an inert atmosphere (e.g., nitrogen or argon).[3] This is crucial during storage, weighing, and throughout the entire reaction setup.

  • Deoxygenated Solvents: Always use freshly deoxygenated solvents for your reactions. Solvents can be deoxygenated by sparging with an inert gas for 15-30 minutes prior to use.[2]

  • Control of Temperature: Avoid excessive heat, as it accelerates the rate of oxidation.[2] Perform reactions at the lowest effective temperature.

  • Light Protection: Store this compound in amber vials or containers protected from light to prevent photo-oxidation.[1][4]

  • Antioxidants: For applications where stringent inert techniques are not feasible, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your reaction mixture or storage solvent.[2][5]

dot

References

Technical Support Center: Optimization of Reaction Conditions for 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1-Amino-2-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

1.1 Low or No Product Yield

Question: I am attempting the synthesis of this compound via the reduction of 1-nitro-2-methylnaphthalene and I am observing very low to no yield of my desired product. What could be the issue?

Answer: Low or no yield in the reduction of 1-nitro-2-methylnaphthalene can stem from several factors related to the catalyst, reaction conditions, and starting material purity.

  • Catalyst Inactivity: The choice and handling of the catalyst are critical. For catalytic hydrogenation, catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are commonly used.[1][2]

    • Cause: The catalyst may have lost its activity due to improper storage, handling (exposure to air), or poisoning by impurities in the starting material or solvent. Sulfur compounds are known catalyst poisons.[1]

    • Solution:

      • Use a fresh batch of catalyst or a newly opened container.

      • Ensure the starting 1-nitro-2-methylnaphthalene is of high purity and free from sulfur-containing impurities.

      • Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for Raney Nickel.

  • Insufficient Hydrogen Pressure: In catalytic hydrogenation, inadequate hydrogen pressure will lead to an incomplete reaction.

    • Cause: Leaks in the hydrogenation apparatus or insufficient initial pressure.

    • Solution:

      • Thoroughly check the hydrogenation setup for any leaks.

      • Ensure the reaction is pressurized to the recommended level for the specific catalyst and substrate. Pressures can range from atmospheric to 50-300 bar.[1]

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the reaction kinetics.

    • Cause: The temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution:

      • Gradually increase the reaction temperature. For catalytic hydrogenations, temperatures can range from room temperature to 150-250°C.[1]

  • Poor Quality Starting Material: The purity of 1-nitro-2-methylnaphthalene is paramount.

    • Cause: The presence of isomers or other impurities can interfere with the reaction.[1]

    • Solution:

      • Purify the starting material by recrystallization or column chromatography before use.

      • Confirm the purity of the starting material using analytical techniques like NMR or GC-MS.

1.2 Formation of Side Products

Question: My reaction to synthesize this compound is producing significant amounts of side products, complicating purification. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge. The nature of these byproducts depends on the synthetic route employed.

  • For Reduction of 1-nitro-2-methylnaphthalene:

    • Over-reduction: Catalytic hydrogenation can sometimes lead to the reduction of the naphthalene ring system, resulting in aminotetralin derivatives.[1]

      • Cause: Harsh reaction conditions (high temperature, high pressure, prolonged reaction time) or a highly active catalyst.

      • Solution:

        • Optimize the reaction conditions by lowering the temperature and/or pressure.

        • Reduce the reaction time and monitor the reaction progress closely using TLC or GC.

        • Consider using a less active catalyst or a catalyst modifier.

    • Incomplete Reduction: The formation of intermediate nitroso or hydroxylamino species can occur if the reduction is not complete.

      • Cause: Insufficient reducing agent, deactivated catalyst, or short reaction time.

      • Solution:

        • Ensure an adequate amount of reducing agent is used.

        • Use a fresh, active catalyst.

        • Increase the reaction time and monitor for the complete disappearance of the starting material.

  • For Buchwald-Hartwig Amination of 1-Bromo-2-methylnaphthalene:

    • Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 2-methylnaphthalene.

      • Cause: This can be a competing side reaction, often promoted by certain phosphine ligands and bases.

      • Solution:

        • Screen different phosphine ligands and bases to find a combination that favors the amination pathway.

        • Carefully control the reaction temperature, as higher temperatures can sometimes favor hydrodehalogenation.

    • Diarylation of the Amine: The product amine can react further with the aryl halide to form a diarylamine.

      • Cause: This is more likely to occur with primary amines if the reaction conditions are not carefully controlled.

      • Solution:

        • Use a slight excess of the amine.

        • Slowly add the aryl halide to the reaction mixture to maintain a low concentration of the electrophile.

Section 2: Frequently Asked Questions (FAQs)

2.1 What is the most common and efficient method for synthesizing this compound?

The two most prevalent methods for the synthesis of this compound are the reduction of 1-nitro-2-methylnaphthalene and the Buchwald-Hartwig amination of 1-bromo-2-methylnaphthalene.

  • Reduction of 1-nitro-2-methylnaphthalene: This is a classic and often high-yielding approach. The nitration of 2-methylnaphthalene can produce a mixture of isomers, so purification of the 1-nitro-2-methylnaphthalene intermediate is crucial for obtaining a pure final product.[3] The subsequent reduction can be achieved through various methods, including catalytic hydrogenation with catalysts like Pd/C, Pt/C, or Raney Nickel, or by using chemical reducing agents like iron in acidic media (Béchamp reduction).[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more modern and versatile approach, particularly when dealing with complex substrates.[4][5] It involves the reaction of an aryl halide (e.g., 1-bromo-2-methylnaphthalene) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6] This method often provides high yields under relatively mild conditions and tolerates a wide range of functional groups.

The choice of method often depends on the availability of starting materials, the scale of the reaction, and the desired purity of the final product.

2.2 How can I effectively purify the final this compound product?

Purification of this compound is essential to remove unreacted starting materials, catalysts, and side products.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexane is a common choice for the elution of aromatic amines.[6]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Suitable solvent systems can be determined through small-scale solubility tests.

  • Acid-Base Extraction: As an amine, this compound can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the separation from non-basic organic impurities by extraction. The amine can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.

2.3 What are the key analytical techniques for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, one can quickly assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both monitoring the reaction and identifying the components of the reaction mixture, including the product and any side products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final product's identity and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can be used to determine the purity of the final product and can also be used to monitor the reaction progress.[7]

Section 3: Experimental Protocols

3.1 Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 1-Bromo-2-methylnaphthalene

  • Ammonia (e.g., 0.5 M solution in 1,4-dioxane)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, the phosphine ligand, and NaOtBu.

  • Add the anhydrous, degassed solvent to the vessel.

  • Add 1-bromo-2-methylnaphthalene to the mixture.

  • Finally, add the ammonia solution.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Example Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide 1-Bromo-2-methylnaphthalene (1.0 equiv)
Amine Ammonia (1.5 - 2.0 equiv)
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand BINAP (1-5 mol%)
Base NaOtBu (1.5 - 2.5 equiv)
Solvent Anhydrous 1,4-Dioxane or Toluene
Temperature 80 - 120 °C
Time 12 - 24 hours

Section 4: Visualizations

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Aryl Halide, Amine, Catalyst, Ligand, Base) A->B C Reaction at Elevated Temperature B->C D Quenching C->D Reaction Completion E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: A typical workflow for the synthesis and purification of this compound.

References

Technical Support Center: Catalyst Selection for 1-Amino-2-methylnaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Amino-2-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yields, and reproducibility in your experiments.

Introduction: The Critical Role of Catalyst Selection

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and fine chemicals, presents a significant synthetic challenge. The choice of catalyst is paramount and directly influences reaction efficiency, selectivity, and overall yield. This guide will explore the primary catalytic routes, offering insights into their mechanisms and practical considerations for their implementation.

Core Catalytic Strategies: A Comparative Overview

Several catalytic methods can be employed for the synthesis of this compound. The selection of the most appropriate method depends on factors such as the starting materials, desired purity, and available laboratory resources.

Catalytic StrategyMetal CatalystTypical LigandsCommon SolventsKey AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Palladium (Pd)Biaryl phosphines (e.g., XPhos, JohnPhos)Toluene, Dioxane, THFHigh functional group tolerance, broad substrate scope.[1][2]Catalyst cost, sensitivity to air and moisture.
Ullmann Condensation Copper (Cu)Diamines, PhenanthrolineDMF, NMP, NitrobenzeneLower catalyst cost compared to Palladium.Often requires high temperatures and stoichiometric copper.[3]
Reductive Amination Nickel (Ni), Rhodium (Rh), Platinum (Pt)-Methanol, EthanolUtilizes different starting materials (ketones/aldehydes).May require high pressure of H2 or NH3.[4][5]
Direct C-H Amination Vanadium (V), Rhodium (Rh)-Acetic AcidAtom-economical, avoids pre-functionalization.[6][7]Can suffer from regioselectivity issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Q1: My Buchwald-Hartwig amination reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to a few key factors.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use. The quality of the palladium precatalyst and ligand is also crucial. Consider using a fresh batch from a reputable supplier.

  • Incorrect Base: The choice and strength of the base are critical. For aryl halides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. Ensure the base is anhydrous, as water can hydrolyze the active catalyst.

  • Ligand Selection: The ligand plays a crucial role in the catalytic cycle.[2] For sterically hindered substrates or less reactive aryl chlorides, bulky electron-rich phosphine ligands like XPhos or JohnPhos are often more effective.[8] If you are using a first-generation ligand, consider switching to a more advanced one.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and selectivity.[9][10][11][12] Toluene and dioxane are common choices. Ensure your solvent is anhydrous, as water can negatively affect the reaction.

Experimental Protocol: Troubleshooting Low Conversion in Buchwald-Hartwig Amination

  • Drying and Degassing: Dry all glassware in an oven overnight and cool under a stream of inert gas. Use anhydrous, degassed solvent. Solvents can be degassed by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.

  • Reagent Quality Check: Use fresh, high-purity palladium precatalyst, ligand, and base. Store sensitive reagents in a glovebox.

  • Reaction Setup: Assemble the reaction under a positive pressure of argon or nitrogen. Add the solvent, followed by the aryl halide, amine, base, ligand, and finally the palladium precatalyst.

  • Temperature Optimization: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition. If you suspect this, try running the reaction at a lower temperature for a longer period.

Q2: I am observing significant side product formation in my Ullmann condensation reaction. How can I improve the selectivity for this compound?

A2: Side product formation in Ullmann-type reactions is often due to the harsh reaction conditions required.

  • Temperature Control: Traditional Ullmann reactions often require very high temperatures (>200 °C), which can lead to thermal decomposition and side reactions.[3] Modern systems with soluble copper catalysts and specific ligands can often be run at lower temperatures. Carefully control and optimize the reaction temperature.

  • Ligand Assistance: The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can accelerate the reaction and allow for milder conditions, improving selectivity.

  • Stoichiometry of Copper: While catalytic amounts of copper are desired, traditional Ullmann reactions often use stoichiometric amounts of copper powder. This can lead to difficult workups and side reactions. Consider using a well-defined copper(I) salt like CuI as the catalyst.

Q3: My reductive amination is producing a mixture of primary, secondary, and tertiary amines. How can I favor the formation of the primary amine, this compound?

A3: Controlling the selectivity towards the primary amine in reductive amination can be challenging.[4]

  • Excess Ammonia: Using a large excess of ammonia can shift the equilibrium towards the formation of the primary amine and minimize the formation of secondary and tertiary amines.

  • Catalyst Choice: The choice of catalyst can influence selectivity. For example, bimetallic catalysts like Ni-Rh have shown improved efficiency and selectivity in some reductive amination reactions.[4]

  • Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine, although this may also decrease the overall reaction rate.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for the synthesis of this compound?

A: The choice of starting material depends on the chosen synthetic route.

  • For Buchwald-Hartwig amination or Ullmann condensation , you would typically start with a halogenated 2-methylnaphthalene, such as 1-bromo-2-methylnaphthalene or 1-chloro-2-methylnaphthalene, and an amine source.

  • For reductive amination , you would start with 2-methyl-1-naphthaldehyde or the corresponding ketone and an ammonia source.

  • For direct C-H amination , you would start with 2-methylnaphthalene itself and an aminating agent.[6]

Q: How do I choose the optimal solvent for my reaction?

A: Solvent choice is critical and can significantly affect reaction outcomes.[9][10][11][12]

  • For palladium-catalyzed reactions , aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally preferred. The solvent's ability to dissolve the reactants and the catalyst complex is important.

  • For Ullmann reactions , high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the necessary high temperatures.[3]

  • The solvent can also influence the speciation and stability of the catalyst.[12] It is always recommended to screen a few different anhydrous solvents during reaction optimization.

Q: My catalyst appears to be deactivating over time. What can I do to improve its stability?

A: Catalyst deactivation can be caused by several factors.

  • Oxidative Degradation: For air-sensitive catalysts like palladium complexes, rigorous exclusion of air and moisture is essential.

  • Product Inhibition: In some cases, the product itself can coordinate to the metal center and inhibit the catalyst. If this is suspected, running the reaction at a lower concentration might help.

  • Ligand Degradation: At high temperatures, some phosphine ligands can degrade. Choosing a more robust ligand or running the reaction at a lower temperature can mitigate this.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful synthesis.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Inert Atmosphere Setup (Glovebox or Schlenk Line) Setup Assemble Reaction: 1. Solvent 2. Aryl Halide & Amine 3. Base (e.g., NaOtBu) 4. Ligand (e.g., XPhos) 5. Pd Precatalyst Prep->Setup Reagents Dry & Degas Solvents (Toluene, Dioxane) Reagents->Setup Glassware Oven-Dry Glassware Glassware->Setup Heating Heat to Optimized Temp (e.g., 80-110 °C) & Monitor by TLC/GC-MS Setup->Heating Workup Quench Reaction & Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis Catalytic_Cycle Pd0 Pd(0)L PdII Ar-Pd(II)(X)L Pd0->PdII + Ar-X OxAdd Oxidative Addition AmineComplex Ar-Pd(II)(NHR')L PdII->AmineComplex + R'NH2, Base - HX LigEx Ligand Exchange AmineComplex->Pd0 RedElim Reductive Elimination Product Ar-NHR' AmineComplex->Product

References

Technical Support Center: Purification of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Amino-2-methylnaphthalene (2-Methyl-1-naphthylamine). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound at the high purity required for downstream applications. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the reduction of 2-Methyl-1-nitronaphthalene. Based on this, you can expect to encounter:

  • Unreacted Starting Material: Residual 2-Methyl-1-nitronaphthalene.

  • Isomeric Impurities: If the starting nitronaphthalene was not pure, you might have isomeric aminomethylnaphthalenes. For instance, the synthesis of 1-naphthylamine from 1-nitronaphthalene often requires the starting material to be virtually free of the 2-nitro isomer to achieve high purity.[1]

  • Byproducts of Reduction: Depending on the reduction conditions, byproducts such as partially or fully hydrogenated aminotetralins and aminodecalins can form.[1]

  • Oxidation Products: Aromatic amines are notoriously sensitive to air and light, leading to the formation of colored, high-molecular-weight impurities. This is often the cause of dark coloration (e.g., brown, red, or black) in the crude product.[2]

Q2: My sample of this compound is dark brown, but the literature says it should be a solid. What causes this discoloration and how can I fix it?

The dark color is almost certainly due to oxidation. Aromatic amines, including this compound, readily oxidize in the presence of air (oxygen) and light. This process forms highly conjugated, colored impurities. The compound itself is a solid at room temperature, with a melting point around 28-31 °C.[3]

Solution: The primary methods to remove these colored impurities are recrystallization with activated carbon or column chromatography.

  • Activated Carbon Treatment: During recrystallization, a small amount of decolorizing carbon can be added to the hot solution to adsorb the colored, polymeric impurities.

  • Column Chromatography: This is highly effective for removing both colored and non-colored impurities.

To prevent re-oxidation, the purified compound must be stored correctly.

Q3: What is the best way to store purified this compound to maintain its purity?

Proper storage is critical to prevent degradation. The key is to protect it from light, air, and heat.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Temperature: Keep refrigerated (0-10°C).[2]

  • Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect from light.

Q4: Should I use recrystallization or column chromatography to purify my compound?

The choice depends on your specific needs, including the scale of your experiment, the nature of the impurities, and the required final purity.

FeatureRecrystallizationFlash Column Chromatography
Scale Ideal for moderate to large quantities (>1 g).Best for small to moderate quantities (<5 g).
Purity Good for removing bulk impurities and achieving moderate to high purity.Excellent for achieving very high purity (>98%) and separating closely related compounds.[4]
Throughput Relatively fast for large scales.Can be time-consuming and solvent-intensive.
Key Challenge Finding a suitable solvent system; potential for low recovery.Amine interaction with silica gel can cause streaking and yield loss.[5]

A decision-making workflow for selecting the appropriate purification method is outlined below.

Purification_Decision_Tree start Crude this compound check_scale What is your scale? start->check_scale check_purity High Purity (>98%) Required? check_scale->check_purity < 5g recrystallization Perform Recrystallization check_scale->recrystallization > 5g check_purity->recrystallization No chromatography Perform Flash Chromatography check_purity->chromatography Yes purity_ok Is Purity Sufficient? recrystallization->purity_ok final_product Store Purified Product chromatography->final_product purity_ok->chromatography No purity_ok->final_product Yes

Choosing the right purification method.

Section 2: Core Purification Protocols

Here you will find step-by-step guides for the two most effective purification techniques.

Protocol 1: Recrystallization from a Mixed-Solvent System

Recrystallization is an effective technique for purifying solids by leveraging differences in solubility between the compound of interest and its impurities.

Rationale: The ideal solvent for recrystallization will dissolve the target compound well when hot but poorly when cold. For aromatic amines like this compound, a mixed-solvent system (e.g., Toluene/Hexane or Ethanol/Water) often provides the necessary solubility gradient.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of your crude material (~50 mg) in a minimum volume of a high-solubility solvent (e.g., Toluene) at its boiling point.

  • Induce Crystallization: While the solution is still hot, add a low-solubility solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy. Add another drop of the high-solubility solvent to redissolve the precipitate.

  • Scaling Up: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add the high-solubility solvent in portions while heating the mixture on a hot plate until the solid is fully dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Reheat the mixture to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold low-solubility solvent (Hexane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and check purity via TLC or GC.

Protocol 2: Flash Column Chromatography

This method is ideal for achieving high purity by separating the target compound from impurities based on their differential adsorption to a stationary phase.

Rationale: Basic amines like this compound can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation (tailing or streaking) and potential degradation. To counteract this, the mobile phase is typically modified with a small amount of a competing base, such as triethylamine (TEA), to "neutralize" the acidic sites on the silica.[5]

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine). Pack this slurry into a glass column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel (dry loading).

  • Loading: Carefully load the prepared sample onto the top of the packed silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A common starting point is a non-polar solvent system like Hexane/Ethyl Acetate. The polarity can be gradually increased (gradient elution) to elute the target compound. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove residual solvents, including the triethylamine.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve method_choice Choose Method: Recrystallization or Chromatography dissolve->method_choice recrystallization Recrystallization (Cooling, Filtration) method_choice->recrystallization Large Scale chromatography Column Chromatography (Elution, Fraction Collection) method_choice->chromatography High Purity combine Combine Pure Fractions recrystallization->combine chromatography->combine evaporate Solvent Removal (Rotary Evaporation) combine->evaporate analysis Purity Analysis (TLC, GC, MP) evaporate->analysis storage Store Under Inert Gas, Refrigerated, Dark analysis->storage

General purification and analysis workflow.

Section 3: Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Product oils out during recrystallization. 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. High concentration of impurities significantly depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Perform a preliminary purification step (e.g., quick filtration through a silica plug) before recrystallization.
Very low or no recovery after recrystallization. 1. Too much solvent was used. 2. The compound is too soluble in the cold solvent. 3. The solution was cooled too quickly, leading to precipitation of impurities.1. Boil off some of the solvent to concentrate the solution and re-cool. 2. Use a different solvent or a mixed-solvent system. Add an "anti-solvent" to reduce solubility. 3. Ensure slow cooling to allow for selective crystal growth.
Compound streaks badly on silica gel TLC/column. The basic amino group is interacting strongly with acidic silanol groups on the silica surface.[5]1. Modify the Mobile Phase: Add 0.5-1% triethylamine or ammonium hydroxide to your eluent (e.g., Hexane/EtOAc).[5] 2. Use a Different Stationary Phase: Consider using deactivated (neutral) silica or alumina.
Purified product turns brown/red upon standing. Air oxidation of the amine functionality.Store the compound under an inert atmosphere (N₂ or Ar), refrigerated, and protected from light.[2]
Melting point of the purified product is broad or low. The product is still impure or contains residual solvent.1. Re-purify using a different method (e.g., if recrystallized, try chromatography). 2. Dry the product under high vacuum for an extended period to remove all solvent traces.

Section 4: Purity Assessment

After purification, it is essential to verify the purity of your this compound.

Analytical MethodPrincipleInformation Provided
Melting Point (MP) A pure crystalline solid has a sharp, defined melting point. Impurities broaden and depress the melting range.A quick and effective indicator of purity. The literature melting point is 28-31 °C.[3]
Thin Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Rapidly checks for the presence of impurities (multiple spots) and helps determine the correct solvent system for column chromatography.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. A Flame Ionization Detector (FID) is commonly used.Provides quantitative purity data (e.g., >98.0%).[2][6] It can resolve and quantify volatile impurities. A standard method for naphthalene purity determination can be adapted.[7]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy provides structural information.Confirms the chemical structure of the desired product and can reveal the presence of structurally related impurities if they are present in sufficient quantity (>1-5%).

Section 5: Safety Precautions

Working with this compound and the solvents required for its purification demands strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. The compound is harmful if swallowed and causes eye irritation.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.

  • Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.

This guide is intended to provide robust support for your purification challenges. For issues not covered here, please consult the referenced literature and safety data sheets.

References

stability issues and degradation of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-AMN-2025-12-31

Topic: Stability Issues and Degradation of 1-Amino-2-methylnaphthalene

Introduction

Welcome to the technical support guide for this compound (CAS 2246-44-8). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. As a substituted naphthylamine, this compound is susceptible to specific environmental factors that can compromise its stability and purity, leading to experimental variability. This guide provides in-depth, field-proven insights into the common stability challenges, offering troubleshooting workflows and validated protocols to ensure the integrity of your experiments.

Section 1: Core Stability & Handling FAQs

This section addresses the most frequently asked questions regarding the intrinsic properties and proper handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in its successful application. The compound is a solid at room temperature, though its low melting point means it may appear as a liquid or partially melted solid in warmer lab environments.

Data Presentation: Physical & Chemical Properties

PropertyValueSource(s)
CAS Number 2246-44-8[1][2]
Synonyms 2-Methyl-1-naphthylamine[2][3]
Molecular Formula C₁₁H₁₁N[2]
Molecular Weight 157.22 g/mol
Appearance White or Colorless to Brown powder, lump, or liquid
Melting Point 28-31 °C (lit.)[2][4]
Boiling Point 312.3 °C at 760 mmHg[2]
Storage Temperature Refrigerated (0-10 °C)[2]
Key Sensitivities Air, Light, Heat
Q2: My freshly opened bottle of this compound is tan/brown. Is it degraded?

A2: Not necessarily, but it warrants investigation. The appearance of a tan to brown color is a classic indicator of initial oxidation. Aromatic amines are notoriously prone to oxidation upon exposure to air and light, which results in the formation of highly colored quinone-imine type structures and subsequent polymeric materials. While a slight off-white or tan color might be within the manufacturer's specification, a distinct brown or dark orange coloration suggests a degree of degradation has occurred. For quantitative experiments, it is crucial to verify the purity using an analytical method like Gas Chromatography (GC) before use (see Protocol 1).

Q3: What are the optimal storage and handling conditions to prevent degradation?

A3: To maintain the compound's integrity, strict adherence to proper storage and handling protocols is essential. The primary goal is to minimize exposure to oxygen, light, and heat.

  • Storage: The material should be stored in a tightly sealed container in a refrigerator, ideally between 0-10 °C.[2] The container headspace should be purged with an inert gas like argon or nitrogen before sealing.

  • Handling: All manipulations should be performed in a well-ventilated area, preferably within a glove box or under a stream of inert gas to prevent prolonged contact with air.[5] Use non-sparking tools and avoid heat sources.[6]

Q4: Why is an inert atmosphere (like argon or nitrogen) so critical for this compound?

A4: The amino group (-NH₂) on the naphthalene ring is an electron-donating group, which makes the aromatic system highly susceptible to electrophilic attack, particularly by atmospheric oxygen. This process, known as auto-oxidation, is often radical-mediated and can be initiated by light or trace metal impurities. An inert atmosphere displaces oxygen, effectively removing the key reagent for this primary degradation pathway and preserving the compound's purity over time.

Q5: How do light and heat accelerate the degradation of this compound?

A5: Light, particularly in the UV spectrum, provides the activation energy needed to initiate and propagate the radical chain reactions of oxidation. Heat increases the kinetic energy of the molecules, accelerating the rate of oxidation reactions.[7] The low melting point of the compound (28-31 °C) means that at elevated ambient temperatures, it may become a liquid, increasing molecular mobility and the rate of degradation compared to its solid state.

Section 2: Troubleshooting Experimental Issues

This section provides logical frameworks for diagnosing and resolving common experimental problems associated with the stability of this compound.

Q6: My reaction mixture turned dark purple/brown immediately after adding this compound. What's happening?

A6: This is a strong indication of rapid oxidation. The causality is likely one of the following:

  • Pre-existing Degradation: The starting material was already significantly oxidized.

  • Incompatible Reaction Conditions: Your solvent may not have been properly degassed, or the reaction is being run open to the atmosphere. Certain reagents, particularly transition metal catalysts or oxidants, can dramatically accelerate the degradation.

  • pH Effects: In highly acidic or basic conditions, the stability of the amine can be compromised, potentially facilitating side reactions or degradation.

Troubleshooting Steps:

  • First, confirm the purity of your starting material (Protocol 1).

  • Ensure all solvents are rigorously degassed via sparging with inert gas or freeze-pump-thaw cycles.

  • Run the reaction under a positive pressure of argon or nitrogen.

Q7: My analytical results (e.g., NMR, GC-MS) show a cluster of small, unidentified peaks. How can I confirm if they are degradation products?

A7: This is a common challenge. Degradation often results in a complex mixture of products rather than a single new compound.

  • Logical Approach: Run a controlled experiment. Dissolve a small amount of your this compound in a suitable solvent (e.g., deuterated chloroform for NMR, methanol for GC-MS). Split it into two vials. One vial should be blanketed with argon and stored in the dark. The other should be left open to the air on a benchtop for several hours. Analyze both samples. The appearance or growth of the unidentified peaks in the air-exposed sample is strong evidence that they are oxidative degradation products.

Q8: My reaction yield is consistently low, and I've optimized all other parameters. Could the purity of my this compound be the culprit?

A8: Absolutely. If the compound has degraded, its effective molar quantity is lower than calculated based on weight. For example, if the material is only 90% pure due to oxidation, you are introducing 10% less of your key reactant, which will directly impact the theoretical yield. Furthermore, the degradation products themselves can sometimes interfere with or inhibit the desired reaction pathway. Always use a freshly verified, high-purity sample for reactions where stoichiometry is critical.

Section 3: Technical Protocols & Workflows

These validated protocols provide step-by-step instructions for quality control and safe handling.

Protocol 1: Step-by-Step Guide for Assessing Purity by Gas Chromatography (GC-FID)

This protocol is adapted from standard methods for naphthalene analysis and is suitable for determining the purity of this compound.[8]

  • Solution Preparation:

    • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade methanol or ethyl acetate.

    • Transfer the solution to a 2 mL GC vial and cap tightly.[8]

    • Prepare a blank sample containing only the solvent.[8]

  • Instrumental Conditions (Example):

    • Instrument: Agilent 6890 or equivalent with FID detector.

    • Column: DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Analysis Sequence:

    • Inject the blank to ensure no solvent contamination.

    • Inject the sample solution in triplicate for statistical validity.

  • Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity using the area percent method: % Purity = (Area of this compound Peak / Total Integrated Peak Area) x 100%[8]

    • Precision is acceptable if the relative standard deviation (RSD) of the three injections is ≤ 1%.[8]

Protocol 2: Procedure for Safe Handling and Aliquoting of Air-Sensitive this compound
  • Preparation: Place the sealed bottle of this compound, along with spatulas and pre-weighed storage vials, into an inert atmosphere glove box antechamber.

  • Inerting: Cycle the antechamber with argon or nitrogen at least three times to remove atmospheric air.

  • Transfer: Move the items into the main glove box chamber. Allow the bottle to equilibrate to the glove box temperature before opening to prevent condensation.

  • Aliquotting: Open the main bottle. Quickly weigh the desired amount of the compound into the pre-weighed vials.

  • Sealing: Tightly cap the new aliquot vials. For extra protection, wrap the cap threads with Parafilm.

  • Storage: Purge the headspace of the main stock bottle with inert gas before re-sealing. Return both the stock bottle and the new aliquots to refrigerated storage.

Mandatory Visualization: Troubleshooting Workflow

This diagram outlines the logical steps to take when encountering issues potentially related to the stability of this compound.

G start Experimental Anomaly Observed (e.g., low yield, color change) check_purity Q: Is the starting material pure? start->check_purity run_gc Perform GC Purity Analysis (Protocol 1) check_purity->run_gc No (Uncertain) purity_ok Q: Purity > 98%? check_purity->purity_ok Yes (Assumed) run_gc->purity_ok check_conditions Investigate Reaction Conditions: - Degassed Solvents? - Inert Atmosphere? - Reagent Compatibility? purity_ok->check_conditions Yes re_purify Purify Starting Material (e.g., recrystallization, chromatography) or Procure New Batch purity_ok->re_purify No optimize_conditions Optimize Reaction Setup: - Use Schlenk techniques - De-gas all reagents/solvents check_conditions->optimize_conditions re_purify->run_gc resolve Problem Resolved optimize_conditions->resolve

Caption: A logical workflow for troubleshooting experimental issues.

Section 4: Understanding the Degradation Pathway

While specific degradation products are not extensively documented in the literature, a probable pathway can be proposed based on the known chemistry of aromatic amines and methylnaphthalenes. The primary mechanism is oxidation.

The process likely begins with the formation of a radical cation on the nitrogen atom, which can then react with oxygen. This leads to a cascade of reactions forming nitroso, nitro, and ultimately, complex polymeric structures through coupling reactions. These extended conjugated systems are responsible for the observed dark coloration. The methyl group and the naphthalene rings are also potential sites for oxidation, which could lead to the formation of naphthoic acids or hydroxylated derivatives, though oxidation at the amino group is typically the most facile pathway.[9][10]

Mandatory Visualization: Proposed Oxidative Degradation

This diagram illustrates the initial, most probable steps in the air and light-induced degradation of this compound.

G cluster_0 Primary Degradation Pathway A This compound (Stable Form) B Radical Cation Intermediate A->B  hν (Light), O₂ (Air) C Peroxy Radical Adduct B->C + O₂ D Colored Quinone-imine Species C->D H-abstraction & Rearrangement E Polymeric Degradation Products (Insoluble, dark solids) D->E Polymerization/ Coupling

Caption: Proposed initial steps of oxidative degradation.

References

Technical Support Center: Purification of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Amino-2-methylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require robust methods for its purification. Here, we will delve into the common challenges encountered during the purification of this compound and provide practical, evidence-based solutions in a question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common method for its synthesis is the reduction of 2-methyl-1-nitronaphthalene.

Potential Impurities from the Reduction of 2-methyl-1-nitronaphthalene:

  • Unreacted Starting Material: The presence of 2-methyl-1-nitronaphthalene is a common impurity if the reduction reaction has not gone to completion[1].

  • Intermediates of Reduction: Depending on the reducing agent and reaction conditions, partially reduced intermediates such as nitroso or hydroxylamino species may be present.

  • Side-Products of Reduction: Over-reduction or side reactions can lead to the formation of other byproducts.

  • Isomeric Impurities: The starting nitro compound may contain the isomeric 1-methyl-2-nitronaphthalene, which would be reduced to 1-methyl-2-naphthylamine.

Another synthetic route involves the amination of a 2-methylnaphthalene derivative, such as 1-bromo-2-methylnaphthalene.

Potential Impurities from the Amination of 1-bromo-2-methylnaphthalene:

  • Unreacted Starting Material: Residual 1-bromo-2-methylnaphthalene can be a significant impurity[2].

  • Byproducts of Amination: Depending on the amination conditions, side reactions can occur, leading to the formation of undesired secondary or tertiary amines.

General Impurities:

  • Oxidation Products: Aromatic amines, including this compound, are susceptible to oxidation, which can lead to the formation of colored impurities. This is often observed as a darkening of the material upon exposure to air and light.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present in the crude product.

Troubleshooting Guides

Issue 1: My purified this compound is colored (yellow, brown, or dark).

Cause: The coloration of aromatic amines is most commonly due to the formation of oxidation products. The amino group is an electron-donating group, which activates the aromatic ring system and makes it more susceptible to oxidation. Exposure to air (oxygen), light, and trace metal impurities can catalyze this process, leading to the formation of highly conjugated, colored compounds.

Solutions:

  • Work-up with a Reducing Agent: During the aqueous work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium dithionite can help to remove some colored impurities by reducing the oxidized species.

  • Charcoal Treatment during Recrystallization: The addition of a small amount of activated charcoal to the hot solution during recrystallization can be very effective at adsorbing colored impurities.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-5% by weight). Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Purification under an Inert Atmosphere: To prevent further oxidation, it is advisable to perform purification steps such as chromatography and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere and in a refrigerator to minimize exposure to light, air, and heat.

Issue 2: I am having difficulty removing the starting material (2-methyl-1-nitronaphthalene or 1-bromo-2-methylnaphthalene).

Cause: The starting materials may have similar polarities to the product, making their separation by standard purification techniques challenging.

Solutions:

  • Optimize the Reaction: The first step should always be to ensure the reaction has gone to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Acid-Base Extraction: The basicity of the amino group in this compound allows for its separation from neutral or less basic impurities.

    • Protocol:

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The this compound will be protonated and move into the aqueous layer, while the non-basic impurities will remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

      • Neutralize the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine and cause it to precipitate out or be extracted back into an organic solvent.

  • Column Chromatography: If acid-base extraction is not effective or desirable, column chromatography is a powerful tool for separating compounds with different polarities.

    • Recommended Conditions:

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A non-polar/polar solvent system is effective. A gradient of ethyl acetate in hexane is a good starting point. For instance, a gradient of 0% to 20% ethyl acetate in hexane should provide good separation[2].

Issue 3: My recrystallization is resulting in an oil or a poor yield.

Cause: "Oiling out" during recrystallization occurs when the solute is insoluble in the hot solvent at a temperature above its melting point, or when the solution becomes supersaturated too quickly. Poor yield is often a result of using too much solvent or the compound having significant solubility in the cold solvent.

Solutions:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Good single-solvent candidates for aromatic amines include ethanol, methanol, and toluene. Mixed solvent systems can also be very effective. Common mixed solvent systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

  • Preventing Oiling Out:

    • Ensure the boiling point of your chosen solvent is lower than the melting point of this compound (28-31 °C). Given the low melting point, recrystallization at room or sub-ambient temperatures might be necessary.

    • If using a mixed solvent system, add the anti-solvent (the one in which the compound is less soluble) slowly to the hot solution of the compound in the good solvent until the solution just becomes cloudy. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can help to induce crystallization.

    • Adding a seed crystal of pure this compound can also initiate crystallization.

  • Maximizing Yield:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported purification of this compound[2].

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using hexane as the eluent.

  • Loading: Carefully load the silica gel slurry containing the crude product onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is to start with 100% hexane and increase to a final concentration of 10-20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data:

Parameter Value Reference
Eluent System Hexane/Ethyl Acetate (90:10) [2]
Expected Yield ~93% [2]

| Purity (by GC) | >98% |[3] |

Protocol 2: Purification by Recrystallization

This is a general protocol for the recrystallization of an organic solid. The choice of solvent is critical and should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water, or ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and to monitor the progress of a reaction or chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the sample and detecting trace impurities. A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer at pH 2.5), methanol, and acetonitrile is a good starting point for method development[4][5][6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. A standard non-polar capillary column (e.g., HP-5ms) with a suitable temperature program can be used[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the purified compound and for identifying impurities if they are present in sufficient concentration.

  • Melting Point: A sharp melting point range close to the literature value (28-31 °C) is a good indicator of high purity.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound is_colored Is the product colored? start->is_colored charcoal Recrystallize with activated charcoal is_colored->charcoal Yes is_neutral_impurity Are there significant neutral impurities? is_colored->is_neutral_impurity No charcoal->is_neutral_impurity acid_base Perform acid-base extraction recrystallize Recrystallize acid_base->recrystallize is_neutral_impurity->acid_base Yes column Column Chromatography is_neutral_impurity->column No column->recrystallize purity_check Assess Purity (HPLC, GC-MS, NMR) recrystallize->purity_check final_product Pure this compound purity_check->final_product Recrystallization dissolve Dissolve crude product in minimum hot solvent decolorize Add activated charcoal (if necessary) dissolve->decolorize hot_filter Hot filtration to remove insolubles decolorize->hot_filter cool_slowly Cool filtrate slowly to room temperature hot_filter->cool_slowly ice_bath Cool in ice bath to maximize precipitation cool_slowly->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with ice-cold solvent vacuum_filter->wash dry Dry the pure crystals wash->dry

References

Technical Support Center: Mastering Temperature Control in 1-Amino-2-methylnaphthalene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for managing temperature control in reactions involving 1-Amino-2-methylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshoot common issues, and ensure the safety and success of your experiments. The following sections are structured to offer in-depth technical advice in a user-friendly, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature control in this compound reactions, with a focus on the underlying scientific principles.

Q1: Why is precise temperature control so critical when working with this compound?

A1: Precise temperature control is paramount due to the high reactivity of aromatic amines like this compound.[1] Many of its reactions, particularly diazotization, are highly exothermic.[2][3] Failure to control the temperature can lead to a rapid increase in the reaction rate, causing a dangerous situation known as thermal runaway. This can result in violent decomposition, pressure buildup from the evolution of nitrogen gas, and the formation of unwanted byproducts, ultimately compromising the safety and yield of your synthesis.[1][4]

Q2: What is the most temperature-sensitive reaction of this compound?

A2: The diazotization of this compound to form the corresponding diazonium salt is exceptionally temperature-sensitive. Diazonium salts are notoriously unstable, especially in aqueous solutions above 5 °C.[1][4] At elevated temperatures, they readily decompose, often explosively in a solid state, releasing nitrogen gas.[1][4] Therefore, maintaining a low temperature, typically between 0-5 °C, is crucial for the stability of the diazonium intermediate and the overall safety of the procedure.[2][3][4]

Q3: What are the consequences of inadequate temperature control in a diazotization reaction?

A3: Inadequate temperature control during diazotization can lead to several adverse outcomes:

  • Thermal Runaway and Explosion: As the reaction is exothermic, a rise in temperature can accelerate the reaction rate, leading to an uncontrolled release of energy and potentially an explosion.[2][3]

  • Decomposition of Diazonium Salt: The primary product, the diazonium salt, will decompose, significantly reducing the yield of the desired product.[1][4]

  • Formation of Impurities: Uncontrolled temperatures can promote side reactions, leading to the formation of complex mixtures of byproducts, which can be challenging to separate from the target molecule.

  • Gas Evolution and Pressure Buildup: The decomposition of diazonium salts liberates nitrogen gas, which can cause a dangerous buildup of pressure in a closed system.[1][4]

Q4: Can I perform reactions with this compound at room temperature?

A4: While some reactions involving aromatic amines can be conducted at room temperature or even elevated temperatures, it is highly dependent on the specific transformation. For instance, certain coupling reactions or functional group modifications might be less sensitive to temperature. However, for highly exothermic or hazardous reactions like diazotization, room temperature is generally unsafe.[4] It is crucial to consult the literature for the specific reaction you are performing and to conduct a thorough risk assessment. When in doubt, starting at a lower temperature and carefully monitoring the reaction is a prudent approach.

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to temperature control during this compound reactions.

Observed Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase in the reaction vessel. Thermal runaway due to an overly rapid addition of reagents or inadequate cooling.1. Immediately cease the addition of reagents. 2. Increase the efficiency of the cooling bath (add more ice, switch to a cryostat). 3. If the temperature continues to rise uncontrollably, be prepared to execute an emergency shutdown procedure, which may include quenching the reaction with a pre-determined quenching agent.
Low yield of the desired product after a diazotization and subsequent coupling reaction. Decomposition of the diazonium salt intermediate due to a temperature excursion above 5 °C.[1][4]1. Review your experimental setup to ensure consistent and efficient cooling throughout the reaction. 2. Monitor the internal reaction temperature continuously with a calibrated thermometer. 3. Ensure that the addition of the nitrite solution is slow and controlled to prevent localized heating.
Formation of a dark, tarry substance in the reaction mixture. Side reactions and polymerization due to excessive temperatures.1. Lower the reaction temperature. 2. Consider using a more dilute solution to better dissipate the heat of reaction. 3. Investigate the use of a different solvent that may offer better temperature control or reduce side reactions.
Excessive frothing or gas evolution. Rapid decomposition of the diazonium salt, releasing nitrogen gas.[1][4]1. Immediately reduce the rate of reagent addition. 2. Ensure the reaction is adequately vented to prevent pressure buildup.[1] 3. Verify that the reaction temperature is within the safe operating range (typically 0-5 °C for diazotization).[4]

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving this compound, with a strong emphasis on temperature control.

Protocol 1: Diazotization of this compound

Objective: To safely prepare a solution of 2-methylnaphthalene-1-diazonium chloride.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer (low-temperature range)

  • Ice bath (e.g., ice-salt mixture or a cryostat)

Procedure:

  • Preparation of the Amine Salt Solution:

    • In the three-necked flask, dissolve a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid. The dissolution may be exothermic, so perform this step in an ice bath to maintain a low temperature.

    • Stir the mixture until a fine suspension or a clear solution of the hydrochloride salt is formed.

  • Cooling:

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the addition of the sodium nitrite solution.[4]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the stirred amine salt suspension from the dropping funnel.

    • Monitor the internal temperature of the reaction closely. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.[1]

    • The reaction is exothermic, and a rapid addition will cause a dangerous temperature spike.[2][3]

  • Monitoring the Reaction:

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes.

    • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, the excess can be quenched by the cautious addition of a small amount of urea or sulfamic acid.

  • Use of the Diazonium Salt Solution:

    • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., a coupling reaction) without isolation.[1]

Workflow for Safe Diazotization

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Amine_Prep Prepare Amine Salt Solution in Ice Bath Cooling Cool Amine Solution to 0-5 °C Amine_Prep->Cooling Nitrite_Prep Prepare Cold NaNO2 Solution Addition Slow, Dropwise Addition of NaNO2 Nitrite_Prep->Addition Cooling->Addition Monitoring Continuous Temperature Monitoring Addition->Monitoring Feedback Loop Stirring Stir for 15-30 min at 0-5 °C Addition->Stirring Monitoring->Addition Test Test for Excess Nitrous Acid Stirring->Test Use Use Immediately Test->Use

Caption: Workflow for the safe diazotization of this compound.

Section 4: Visualization of Key Concepts

Logical Relationship: Temperature vs. Reaction Safety and Yield

The following diagram illustrates the critical relationship between temperature and the outcomes of a diazotization reaction.

Temperature_Effects cluster_temp Reaction Temperature cluster_outcomes Reaction Outcomes Low_Temp Low (0-5 °C) Stable_Intermediate Stable Diazonium Salt Low_Temp->Stable_Intermediate High_Temp High (> 5 °C) Decomposition Decomposition (N2 Evolution) High_Temp->Decomposition Side_Products Side Products/Tar High_Temp->Side_Products Runaway Thermal Runaway Risk High_Temp->Runaway High_Yield High Product Yield Stable_Intermediate->High_Yield

Caption: The impact of temperature on diazotization reaction outcomes.

References

avoiding dehalogenation side reactions in naphthalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for naphthalene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of naphthalene and its derivatives. Our focus is to provide in-depth, field-proven insights to help you minimize side reactions, particularly dehalogenation, and optimize your synthetic outcomes.

Section 1: Understanding Dehalogenation in Naphthalene Synthesis

FAQ 1: What is dehalogenation and why is it a problem in my naphthalene synthesis?

Dehalogenation is a frequently encountered side reaction in cross-coupling methodologies used for naphthalene synthesis, such as Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings. In this reaction, the halogen substituent (I, Br, Cl) on your halonaphthalene starting material is replaced by a hydrogen atom, leading to the formation of an unwanted hydrodehalogenated naphthalene byproduct.[1][2] This side reaction reduces the yield of your desired substituted naphthalene product and complicates the purification process.

FAQ 2: What is the primary mechanism behind this unwanted dehalogenation?

The predominant mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive species can arise from several sources within your reaction mixture, including:

  • Bases: Particularly strong bases or those containing residual moisture.

  • Solvents: Protic solvents like alcohols can act as hydride sources.[1][2]

  • Water: Trace amounts of water can react with the palladium complex.[1]

Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the hydrodehalogenation of your starting material.

Diagram: The Competing Pathways of Cross-Coupling and Dehalogenation

G cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Dehalogenation Side Reaction A Ar-Pd(II)-X B Ar-Pd(II)-R A->B Transmetalation C Ar-R (Product) B->C Reductive Elimination D Ar-Pd(II)-X E Ar-Pd(II)-H D->E Formation of Pd-H F Ar-H (Byproduct) E->F Reductive Elimination Start Pd(0) + Ar-X (Halonaphthalene) Start->A Start->D G A Initial Reaction Setup (e.g., Suzuki Coupling) B Analyze Product Mixture (TLC, LC-MS, NMR) A->B C High Dehalogenation? B->C D Optimize Ligand (Bulky, Electron-Rich) C->D Yes I Acceptable Yield and Purity C->I No E Optimize Base (Weaker, Inorganic) D->E F Optimize Solvent (Aprotic, Dry) E->F G Optimize Temperature (Lower Temperature) F->G H Re-run Reaction G->H H->B

References

Technical Support Center: Optimizing Ligand-to-Palladium Ratios in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of the ligand-to-palladium (L:Pd) ratio. Mismanagement of this ratio is a frequent cause of low yields, catalyst decomposition, and reaction failure. This resource provides in-depth technical guidance, troubleshooting protocols, and a mechanistic rationale to empower you to optimize your coupling reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the ligand-to-palladium ratio so critical for the success of my cross-coupling reaction?

A1: The L:Pd ratio directly controls the nature and concentration of the active catalytic species. The catalytically active species is typically a low-coordinate Pd(0) complex, often monoligated, which is in equilibrium with higher-ligated, less reactive or even inactive species.[1][2] An optimal L:Pd ratio is a delicate balance:

  • Too little ligand: Leads to the formation of palladium black (aggregated, inactive palladium) due to insufficient stabilization of the Pd(0) center.[3][4][5] This is a common deactivation pathway, especially at elevated temperatures.[3]

  • Too much ligand: Can lead to the formation of coordinatively saturated, less reactive palladium complexes (e.g., L₃Pd or L₄Pd). This can inhibit the reaction by slowing down key steps in the catalytic cycle, such as oxidative addition, which often requires a vacant coordination site on the palladium.[6][7]

Q2: What is the ideal L:Pd ratio to start with for a new reaction?

A2: A good starting point for most cross-coupling reactions is an L:Pd ratio between 1:1 and 2:1.[8] For monodentate ligands, a ratio of 2:1 is common, while for bidentate ligands, a 1:1 ratio is typical. However, the optimal ratio is highly dependent on the specific ligand, substrates, and reaction conditions. Therefore, empirical screening is often necessary.

Q3: How do different classes of ligands (e.g., phosphines vs. N-heterocyclic carbenes) affect the optimal L:Pd ratio?

A3: The optimal L:Pd ratio can vary significantly between ligand classes due to differences in their electronic and steric properties, as well as their bond strength with palladium.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands often favor a lower L:Pd ratio (e.g., 1:1) to promote the formation of highly reactive monoligated palladium species.[1][2] However, some phosphine ligands are prone to oxidation, which can alter the effective L:Pd ratio during the reaction.[5][8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs form very strong bonds with palladium, leading to highly stable catalysts.[9] This stability allows for effective catalysis even at low L:Pd ratios and high temperatures.[9]

Q4: Can the L:Pd ratio influence the product distribution or lead to side reactions?

A4: Absolutely. An inappropriate L:Pd ratio can lead to various side reactions:

  • Homocoupling: A low L:Pd ratio can lead to the formation of palladium black, which can catalyze the homocoupling of organometallic reagents.

  • Protodeboronation: In Suzuki-Miyaura coupling, bulky phosphine ligands at certain concentrations can accelerate the undesired protodeboronation of the boronic acid starting material.[10]

  • β-Hydride Elimination: In Buchwald-Hartwig amination, the L:Pd ratio can influence the competition between the desired reductive elimination and β-hydride elimination, which leads to a reduced byproduct.[1][11]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems and links them to the L:Pd ratio as a potential root cause.

Issue 1: Low or No Product Yield

Symptoms:

  • Starting materials remain largely unreacted.

  • Minimal or no desired product is detected by TLC, LC-MS, or GC-MS.

Possible Causes & Solutions Related to L:Pd Ratio:

Potential Cause Diagnostic Check Proposed Solution
Catalyst Decomposition (Palladium Black) A black precipitate is visible in the reaction mixture.[3][4][5]Increase the L:Pd ratio to better stabilize the active Pd(0) species. A ratio of 2:1 or even 4:1 for monodentate ligands may be necessary.
Formation of an Inactive, Over-Ligated Complex The reaction is sluggish or stalls completely, with no visible palladium black.Decrease the L:Pd ratio. An excess of ligand can create a less reactive, coordinatively saturated palladium center. Try a 1:1 ratio.
Inefficient Pre-catalyst Activation Using a Pd(II) pre-catalyst that requires in situ reduction.The L:Pd ratio can influence the efficiency of pre-catalyst reduction. Screen a range of L:Pd ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimal conditions for the formation of the active Pd(0) species.
Issue 2: Reaction Stalls After Initial Conversion

Symptoms:

  • The reaction proceeds initially but stops before completion.

  • TLC or LC-MS analysis shows a mixture of starting materials and product, with the ratio remaining constant over time.

Possible Causes & Solutions Related to L:Pd Ratio:

Potential Cause Diagnostic Check Proposed Solution
Gradual Catalyst Decomposition The reaction mixture slowly darkens over time, potentially forming palladium black.[3][4][5]The initial L:Pd ratio may be insufficient to maintain catalyst stability over the entire reaction time. Increase the initial L:Pd ratio or consider a slow addition of the ligand over the course of the reaction.
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways.Use a higher initial L:Pd ratio to compensate for ligand degradation. Alternatively, switch to a more robust ligand, such as an NHC.
Issue 3: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate.

  • LC-MS or GC-MS analysis reveals the presence of unexpected products.

Possible Causes & Solutions Related to L:Pd Ratio:

Potential Cause Diagnostic Check Proposed Solution
Homocoupling of Organometallic Reagent The mass of the byproduct corresponds to a dimer of the organometallic coupling partner.This is often associated with catalyst decomposition. Increase the L:Pd ratio to improve catalyst stability.
Reduction of Aryl Halide (Hydrodehalogenation) A byproduct is observed where the halide on the starting material has been replaced by a hydrogen atom.This can be promoted by β-hydride elimination. The L:Pd ratio can influence the relative rates of reductive elimination and β-hydride elimination.[1][11] Screen different L:Pd ratios to favor the desired pathway.

Data Presentation: Typical L:Pd Ratios for Common Coupling Reactions

The optimal L:Pd ratio is highly substrate and ligand-dependent. The following table provides general starting points for optimization.

Coupling Reaction Ligand Type Typical L:Pd Ratio Notes References
Suzuki-Miyaura Monodentate Phosphine1:1 to 2:1Bulky, electron-rich ligands often perform well at lower ratios.[8]
Bidentate Phosphine1:1The chelation effect stabilizes the catalyst.
NHC1:1 to 2:1Highly stable catalysts, often tolerant of a range of ratios.[9]
Buchwald-Hartwig Amination Monodentate Phosphine1:1 to 2:1Sterically hindered ligands are crucial to promote reductive elimination.[1][2]
Bidentate Phosphine1:1Can help prevent β-hydride elimination.[1]
Heck Monodentate Phosphine2:1 to 4:1Excess ligand can sometimes be detrimental, slowing the reaction.[6]
NHC1:1 to 2:1Provides high thermal stability.[9]

Experimental Protocols

Protocol 1: Lab-Scale Optimization of L:Pd Ratio

This protocol outlines a systematic approach to optimizing the L:Pd ratio for a given cross-coupling reaction on a small scale.

1. Materials and Setup:

  • A series of oven-dried reaction vials with stir bars.

  • Stock solution of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in a degassed solvent.

  • Stock solution of the ligand in a degassed solvent.

  • Aryl halide, coupling partner, base, and degassed solvent.

  • Inert atmosphere glovebox or Schlenk line.

2. Reaction Setup (Example for 5 conditions):

  • In an inert atmosphere, add the aryl halide (e.g., 0.1 mmol), coupling partner (e.g., 0.12 mmol), and base (e.g., 0.2 mmol) to each of the 5 reaction vials.

  • Add the appropriate volume of degassed solvent to each vial.

  • Add the palladium precursor stock solution to each vial (e.g., 1 mol%).

  • To each vial, add a different volume of the ligand stock solution to achieve the desired L:Pd ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1).

3. Reaction and Analysis:

  • Seal the vials and heat the reactions to the desired temperature with vigorous stirring.

  • Monitor the reactions by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC, LC-MS, or GC-MS.

  • After the reaction is complete, quench, work up, and analyze the final conversion and yield for each condition to determine the optimal L:Pd ratio.

Protocol 2: High-Throughput Screening (HTS) of L:Pd Ratio

For more extensive optimization, an HTS approach can be employed using a 24- or 96-well plate.

1. Plate Preparation:

  • In an inert atmosphere glovebox, dispense the palladium precursor into each well of the reaction plate.

  • Dispense varying amounts of the ligand stock solution into the wells to create a gradient of L:Pd ratios.

  • Evaporate the solvent to leave precise amounts of catalyst and ligand in each well.

2. Reagent Addition:

  • Prepare stock solutions of the aryl halide, coupling partner, and base.

  • Use a liquid handling robot or multichannel pipette to dispense the reagent stock solutions into the wells.

3. Reaction and Analysis:

  • Seal the plate and place it on a heated shaker block.

  • After the reaction time, quench the reactions and dilute with a suitable solvent.

  • Analyze the plate using high-throughput techniques such as LC-MS or GC-MS to determine the yield in each well and identify the optimal L:Pd ratio.

Mechanistic Insights: The Role of the Ligand-to-Palladium Ratio

The L:Pd ratio has a profound impact on the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle cluster_legend Key Steps in Cross-Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_m) Ar-Pd(II)-X(L_m) Pd(0)L_n->Ar-Pd(II)-X(L_m) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_m) Ar-Pd(II)-R(L_m) Ar-Pd(II)-X(L_m)->Ar-Pd(II)-R(L_m) Transmetalation (R-M) Ar-Pd(II)-R(L_m)->Pd(0)L_n Reductive Elimination (Ar-R) Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
  • Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides. The reaction typically proceeds through a coordinatively unsaturated Pd(0) species. An excess of ligand can inhibit this step by favoring the formation of saturated Pd(0)L₂ or Pd(0)L₃ complexes, which must first dissociate a ligand to become active.[6][7] Conversely, a monoligated Pd(0)L species, favored by bulky ligands and a low L:Pd ratio, is highly reactive towards oxidative addition.[1][2]

  • Transmetalation: The transfer of the organometallic reagent to the palladium center can also be influenced by the number of ligands. Ligand dissociation may be required to open a coordination site for the incoming nucleophile.

  • Reductive Elimination: This final, product-forming step is often accelerated by bulky ligands.[12] These ligands create steric pressure that favors the formation of the C-C or C-N bond and the regeneration of the Pd(0) catalyst. A monoligated palladium intermediate is often proposed to undergo faster reductive elimination.[1]

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting common issues in palladium-catalyzed cross-coupling reactions, with a focus on the L:Pd ratio.

Troubleshooting Workflow start Low Yield or Reaction Failure check_pd_black Is Palladium Black Observed? start->check_pd_black increase_ratio Increase L:Pd Ratio (e.g., 2:1 to 4:1) check_pd_black->increase_ratio Yes check_reagents Check Reagent Purity and Inertness of Atmosphere check_pd_black->check_reagents No rescreen Re-evaluate Reaction increase_ratio->rescreen decrease_ratio Decrease L:Pd Ratio (e.g., to 1:1) check_reagents->decrease_ratio Reagents OK screen_ligands Screen Different Ligands (e.g., NHCs) check_reagents->screen_ligands Reagents Suspect decrease_ratio->rescreen screen_ligands->rescreen

A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Amino-2-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important chemical intermediate. The synthesis, typically involving the nitration of 2-methylnaphthalene followed by the reduction of the resulting 2-methyl-1-nitronaphthalene, requires careful post-reaction handling to ensure high purity and yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the work-up procedure in a direct question-and-answer format.

Q1: My isolated product is a dark brown or black oil/solid, not the expected off-white or yellowish solid. What is the cause and how can I prevent it?

A1: This is a classic sign of product degradation, most commonly due to air oxidation. Aromatic amines, particularly naphthylamines, are highly susceptible to oxidation, which forms intensely colored polymeric impurities.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation by atmospheric oxygen. This process can be accelerated by the presence of residual acid, base, or metal catalysts from the reduction step.

  • Preventative Measures:

    • Inert Atmosphere: Whenever possible, conduct the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to minimize dissolved oxygen.

    • Prompt Work-up: Do not leave the crude reaction mixture or purified product exposed to air for extended periods. Proceed with purification immediately after the initial work-up.

    • Thorough Neutralization: Ensure that any acids or bases used in the reaction or work-up are completely neutralized and removed, as they can catalyze oxidation.

  • Remediation: If your product is already discolored, you may be able to remove the colored impurities via column chromatography. A plug of activated charcoal or silica gel can sometimes be used to decolorize the solution before final crystallization, but this may lead to yield loss.

Q2: My TLC analysis of the crude product shows a significant amount of the starting material (2-methyl-1-nitronaphthalene). What went wrong?

A2: This indicates an incomplete reduction reaction. The presence of the nitro starting material will complicate purification and lower your overall yield.

  • Probable Causes:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., SnCl₂, NaBH₄, or catalytic hydrogenation pressure) was inadequate.

    • Catalyst Deactivation: In catalytic hydrogenations (e.g., using Pd/C), the catalyst may have been poisoned by impurities (like sulfur compounds) or may have lost activity.

    • Inadequate Reaction Conditions: The reaction time may have been too short, or the temperature too low.

  • Solution & Work-up Strategy:

    • Reaction Monitoring: Always monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

    • Purification: The unreacted 2-methyl-1-nitronaphthalene is significantly less polar than the desired amine product. This difference allows for effective separation using silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing polarity, will elute the nitro compound first, followed by the amine.[1][2]

Q3: My product is an oil, but the literature reports a low-melting solid. How can I induce crystallization?

A3: this compound has a reported melting point between 28-36 °C.[1] This low melting point means it can easily exist as a supercooled liquid at room temperature, especially if minor impurities are present which cause melting point depression.

  • Inducing Crystallization:

    • Purity is Key: First, ensure the product is pure. An oily consistency is often a sign of impurities. Purify the oil by column chromatography before attempting to crystallize.

    • Cooling: Place the flask containing the purified oil in an ice bath or a refrigerator.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a template for crystallization.

    • Solvent Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexane). Stir or sonicate the mixture. This can sometimes wash away impurities and encourage the pure compound to crystallize.

Q4: I am observing a persistent emulsion during the aqueous extraction step. How can I resolve this?

A4: Emulsions are common when working with basic aqueous solutions and organic solvents, especially if fine solid particles (like residual metal salts from the reduction) are present.

  • Breaking the Emulsion:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the organic layer.

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

    • Filtration: If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter before re-separating the layers.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) is sufficient for the layers to separate.

Frequently Asked Questions (FAQs)

Q: What is a standard work-up procedure for a tin (Sn) and hydrochloric acid (HCl) reduction of 2-methyl-1-nitronaphthalene?

A: This is a classic method (the Bechamp reduction). The work-up is critical for removing the tin salts.

  • Cooling: After the reaction is complete, cool the mixture in an ice bath.

  • Basification: Slowly and carefully add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). This step is highly exothermic and should be done with caution. The tin hydroxide salts will initially precipitate. With excess base, some tin salts may redissolve as stannates.

  • Filtration: Filter the entire mixture by vacuum filtration to remove the tin salts. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate or dichloromethane) to recover any adsorbed product.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with the organic solvent.

  • Washing & Drying: Combine the organic extracts, wash with water and then brine, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q: How do I choose the best solvent system for purification by column chromatography?

A: The goal is to find a solvent system that provides good separation between your product and any impurities on a TLC plate. For this compound, a common choice is a mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended System: A hexane/ethyl acetate system is an excellent starting point.[1][2]

  • Finding the Right Ratio:

    • Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and run a TLC.

    • The ideal system will give your product an Rf value of approximately 0.25-0.35.

    • If the spot is too low (low Rf), increase the polarity by adding more ethyl acetate.

    • If the spot is too high (high Rf), decrease the polarity by adding more hexane.

Q: What are the primary safety concerns when working with this compound?

A: Safety must be the top priority. This compound is a hazardous chemical.

  • Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also classified as toxic to aquatic life with long-lasting effects.[3]

  • Required Precautions:

    • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good choice), and chemical splash goggles.[3]

    • Ventilation: Handle the compound and all volatile reagents in a certified chemical fume hood to avoid inhalation.[3]

    • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

Data & Protocols
Table 1: Properties of Common Solvents for Work-up & Purification
SolventBoiling Point (°C)Density (g/mL)Suitability Notes
Ethyl Acetate 77.10.902Excellent for extraction; moderately polar for chromatography.
Dichloromethane 39.61.33Good for extraction, but denser than water. More volatile.
Hexane(s) ~69~0.66Non-polar component for chromatography; good for recrystallization.
Ethanol 78.40.789Polar solvent, often used with water for recrystallization.
Toluene 110.60.867Can be used for recrystallization of aromatic compounds.
Detailed Protocol: Standard Work-up & Column Purification

This protocol assumes the reduction of 2-methyl-1-nitronaphthalene has been completed and the reaction has been quenched.

  • Basify the Aqueous Layer: Transfer the reaction mixture to a separatory funnel. If the solution is acidic, carefully add 1M NaOH solution until the pH of the aqueous layer is ~10.

  • Perform Extraction: Extract the aqueous layer three times with ethyl acetate. For each extraction, use a volume of ethyl acetate roughly equal to one-third the volume of the aqueous layer.

  • Combine and Wash: Combine the organic layers. Wash the combined organic extract once with deionized water and then once with saturated brine solution.

  • Dry the Organic Layer: Dry the ethyl acetate solution over anhydrous sodium sulfate (Na₂SO₄). Allow it to stand for 10-15 minutes, then filter or decant the solution away from the drying agent.

  • Concentrate: Remove the solvent using a rotary evaporator to obtain the crude product, which may be a dark oil or solid.

  • Prepare for Chromatography: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent.

  • Run Column Chromatography:

    • Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

    • Carefully load the dissolved crude product onto the top of the column.

    • Elute the column with the hexane/ethyl acetate mixture, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolate Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualized Workflows and Pathways
Diagram 1: General Work-up Workflow

This diagram illustrates the logical flow of a standard liquid-liquid extraction and purification process.

Workup_Workflow Reaction Crude Reaction Mixture Basify 1. Basify Aqueous Phase (pH > 9) Reaction->Basify Extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) Basify->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (Waste) Separate->Aqueous Organic Organic Layer (Contains Product) Separate->Organic Wash 3. Wash with Water & Brine Organic->Wash Dry 4. Dry over Na2SO4 Wash->Dry Filter 5. Filter Dry->Filter Concentrate 6. Concentrate (Rotary Evaporator) Filter->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify 7. Purify Crude_Product->Purify Column Column Chromatography Purify->Column Recrystallize Recrystallization Purify->Recrystallize Pure_Product Pure this compound Column->Pure_Product Recrystallize->Pure_Product

Caption: Standard workflow for work-up and purification.

Diagram 2: Potential Impurity Formation Pathways

This diagram shows how impurities can arise from the synthesis and subsequent handling.

Impurity_Pathways cluster_synthesis Synthesis Steps cluster_impurities Impurity Sources SM 2-Methylnaphthalene Nitro_SM 2-Methyl-1-nitronaphthalene (Intermediate) SM->Nitro_SM Nitration Isomer Other Nitro Isomers SM->Isomer Side Reaction Product This compound (Desired Product) Nitro_SM->Product Reduction Unreacted Unreacted Nitro SM Nitro_SM->Unreacted Incomplete Reaction Oxidized Colored Oxidation Products Product->Oxidized Air Oxidation

Caption: Origin of common impurities in the synthesis.

References

Technical Support Center: Monitoring Reaction Progress of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-2-methylnaphthalene. This versatile building block, with its primary aromatic amine and naphthalene scaffold, is a key component in the synthesis of complex chemical entities.[1] However, effectively monitoring its reactions requires a nuanced understanding of its chemical properties and the analytical techniques employed.

This guide is structured as a series of troubleshooting and FAQ sections dedicated to the most common analytical methods used for reaction monitoring: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues encountered during your experiments.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

TLC is the fastest and most common method for qualitatively monitoring the progress of an organic reaction.[2] It allows for the rapid determination of the presence of starting material and the formation of products.[2] However, the basicity of the amino group in this compound can present challenges.

Frequently Asked Questions (FAQs):

Q1: My spots for this compound are streaking or "tailing" on the silica plate. What's causing this and how can I fix it?

A1: This is a classic issue when analyzing basic compounds like aromatic amines on standard silica gel plates.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound undergoes an acid-base interaction, causing it to "stick" to the origin and streak up the plate rather than moving as a compact spot.

  • Solution: To mitigate this, you need to neutralize the acidic sites on the silica or decrease the basicity of the analyte.

    • Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%. Alternatively, a few drops of ammonium hydroxide in the developing chamber can also work.

    • Use Neutral or Basic Alumina Plates: If streaking persists, consider switching your stationary phase from silica to neutral or basic alumina TLC plates, which do not have the acidic character of silica.

Q2: I'm having trouble separating my starting material from my product. How can I improve the resolution?

A2: Achieving good separation is a matter of optimizing the mobile phase polarity. The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (Rf) values (ideally a ΔRf > 0.2).

  • Systematic Approach: Start with a 1:1 mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or dichloromethane).[2]

    • If both spots are too low on the plate (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • If both spots are too high (high Rf), the eluent is too polar. Increase the proportion of the non-polar solvent.

  • Solvent System Recommendations: The table below provides starting points for common reaction types.

Reaction TypeStarting MaterialExpected Product PolarityRecommended Starting Eluent System (v/v)
Acylation/Amide Formation This compoundMore Polar70:30 Hexanes:Ethyl Acetate
Schiff Base Formation This compoundLess Polar90:10 Hexanes:Ethyl Acetate
N-Alkylation This compoundSimilar or Less Polar85:15 Toluene:Ethyl Acetate
Cyclization Reactions This compoundVaries WidelyStart with 1:1 Hexanes:Ethyl Acetate and optimize

Q3: My spots are colorless and don't appear under a 254 nm UV lamp. How can I visualize them?

A3: While the naphthalene ring system is UV-active, your product may have a low concentration or a weak chromophore. Aromatic amines are also amenable to visualization by staining.

  • Primary Visualization: Always use TLC plates with a fluorescent indicator (F254) as the first method of visualization.[2]

  • Staining Reagents: If UV is insufficient, various chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with most organic compounds that can be oxidized. It is highly effective for visualizing a wide range of functional groups.

    • p-Anisaldehyde Stain: This stain is excellent for detecting nucleophiles, including amines, and often produces distinct colors for different compounds upon heating.

    • Ninhydrin Stain: While typically used for amino acids, ninhydrin can react with primary aromatic amines to produce colored spots, though the reaction may be slower than with aliphatic amines.

    • Cinnamaldehyde Reagent: A yellow spot can appear immediately when cinnamaldehyde reagent is applied to aromatic primary amines on a TLC plate, offering a rapid and sensitive detection method.[3][4][5][6]

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Development & Visualization cluster_analysis Analysis & Action prep_spot Spot Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) run_tlc Develop plate in chosen solvent system prep_spot->run_tlc vis_uv Visualize under 254 nm UV light run_tlc->vis_uv analyze Analyze Spot Positions - SM spot in Rxn lane? - New product spot? vis_uv->analyze decision Decision Point analyze->decision action_continue Continue Reaction decision->action_continue SM present Product forming action_stop Stop Reaction & Workup decision->action_stop SM consumed action_troubleshoot Troubleshoot TLC (streaking, poor separation) decision->action_troubleshoot Unclear results

Caption: A standard workflow for monitoring a reaction using TLC.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting & FAQs

Frequently Asked Questions (FAQs):

Q1: My amine-containing compounds show poor peak shape (tailing) or don't elute at all from the GC column. What is the problem?

A1: This is a common issue caused by the interaction of the polar amine with the GC system.

  • Causality: Similar to TLC, the primary amine can interact with active sites (e.g., residual silanols) in the GC inlet and on the column surface. This leads to poor peak shape, irreversible adsorption (loss of sample), or thermal degradation.

  • Solutions:

    • Derivatization: The most robust solution is to convert the polar N-H group into a less polar, more stable functional group. Silylation (e.g., using BSTFA) or acylation (e.g., using acetic anhydride or trifluoroacetic anhydride) are common derivatization strategies that improve volatility and reduce tailing.[9]

    • Use a Base-Deactivated Column: If derivatization is not desirable, use a GC column specifically designed for the analysis of basic compounds. These "base-deactivated" columns have surfaces treated to minimize interactions with amines.

    • Inlet Maintenance: Ensure your GC inlet liner is clean and consider using a base-deactivated liner to prevent sample loss before the column.

Q2: How can I optimize my GC temperature program to separate a complex mixture of naphthalene derivatives?

A2: A well-designed temperature program is crucial for resolving compounds with different boiling points.

  • General Protocol:

    • Initial Temperature: Set the initial oven temperature approximately 20-30 °C below the boiling point of your most volatile component (often the solvent). Hold for 1-2 minutes to ensure sharp initial peaks.

    • Temperature Ramp: A ramp rate of 10-20 °C per minute is a good starting point. A slower ramp will improve the separation of closely eluting peaks.

    • Final Temperature: The final temperature should be high enough to elute all components of interest. Hold at this temperature for several minutes to ensure the column is clean for the next run.

  • Example GC-MS Parameters: The following table provides a starting point for method development.

ParameterRecommended SettingRationale
Column VF-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µmGeneral purpose, robust column suitable for aromatic compounds.[7]
Injector Temp 250-280 °CEnsures rapid volatilization without thermal degradation.[7]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.[7]
Oven Program Start at 50-70 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)A general-purpose program that can be adapted based on results.[7]
MS Source Temp 230-250 °CStandard temperature for electron ionization (EI).
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.[7]

Q3: How do I use the mass spectrum to confirm the identity of my product?

A3: The mass spectrum provides a molecular fingerprint. For this compound derivatives, look for:

  • Molecular Ion (M⁺•): This peak corresponds to the molecular weight of your compound. Aromatic systems often show a strong molecular ion peak.

  • Fragmentation Patterns: Look for characteristic losses. For example, in an N-acetylated product, you might see the loss of a ketene fragment (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da). The naphthalene core itself is quite stable and may remain as a major fragment.

Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

HPLC is often the preferred method for analyzing reactions with this compound, as it avoids the issues of volatility and thermal stability associated with GC and provides quantitative data.[10][11] Reversed-phase (RP-HPLC) is the most common mode used.

Frequently Asked Questions (FAQs):

Q1: What is the best column and mobile phase combination for analyzing my reaction mixture?

A1: For separating aromatic amines and their derivatives, a standard C18 or C8 reversed-phase column is an excellent choice. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent.

  • Column: A C18 column provides high hydrophobicity and is suitable for retaining the naphthalene core.

  • Mobile Phase:

    • Organic Solvent: Acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.

    • Aqueous Phase: A buffer is critical for controlling the ionization state of the amine and ensuring reproducible retention times. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water. The acid protonates the amine, improving peak shape by preventing interactions with residual silanols.[12]

Q2: My HPLC peaks are broad and tailing. I'm using a C18 column and a methanol/water mobile phase. What's wrong?

A2: This is a classic symptom of secondary interactions between the basic amine and the silica support of the column.

  • Causality: Even with end-capped columns, some free silanol groups remain. The basic amine interacts with these acidic sites, leading to peak tailing.

  • Solution: You must control the pH of the mobile phase to suppress this interaction.

    • Add an Acidic Modifier: Add 0.1% TFA or formic acid to your mobile phase (both aqueous and organic components). This will protonate the amine to a single species (-NH₃⁺) and "shield" it from interacting with the silanols.

    • Use a Buffer: For more precise control, use a buffer like ammonium acetate or ammonium formate at a concentration of 10-20 mM. Ensure the buffer pH is at least 2 units below the pKa of your amine to maintain it in its protonated form.

Decision Tree for Analytical Method Selection

Method_Selection start Need to Monitor Reaction? q_qual_quant Qualitative or Quantitative Data? start->q_qual_quant ans_nmr Use NMR (Structural Info, Quantitative) start->ans_nmr Need Structural Confirmation q_volatile Is Analyte Volatile & Thermally Stable? q_qual_quant->q_volatile Quantitative ans_tlc Use TLC (Fast, Qualitative) q_qual_quant->ans_tlc Qualitative, Quick Check q_complex Is Mixture Complex? q_volatile->q_complex No or Derivatized ans_hplc Use HPLC (Quantitative, Versatile) q_volatile->ans_hplc Yes (Non-Volatile/Labile) q_complex->ans_hplc No or Prefer Liquid Phase ans_gcms Use GC-MS (Separation & ID) q_complex->ans_gcms Yes

Caption: A decision tree to guide the selection of an appropriate analytical method.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure elucidation and can also be used to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[13][14]

Frequently Asked Questions (FAQs):

Q1: Which proton (¹H) signals are best to monitor for the conversion of this compound?

A1: You should monitor several key regions of the spectrum.

  • -NH₂ Protons: The primary amine protons typically appear as a broad singlet. Its integration will decrease as the reaction proceeds. However, this signal can exchange with trace water in the solvent (especially DMSO-d₆), so its integration may not always be reliable.

  • Aromatic Protons: The chemical shifts of the protons on the naphthalene ring are highly sensitive to the nature of the substituent at the C1 position. When the -NH₂ group is converted to another functional group (e.g., an amide), the electronic environment changes, causing the adjacent aromatic protons to shift. Monitor these shifts carefully.[13]

  • Methyl Protons: The singlet for the -CH₃ group at the C2 position can also shift slightly upon reaction at the C1 position.

Q2: My reaction is complete according to TLC, but the ¹H NMR spectrum of the crude material is very messy. Why?

A2: Crude reaction mixtures often contain paramagnetic impurities, residual solvents, or salts that can significantly broaden NMR signals.

  • Causality: Paramagnetic metals (from catalysts or reagents) can cause severe peak broadening. High concentrations of salts can also affect the sample viscosity and homogeneity, degrading spectral quality.

  • Solution: Perform a simple workup before acquiring the NMR spectrum.

    • Aqueous Wash: Dilute the reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove salts and water-soluble impurities.

    • Filtration: If you used a solid reagent or catalyst, filter the crude mixture through a small plug of silica gel or celite, eluting with your organic solvent. This is often sufficient to obtain a clean spectrum for monitoring purposes.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Application of Aminonaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Tale of Two Isomers

In the landscape of synthetic chemistry, seemingly minor structural variations can lead to profound differences in chemical behavior, reactivity, and biological activity. The aminonaphthalene isomers, 1-aminonaphthalene (α-naphthylamine) and 2-aminonaphthalene (β-naphthylamine), serve as a quintessential example of this principle. As foundational scaffolds in a vast array of chemical entities, from pharmaceuticals to high-performance dyes, a nuanced understanding of their respective synthetic pathways and application-specific performance is paramount for researchers, scientists, and professionals in drug development.[1][2]

This guide provides an in-depth comparative analysis of these two critical isomers. We will dissect the classical and modern synthetic routes, offering insights into the mechanistic underpinnings that dictate reaction outcomes. Furthermore, a comparative evaluation of their physicochemical and spectroscopic properties will be presented, alongside crucial safety and handling considerations, to empower chemists to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

The industrial and laboratory-scale synthesis of aminonaphthalene isomers has historically relied on two principal strategies: the reduction of nitronaphthalenes and the amination of naphthols. The choice of starting material and reaction conditions is dictated by the desired isomer, with distinct regiochemical considerations for each.

Reduction of Nitronaphthalenes: The Béchamp Reduction

A cornerstone of aromatic amine synthesis, the Béchamp reduction offers a robust method for the conversion of nitronaphthalenes to their corresponding aminonaphthalenes.[3][4] This reaction typically employs iron filings in the presence of an acid, such as hydrochloric acid.[5]

The synthesis begins with the nitration of naphthalene, which predominantly yields 1-nitronaphthalene due to kinetic control, with 2-nitronaphthalene as a minor byproduct.[6] Subsequent reduction of the purified 1-nitronaphthalene provides 1-aminonaphthalene.

Mechanism of the Béchamp Reduction: The reaction is a heterogeneous process occurring on the surface of the iron particles. It proceeds through a series of single-electron transfers from the iron to the nitro group, with protonation steps facilitated by the acidic medium. The key intermediates are the nitroso and hydroxylamino species, which are sequentially reduced to the final amine.

Bechamp_Reduction Ar-NO2 Nitronaphthalene Ar-N(OH)2 N-Arylhydroxylammonium ion Ar-NO2->Ar-N(OH)2 Fe, H+ Fe Fe(0) H+ H+ Ar-NHOH N-Arylhydroxylamine Ar-N(OH)2->Ar-NHOH -H2O Ar-NH2 Aminonaphthalene Ar-NHOH->Ar-NH2 Fe, H+

Caption: Generalized mechanism of the Béchamp reduction.

Experimental Protocol: Synthesis of 1-Aminonaphthalene via Béchamp Reduction

  • Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add iron filings and water.

  • Activation: Add a small amount of concentrated hydrochloric acid and heat the mixture to initiate the reaction, as evidenced by hydrogen evolution.

  • Addition of Nitronaphthalene: Once the initial reaction subsides, add 1-nitronaphthalene portion-wise while maintaining a controlled temperature.

  • Reaction: After the addition is complete, continue stirring and heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and add a base (e.g., sodium carbonate) to neutralize the acid and precipitate iron oxides.

  • Isolation: Isolate the crude 1-aminonaphthalene by steam distillation or solvent extraction.

  • Purification: Purify the product by vacuum distillation or recrystallization.

The Bucherer Reaction: A Gateway to 2-Aminonaphthalene

The Bucherer reaction is a versatile and reversible process that is the primary industrial method for synthesizing 2-aminonaphthalene from 2-naphthol.[7][8] This reaction is also applicable to the synthesis of other naphthylamines and their derivatives.[7][9] The key reagents are an aqueous solution of ammonia and sodium bisulfite.[9][10]

Causality in the Bucherer Reaction: The reversibility of the Bucherer reaction is a key feature. The direction of the equilibrium can be controlled by the concentration of the reactants. An excess of ammonia drives the formation of the amine, while an excess of hydroxide ions (from the hydrolysis of the amine) can favor the formation of the naphthol.

Mechanism of the Bucherer Reaction: The reaction proceeds via a nucleophilic addition of bisulfite to the naphthol, followed by the addition of ammonia and subsequent elimination of water and bisulfite.

Bucherer_Reaction Naphthol 2-Naphthol Bisulfite_adduct Bisulfite Adduct Naphthol->Bisulfite_adduct + NaHSO3 Amine_adduct Amine Adduct Bisulfite_adduct->Amine_adduct + NH3, -H2O Naphthylamine 2-Aminonaphthalene Amine_adduct->Naphthylamine - NaHSO3

Caption: Simplified mechanism of the Bucherer reaction.

Experimental Protocol: Synthesis of 2-Aminonaphthalene via Bucherer Reaction

  • Setup: In a high-pressure autoclave, combine 2-naphthol, aqueous ammonia, and sodium bisulfite.

  • Reaction: Heat the mixture under pressure to the required reaction temperature.

  • Cooling and Isolation: After the reaction period, cool the autoclave and vent any excess pressure. The product often precipitates from the reaction mixture upon cooling.

  • Purification: Collect the crude 2-aminonaphthalene by filtration and purify by recrystallization.

Sulfonation Route and Kinetic vs. Thermodynamic Control

An alternative route to aminonaphthalenes involves the sulfonation of naphthalene followed by nitration and reduction, or by alkali fusion of the naphthalenesulfonic acid to the naphthol, which can then be converted to the amine. The initial sulfonation step is a classic example of kinetic versus thermodynamic control.[3][11]

  • Kinetic Control (Low Temperature, ~80°C): Sulfonation at lower temperatures preferentially yields naphthalene-1-sulfonic acid. The attack at the α-position is sterically less hindered and proceeds through a more stable carbocation intermediate.[3][11]

  • Thermodynamic Control (High Temperature, ~160°C): At higher temperatures, the sulfonation is reversible, and the thermodynamically more stable product, naphthalene-2-sulfonic acid, is favored.[3][11] The sulfonic acid group at the β-position experiences less steric repulsion from the peri-hydrogen atom at the 8-position.[3]

Sulfonation_Control Naphthalene Naphthalene Kinetic_Product Naphthalene-1-sulfonic acid Naphthalene->Kinetic_Product H2SO4, 80°C (Kinetic Control) Thermodynamic_Product Naphthalene-2-sulfonic acid Naphthalene->Thermodynamic_Product H2SO4, 160°C (Thermodynamic Control) Kinetic_Product->Thermodynamic_Product High Temp (Reversible)

Caption: Kinetic vs. thermodynamic control in naphthalene sulfonation.

Modern Synthetic Approaches

While classical methods remain prevalent, modern organic synthesis has introduced novel strategies for preparing aminonaphthalenes. Copper-catalyzed aminobenzannulation of (o-alkynyl)arylketones with various amines provides a facile route to α-aminonaphthalenes with good functional group tolerance.[7][12]

Quantitative Performance Comparison of Synthetic Routes

The choice of synthetic route is often guided by factors such as yield, purity, cost of reagents, and scalability. The following table provides a comparative overview of typical yields for the classical synthetic methods.

Synthetic RouteTarget IsomerStarting MaterialTypical Yield (%)References
Béchamp Reduction1-Aminonaphthalene1-Nitronaphthalene90-95 (crude)[13]
Béchamp Reduction2-Aminonaphthalene2-NitronaphthaleneGood (unspecified)[3][4]
Bucherer Reaction2-Aminonaphthalene2-Naphthol93[14]

Comparative Physicochemical and Spectroscopic Properties

The positional isomerism of the amino group significantly influences the electronic and steric environment of the naphthalene core, leading to distinct physicochemical and spectroscopic properties.

Property1-Aminonaphthalene2-AminonaphthaleneReferences
Appearance Colorless to reddish-purple crystalsWhite to reddish crystals[15][16]
Melting Point 47-50 °C111-113 °C[15][16]
Boiling Point 301 °C306 °C[15][16]
Solubility in Water 0.002% (20°C)Slightly soluble in hot water[15]
pKa 3.924.16[1][16]
UV-Vis λmax (in acetonitrile) 316 nm239 nm[10][17]

Spectroscopic Analysis:

  • ¹H NMR: The chemical shifts of the aromatic protons are distinct for each isomer due to the different electronic effects of the amino group at the α and β positions.

  • ¹³C NMR: The position of the amino group also leads to characteristic chemical shifts for the carbon atoms of the naphthalene ring.

  • FTIR: Both isomers exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. The C-N stretching and aromatic C-H bending vibrations also provide diagnostic information.[10]

Applications in Synthesis: A Tale of Divergent Utility

The distinct properties of the aminonaphthalene isomers translate into their preferential use in different applications.

  • 1-Aminonaphthalene: It is a crucial intermediate in the synthesis of a wide range of azo dyes, pigments, and rubber antioxidants.[18] Its sulfonic acid derivatives are particularly important in the dye industry.

  • 2-Aminonaphthalene: Historically, it was also extensively used in the production of azo dyes.[16] However, due to its potent carcinogenicity, its use has been severely restricted, and it has been largely replaced by less toxic alternatives.

Safety and Handling: A Critical Distinction

The most significant difference between the two isomers from a practical standpoint is their toxicity.

  • 2-Aminonaphthalene: It is a well-established human bladder carcinogen and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[19][20] Its use is strictly regulated, and extreme caution must be exercised when handling this compound.

  • 1-Aminonaphthalene: While also considered a potential carcinogen, it is significantly less potent than the 2-isomer.[21] It is important to note that commercial grades of 1-aminonaphthalene can be contaminated with the more hazardous 2-isomer, necessitating careful quality control and handling procedures.[15]

Handling Precautions:

  • Always handle both isomers in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust or vapors.

  • Prevent skin and eye contact.

  • Dispose of waste in accordance with institutional and national regulations.

Conclusion

The comparative analysis of 1- and 2-aminonaphthalene underscores the profound impact of isomerism on the synthesis, properties, and applications of organic molecules. While both isomers are valuable synthetic intermediates, their preparation requires distinct regioselective strategies. The Béchamp reduction of 1-nitronaphthalene is the primary route to 1-aminonaphthalene, whereas the Bucherer reaction of 2-naphthol is the method of choice for 2-aminonaphthalene.

The significant disparity in their physicochemical properties, and most critically, their toxicological profiles, dictates their respective utility. The severe carcinogenicity of 2-aminonaphthalene has led to its restricted use, highlighting the importance of toxicological assessment in chemical process development. For researchers and synthetic chemists, a thorough understanding of the nuances presented in this guide is essential for the safe and effective utilization of these important building blocks in the pursuit of novel chemical entities.

References

A Comparative Guide to the Reactivity of 1-Amino-2-methylnaphthalene and 1-naphthylamine in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 1-Amino-2-methylnaphthalene and 1-naphthylamine, with a focus on electrophilic aromatic substitution. A thorough understanding of the subtle yet significant differences in their reactivity is crucial for synthetic chemists and drug development professionals who utilize these scaffolds in the design and synthesis of novel compounds. While direct comparative kinetic data is not extensively available in the public domain, this guide synthesizes established principles of physical organic chemistry to predict their relative reactivity and provides a detailed experimental protocol for a quantitative comparison.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of aromatic compounds in electrophilic substitution is primarily governed by the electronic nature of the substituents on the aromatic ring and the steric environment around the potential sites of reaction. In the case of this compound and 1-naphthylamine, both possess a powerful electron-donating amino group at the 1-position, which strongly activates the naphthalene ring towards electrophilic attack. However, the presence of a methyl group at the 2-position in this compound introduces key differences.

Electronic Effects

The amino group (-NH₂) is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. This increases the electron density of the naphthalene ring, making it more nucleophilic and thus more reactive towards electrophiles. This activating effect is most pronounced at the ortho (C2 and C8a) and para (C4) positions relative to the amino group.

The methyl group (-CH₃) in this compound is also an electron-donating group, primarily through an inductive effect and hyperconjugation.[1] This further enhances the electron density of the naphthalene ring, suggesting that This compound would be more reactive than 1-naphthylamine towards electrophiles.

Diagram: Influence of Substituents on Electron Density

G cluster_0 1-Naphthylamine cluster_1 This compound a Amino Group (-NH₂) Strongly Activating (Resonance) reactivity1 Increased Reactivity a->reactivity1 b Amino Group (-NH₂) Strongly Activating (Resonance) c Methyl Group (-CH₃) Weakly Activating (Inductive/Hyperconjugation) reactivity2 Further Increased Reactivity b->reactivity2 c->reactivity2

Caption: Electronic contributions to the reactivity of the two amines.

Steric Effects

A significant factor influencing the regioselectivity of electrophilic substitution on 1-substituted naphthalenes is the steric hindrance imposed by the hydrogen atom at the 8-position (the peri-hydrogen). This steric clash can disfavor attack at the adjacent C8a position and, to a lesser extent, can influence the conformation of the substituent at the 1-position, potentially affecting its resonance donation.

In 1-naphthylamine, electrophilic attack is generally favored at the C4 position due to a combination of strong electronic activation and reduced steric hindrance compared to the C2 position.

In this compound, the presence of the methyl group at the C2 position will sterically hinder electrophilic attack at this site. Consequently, electrophilic substitution is expected to be strongly directed to the C4 position. The methyl group does not directly impede attack at C4.

Predicted Reactivity and Regioselectivity

Based on the interplay of electronic and steric effects, the following predictions can be made:

  • Overall Reactivity: this compound is predicted to be more reactive than 1-naphthylamine in electrophilic aromatic substitution reactions due to the combined electron-donating effects of the amino and methyl groups.

  • Regioselectivity:

    • For 1-naphthylamine , electrophilic attack will predominantly occur at the C4 position . A minor product resulting from attack at the C2 position may also be observed, depending on the nature of the electrophile and reaction conditions.

    • For This compound , electrophilic attack is expected to occur almost exclusively at the C4 position due to the steric blocking of the C2 position by the methyl group.

Diagram: Predicted Sites of Electrophilic Attack

G cluster_0 1-Naphthylamine cluster_1 This compound node1 a C4 Major a->C4 C2 Minor a->C2 b C4' Major b->C4'

Caption: Predicted major and minor sites of electrophilic substitution.

Experimental Validation: A Protocol for Competitive Nitration

To quantitatively assess the relative reactivity of this compound and 1-naphthylamine, a competitive reaction is the most direct and informative approach. In this experiment, equimolar amounts of both amines are allowed to react with a limited amount of an electrophile. The ratio of the products formed directly reflects the relative rates of reaction. Nitration is a classic and well-understood electrophilic aromatic substitution reaction suitable for this purpose.

Materials and Reagents
  • 1-Naphthylamine (analytical grade)

  • This compound (analytical grade)

  • Acetic anhydride

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dichloromethane (DCM, HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Water (deionized)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., naphthalene)

Experimental Procedure

Step 1: Acetylation of the Amino Group (Protection)

Direct nitration of naphthylamines can lead to oxidation and other side reactions. Therefore, the amino group is first protected as an acetamide.

  • In separate flasks, dissolve 1.0 mmol of 1-naphthylamine and 1.0 mmol of this compound in 10 mL of dichloromethane.

  • To each flask, add 1.1 mmol of acetic anhydride and stir at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixtures with saturated sodium bicarbonate solution (2 x 10 mL) and then with water (10 mL).

  • Dry the organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the corresponding N-acetyl derivatives.

Step 2: Competitive Nitration

  • In a 50 mL round-bottom flask, dissolve 0.5 mmol of N-(naphthalen-1-yl)acetamide and 0.5 mmol of N-(2-methylnaphthalen-1-yl)acetamide in 20 mL of acetic anhydride.

  • Add a known amount of an internal standard (e.g., 0.25 mmol of naphthalene).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled solution of 0.25 mmol of concentrated nitric acid in 1 mL of concentrated sulfuric acid dropwise with vigorous stirring.

  • Maintain the temperature at 0 °C and stir for 30 minutes.

  • Quench the reaction by pouring the mixture into 50 mL of ice-water.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate.

  • Extract the products with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Carefully evaporate the solvent to obtain the crude product mixture.

Step 3: Deprotection of the Acetyl Group

  • Dissolve the crude product mixture in a mixture of 10 mL of ethanol and 5 mL of 5 M hydrochloric acid.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the products with dichloromethane (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Analysis of Products

The product ratio will be determined by High-Performance Liquid Chromatography (HPLC) and the product structures will be confirmed by ¹H NMR spectroscopy.

  • HPLC Analysis:

    • A reverse-phase C18 column is suitable for separating the starting materials and the nitrated products.

    • A gradient elution with a mobile phase of acetonitrile and water is recommended.

    • The detector should be set to a wavelength where all components have significant absorbance (e.g., 254 nm).

    • The relative amounts of the nitrated products of 1-naphthylamine and this compound will be determined by integrating the peak areas and normalizing them against the internal standard.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum of the product mixture will be used to identify the specific isomers formed. The coupling patterns and chemical shifts of the aromatic protons will confirm the position of the nitro group. For example, nitration at the C4 position will result in characteristic changes in the signals of the protons on the same ring.

Diagram: Experimental Workflow for Competitive Nitration

G start Start: Equimolar mixture of 1-Naphthylamine and This compound protection Step 1: Acetylation (Protection of -NH₂ group) start->protection nitration Step 2: Competitive Nitration (Limited HNO₃/H₂SO₄ at 0°C) protection->nitration deprotection Step 3: Deprotection (Acidic Hydrolysis) nitration->deprotection analysis Analysis of Product Mixture deprotection->analysis hplc HPLC: Quantitative analysis of product ratio analysis->hplc nmr ¹H NMR: Structural elucidation of isomers analysis->nmr

Caption: Workflow for the competitive nitration experiment.

Data Presentation and Interpretation

The quantitative data obtained from the HPLC analysis should be summarized in a table.

CompoundRetention Time (min)Peak AreaMoles (relative to internal standard)Product Ratio
Nitro-1-naphthylamine Isomer
Nitro-1-Amino-2-methylnaphthalene Isomer

The product ratio will provide a direct measure of the relative reactivity. For instance, a product ratio of 3:1 in favor of the nitro-1-Amino-2-methylnaphthalene derivative would indicate that this compound is approximately three times more reactive than 1-naphthylamine under these reaction conditions.

The ¹H NMR data will be crucial for confirming the regioselectivity of the nitration. The expected major product for both substrates is the 4-nitro derivative.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive towards electrophilic aromatic substitution than 1-naphthylamine. This enhanced reactivity is attributed to the additional electron-donating effect of the methyl group. The regioselectivity of the reaction is expected to be predominantly at the C4 position for both compounds, with the C2 position in this compound being sterically hindered.

The provided experimental protocol for competitive nitration offers a robust method for quantitatively verifying these predictions. The results of such an experiment would provide invaluable data for synthetic chemists aiming to selectively functionalize these important naphthalene scaffolds. This understanding of the interplay between electronic and steric effects is fundamental to the rational design of synthetic routes for a wide range of applications, including the development of new pharmaceutical agents.

References

The Strategic Advantage of the 1-Amino-2-methylnaphthalene Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the myriad of privileged structures, the naphthalene ring system, and specifically the 1-Amino-2-methylnaphthalene motif, presents a compelling platform for the development of novel therapeutics. This guide provides an in-depth technical comparison of the this compound scaffold against a key alternative, the isoquinoline ring system, with a focus on their applications in oncology. We will delve into the inherent advantages of the naphthalene derivative, supported by experimental data, and provide detailed protocols for its synthesis and biological evaluation.

The this compound Scaffold: An Overview of its Advantages

The this compound scaffold is a bicyclic aromatic system that offers a unique combination of structural rigidity, lipophilicity, and synthetic tractability. These features contribute to its utility in drug design:

  • Structural Rigidity and Planarity: The fused ring system provides a well-defined and relatively rigid conformation. This pre-organization can lead to higher binding affinities for target proteins by reducing the entropic penalty upon binding. The planar nature of the naphthalene core allows for significant π-stacking interactions with aromatic residues in a protein's binding pocket.

  • Tunable Lipophilicity: The inherent lipophilicity of the naphthalene core can be advantageous for cell membrane permeability. The amino and methyl substituents provide key vectors for chemical modification, allowing for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, to optimize pharmacokinetic profiles.

  • Synthetic Accessibility: The synthesis of this compound and its derivatives is well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Comparative Analysis: this compound Derivatives vs. Isoquinoline-Based Compounds in Oncology

To illustrate the therapeutic potential of the this compound scaffold, we will compare the cytotoxic activity of its derivatives with that of isoquinoline-based compounds, another prominent class of heterocyclic scaffolds in cancer drug discovery. While a direct head-to-head comparison of isomeric compounds is rare in published literature, a comparative analysis of representative molecules from each class against the same cancer cell lines provides valuable insights.

A study directly comparing a quinoline derivative to its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3)[1]. This highlights that for certain therapeutic targets, the specific arrangement of the nitrogen atom within the heterocyclic system can be more favorable for biological activity[1].

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for representative aminobenzylnaphthol derivatives (structurally related to this compound) and isoquinoline derivatives against various cancer cell lines.

Compound Class Specific Derivative Cancer Cell Line IC50 (µM) Reference Compound Reference IC50 (µM) Source
Aminobenzylnaphthol MMZ-45AABxPC-3 (Pancreatic)13.265-Fluorouracil13.43 ± 1.9[2][3]
Aminobenzylnaphthol MMZ-140CHT-29 (Colorectal)11.555-Fluorouracil4.38 ± 1.1[2][3]
Aminobenzylnaphthol Betti Base (Compound 14j)A549 (Lung)7.9Cisplatin4.9[2][3]
Aminobenzylnaphthol Betti Base (Compound 14t)HeLa (Cervical)4.1--[2][3]
Isoquinoline Derivative THIQ-oxime hybrid (15c)MCF-7 (Breast)7Temozolomide176.5[4]
Isoquinoline Derivative THIQ-oxime hybrid (15b)MDA-MB-231 (Breast)22Doxorubicin0.28[4]
Isoquinoline Derivative Tetrahydroisoquinoline-stilbene (17)A549 (Lung)0.025--[4]

Analysis of Cytotoxicity Data:

The data indicates that aminobenzylnaphthol derivatives, which share the core aminonaphthol structure, exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent 5-Fluorouracil in some cases.[2][3] For instance, MMZ-45AA shows cytotoxicity against pancreatic cancer cells (BxPC-3) that is on par with 5-Fluorouracil.[2][3] Similarly, certain isoquinoline derivatives demonstrate exceptional potency, with some compounds reaching the nanomolar range of activity.[4]

It is crucial to note that the substituents on both the naphthalene and isoquinoline scaffolds play a significant role in their biological activity. The presented data underscores that both scaffolds are privileged structures in oncology, with the choice between them being highly dependent on the specific molecular target and the desired SAR. The this compound scaffold provides a robust starting point for the development of potent anticancer agents.

Experimental Protocols

To ensure the reproducibility and integrity of research in this area, detailed experimental protocols are essential.

Synthesis of a Representative 1-Aminoalkyl-2-naphthol Derivative

This protocol describes the synthesis of 1-(piperidin-1-ylmethyl)naphthalen-2-ol, a representative aminobenzylnaphthol derivative, via the Betti reaction.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in ethanol.

  • To this solution, add piperidine (1.1 eq) and stir at room temperature.

  • Slowly add formaldehyde solution (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the residue, add water and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(piperidin-1-ylmethyl)naphthalen-2-ol.

Diagram of Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve 2-Naphthol Dissolve 2-Naphthol in Ethanol Add Piperidine Add Piperidine Dissolve 2-Naphthol->Add Piperidine Add Formaldehyde Add Formaldehyde Add Piperidine->Add Formaldehyde Stir at RT Stir at Room Temperature (24 hours) Add Formaldehyde->Stir at RT Concentrate Concentrate under Reduced Pressure Stir at RT->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash & Dry Wash with Brine & Dry over Na2SO4 Extract->Wash & Dry Purify Column Chromatography Wash & Dry->Purify Final Product Final Product Purify->Final Product

Caption: Workflow for the synthesis of 1-(piperidin-1-ylmethyl)naphthalen-2-ol.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram of MTT Assay Workflow:

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Analysis Seed Cells Seed Cells in 96-well Plate Treat Cells Treat Cells with Compounds Seed Cells->Treat Cells Prepare Compounds Prepare Serial Dilutions of Test Compounds Prepare Compounds->Treat Cells Incubate_48_72h Incubate for 48-72 hours Treat Cells->Incubate_48_72h Add MTT Add MTT Solution Incubate_48_72h->Add MTT Incubate_4h Incubate for 4 hours Add MTT->Incubate_4h Add DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add DMSO Read Absorbance Read Absorbance at 570 nm Add DMSO->Read Absorbance Calculate IC50 Calculate IC50 Value Read Absorbance->Calculate IC50 Results Results Calculate IC50->Results

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The this compound scaffold represents a valuable and versatile platform in drug discovery, particularly in the pursuit of novel anticancer agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for medicinal chemists. While the isoquinoline scaffold also demonstrates significant potential, the strategic choice of a core structure ultimately depends on the specific biological target and the desired pharmacological profile. The comparative data and detailed protocols provided in this guide aim to empower researchers to make informed decisions and to accelerate the development of next-generation therapeutics.

References

A Spectroscopic Compass: Navigating the Photophysical Landscape of 1-Amino-2-methylnaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in materials science and drug development, understanding the nuanced interplay between molecular structure and spectroscopic properties is paramount. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1-Amino-2-methylnaphthalene and its derivatives. By examining the influence of various substituents on the naphthalene core, we aim to furnish a predictive framework for tuning the photophysical and electronic properties of this versatile scaffold. This document moves beyond a mere recitation of data, delving into the causality behind experimental observations and providing robust protocols for independent verification.

The Significance of the this compound Scaffold

This compound serves as a foundational structure in the development of fluorescent probes, molecular sensors, and pharmaceutical agents. Its rigid, aromatic naphthalene core provides a platform for predictable electronic transitions, while the amino and methyl groups offer sites for chemical modification. The strategic placement of these groups influences the intramolecular charge transfer (ICT) characteristics, which are highly sensitive to the local environment, making these compounds excellent candidates for sensing applications.[1] The introduction of further substituents allows for the fine-tuning of their absorption and emission profiles, a critical aspect in the design of molecules with specific optical properties.

A Comparative Spectroscopic Overview

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring of this compound can significantly perturb its electronic structure and, consequently, its spectroscopic signatures. This guide will explore these effects across four key spectroscopic techniques: UV-Visible Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy reveals the electronic transitions within a molecule. For this compound, the spectrum is characterized by π-π* transitions within the naphthalene ring system. The position and intensity of the absorption maxima (λmax) are sensitive to substitution.

  • Parent Compound (this compound): Exhibits characteristic absorption bands in the UV region, arising from the naphthalene core.

  • Derivatives with EDGs (e.g., -OCH₃, -N(CH₃)₂): These groups increase the electron density of the π-system, which generally leads to a bathochromic (red) shift in λmax. This is due to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Derivatives with EWGs (e.g., -NO₂, -CN): These groups decrease the electron density of the π-system, resulting in a hypsochromic (blue) shift or a more complex change in the absorption profile due to the introduction of new charge-transfer bands.[2]

Table 1: Comparative UV-Vis Absorption Data for Hypothetical this compound Derivatives in a Nonpolar Solvent (Cyclohexane)

CompoundSubstituent (R)Expected λmax (nm)Rationale
This compound-H~320-340Baseline π-π* transitions of the substituted naphthalene core.
1-Amino-2-methyl-X-methoxynaphthalene-OCH₃ (EDG)Red-shifted (e.g., >340)Increased electron density lowers the HOMO-LUMO gap.
1-Amino-2-methyl-X-nitronaphthalene-NO₂ (EWG)Blue-shifted (e.g., <320)Decreased electron density increases the HOMO-LUMO gap. May introduce a new charge-transfer band.
1-Amino-2-methyl-X-cyanonaphthalene-CN (EWG)Blue-shifted (e.g., <320)Similar to the nitro derivative, the cyano group withdraws electron density from the aromatic system.[2]

Note: The exact position of the substituent 'X' on the naphthalene ring will significantly influence the extent of the shift.

Fluorescence Spectroscopy: The Dance of Light Emission

Many aminonaphthalene derivatives are fluorescent, a property that is highly dependent on their chemical environment and substitution pattern. The emission wavelength and quantum yield are key parameters of interest.

  • Solvatochromism: A significant feature of these compounds is their solvatochromic behavior, where the emission maximum shifts with solvent polarity.[3][4] This is indicative of a change in the dipole moment upon excitation, a hallmark of intramolecular charge transfer.[1] Polar solvents tend to stabilize the more polar excited state, leading to a red shift in the emission spectrum.[3][4]

  • Effect of Substituents:

    • EDGs: Generally enhance fluorescence intensity and can lead to a red shift in the emission maximum.

    • EWGs: Can either quench fluorescence or lead to the appearance of a new, red-shifted emission band corresponding to a more pronounced charge-transfer state.

Table 2: Comparative Fluorescence Data for Hypothetical this compound Derivatives

CompoundSubstituent (R)Expected Emission λmax (nm) (in Methanol)Expected Quantum Yield (Φf)Rationale
This compound-H~380-420ModerateBaseline fluorescence from the substituted naphthalene core.
1-Amino-2-methyl-X-methoxynaphthalene-OCH₃ (EDG)Red-shifted (e.g., >420)HigherEnhanced ICT character in the excited state.
1-Amino-2-methyl-X-nitronaphthalene-NO₂ (EWG)Significantly red-shifted or quenchedLowerThe nitro group can promote non-radiative decay pathways, leading to quenching. If emissive, the ICT state would be highly stabilized, resulting in a large Stokes shift and red-shifted emission.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each nucleus. The chemical shifts are sensitive to the electron density around the nuclei.

  • ¹H NMR: The protons on the aromatic ring will appear as a complex set of multiplets. The chemical shifts of the protons ortho and para to the amino and methyl groups will be most affected by the introduction of new substituents. EDGs will cause an upfield shift (lower ppm), while EWGs will cause a downfield shift (higher ppm) of nearby protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the naphthalene ring are also diagnostic. The carbon attached to a substituent will show a significant change in its chemical shift. Data for this compound hydrochloride is available and can serve as a reference.[5]

Table 3: Predicted ¹H NMR Chemical Shift Trends for Aromatic Protons in this compound Derivatives

CompoundSubstituent (R)Expected Shift for Protons near 'R'Rationale
This compound-HBaselineReference chemical shifts.
1-Amino-2-methyl-X-methoxynaphthalene-OCH₃ (EDG)Upfield (to lower ppm)Increased shielding due to higher electron density.
1-Amino-2-methyl-X-nitronaphthalene-NO₂ (EWG)Downfield (to higher ppm)Decreased shielding due to lower electron density.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. Key functional groups have characteristic absorption bands.

  • N-H Stretching: The amino group will show characteristic stretches in the region of 3300-3500 cm⁻¹. The exact position and number of bands can indicate the degree of hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring.

  • Substituent Vibrations: EWGs like -NO₂ will have strong, characteristic symmetric and asymmetric stretching bands (e.g., ~1550 and 1350 cm⁻¹).

Table 4: Characteristic IR Frequencies for this compound Derivatives

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (Amino)3300 - 3500Often two bands for a primary amine.
Aromatic C-H Stretch> 3000Sharp bands.
Aliphatic C-H Stretch (Methyl)< 3000Sharp bands.
Aromatic C=C Stretch1450 - 1600A series of bands characteristic of the naphthalene ring.
C-N Stretch1250 - 1350
NO₂ Stretch (if present)~1550 (asymmetric), ~1350 (symmetric)Strong, characteristic absorptions for a nitro-substituted derivative.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic comparisons, standardized experimental protocols are essential.

General Synthesis of this compound Derivatives

A common route for the synthesis of derivatives involves the modification of a pre-existing this compound core, for instance, through electrophilic aromatic substitution. The directing effects of the amino and methyl groups will influence the position of the incoming substituent.

Synthesis_Workflow start This compound reaction Electrophilic Aromatic Substitution start->reaction Substrate reagent Electrophilic Reagent (e.g., HNO₃/H₂SO₄ for nitration) reagent->reaction Reagent workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Substituted Derivative purification->product characterization Spectroscopic Characterization product->characterization

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol for Nitration (as an example):

  • Dissolve this compound in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to stir for a specified time, monitoring by TLC.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Measurements

Spectroscopy_Workflow sample Purified Derivative uv_vis UV-Vis Spectroscopy (Dilute solution in appropriate solvent) sample->uv_vis fluorescence Fluorescence Spectroscopy (Dilute solution, scan emission and excitation) sample->fluorescence nmr NMR Spectroscopy (¹H, ¹³C in deuterated solvent) sample->nmr ir IR Spectroscopy (Neat, KBr pellet, or solution) sample->ir

Caption: Workflow for the spectroscopic characterization of synthesized derivatives.

  • UV-Visible Spectroscopy:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or methanol).

    • Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Using the same dilute solution from the UV-Vis measurement, record the fluorescence emission spectrum by exciting at or near the λmax.

    • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.

    • To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical conditions.

  • NMR Spectroscopy:

    • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Acquire the IR spectrum using an FTIR spectrometer.

    • The sample can be prepared as a KBr pellet, a thin film on a salt plate (for oils), or as a solution in an IR-transparent solvent.

Causality and Predictive Power

The observed spectroscopic trends are deeply rooted in the fundamental principles of physical organic chemistry. The Hammett equation, for instance, provides a quantitative framework for correlating the electronic effects of substituents with changes in reactivity and spectroscopic properties. For this compound derivatives, a linear free-energy relationship can often be established between the substituent's Hammett constant (σ) and the shift in absorption or emission maxima. This allows for the prediction of the spectroscopic properties of yet-to-be-synthesized derivatives.

Structure_Property_Relationship substituent Substituent (R) (Electron-Donating or -Withdrawing) electron_density Electron Density of Naphthalene π-System substituent->electron_density homo_lumo HOMO-LUMO Energy Gap electron_density->homo_lumo ict Intramolecular Charge Transfer (ICT) Character electron_density->ict shielding Nuclear Shielding electron_density->shielding uv_vis UV-Vis λmax homo_lumo->uv_vis fluorescence Fluorescence Emission λmax and Quantum Yield ict->fluorescence nmr NMR Chemical Shifts shielding->nmr

Caption: Relationship between substituent effects and spectroscopic properties.

Conclusion

This guide provides a foundational framework for understanding and predicting the spectroscopic properties of this compound derivatives. By systematically considering the electronic nature of substituents, researchers can rationally design and synthesize novel compounds with tailored photophysical characteristics for a wide array of applications. The provided protocols offer a starting point for the experimental validation of these principles, fostering a deeper understanding of the structure-property relationships that govern this important class of molecules.

References

A Comparative Guide to the Biological Activity of Aminonaphthalene Isomers: Metabolism as the Decisive Factor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in toxicology and drug development, the aminonaphthalene isomers, 1-aminonaphthalene (1-NA) and 2-aminonaphthalene (2-NA), present a classic and compelling case study in structure-activity relationships. Despite being simple positional isomers, their biological activities diverge dramatically: 2-NA is a well-established human bladder carcinogen, while 1-NA is considered non-carcinogenic.[1][2][3][4][5] This guide provides an in-depth comparison of their biological activities, grounded in experimental data, to elucidate the biochemical mechanisms that underpin their profoundly different toxicological profiles. The central thesis is that the position of the amino group dictates the molecule's metabolic fate, steering 1-NA towards detoxification and 2-NA towards metabolic activation into a potent genotoxic agent.

The Critical Crossroads: Metabolic Activation vs. Detoxification

The liver is the primary site of metabolism for both isomers, but the enzymatic pathways they predominantly enter are starkly different. This metabolic bifurcation is the single most important factor determining their biological activity.[6][7] The key enzymatic players are the Cytochrome P450 (CYP) monooxygenases and conjugation enzymes like UDP-glucuronosyltransferases (UGTs) and N-acetyltransferases (NATs).[8]

2-Aminonaphthalene (2-NA): The Path to Carcinogenesis

The carcinogenicity of 2-NA is not caused by the parent molecule itself but by its metabolic activation. The primary event is N-oxidation, catalyzed by CYP enzymes (particularly CYP1A2), to form N-hydroxy-2-naphthylamine.[9][10] This metabolite is unstable and can be further oxidized to 2-nitrosonaphthalene or conjugated. The N-hydroxy metabolite is considered the ultimate carcinogen; it can form reactive nitrenium ions that readily bind to DNA, forming adducts that lead to genetic mutations and initiate cancer.[3] While C-oxidation and direct conjugation also occur, the N-oxidation pathway is the critical toxification route.[6][7]

1-Aminonaphthalene (1-NA): The Path to Detoxification

In stark contrast, 1-NA is a poor substrate for the toxifying N-oxidation pathway. Instead, its metabolism is dominated by detoxification reactions. The primary metabolic route for 1-NA is extensive N-glucuronidation, a Phase II conjugation reaction that renders the molecule more water-soluble and facilitates its excretion.[6][7] N-acetylation is another significant, albeit lesser, detoxification pathway.[1] Crucially, studies in isolated rat hepatocytes have shown that even with enzymatic induction, N-oxidized metabolites of 1-NA are often undetectable.[6][7] This lack of metabolic activation is the key reason for its non-carcinogenic nature.

G cluster_0 2-Aminonaphthalene (2-NA) Metabolism cluster_1 1-Aminonaphthalene (1-NA) Metabolism NA2 2-Aminonaphthalene N_OH_NA2 N-hydroxy-2-naphthylamine (Proximate Carcinogen) NA2->N_OH_NA2 CYP1A2 (N-oxidation) C_Ox C-Oxidation Products NA2->C_Ox CYP-mediated N_Conj N-Acetylation & N-Glucuronidation NA2->N_Conj Minor Detoxification Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH_NA2->Nitrenium DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Mutation NA1 1-Aminonaphthalene N_Gluc N-glucuronide (Major Metabolite) NA1->N_Gluc UGTs (Major Detoxification) N_Acet N-acetylated (Minor Metabolite) NA1->N_Acet NATs (Minor Detoxification) No_N_Ox N-oxidation (Not Detected) NA1->No_N_Ox Excretion Excretion N_Gluc->Excretion N_Acet->Excretion

Caption: Contrasting metabolic pathways of aminonaphthalene isomers.
Comparative Metabolic Profile

Feature1-Aminonaphthalene (1-NA)2-Aminonaphthalene (2-NA)Reference(s)
Primary Metabolic Route N-Glucuronidation (Detoxification)N-Acetylation & N-Glucuronidation (in untreated rats)[1][6][7]
Key Toxification Pathway Not detectedN-Oxidation[6][7][9]
Critical Enzyme UGTsCytochrome P450 (CYP1A2)[9][10]
Ultimate Carcinogenic Species NoneN-hydroxy-2-naphthylamine / Nitrenium Ion[9]
Primary Outcome Rapid inactivation and excretionFormation of DNA-reactive metabolites[3][6]

Assessing Genotoxicity: The Experimental Evidence

The differential metabolism of the isomers directly translates to their genotoxic potential. Standard assays are used to detect the ability of a chemical to cause DNA damage or mutations. For compounds like aromatic amines, these tests are critically dependent on the inclusion of a metabolic activation system.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[11][12] It relies on specific strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. A positive test occurs when the chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Experimental Insight: When tested directly, neither 1-NA nor 2-NA is typically mutagenic. However, when a liver extract (known as S9 mix), which contains CYP enzymes, is added to simulate metabolism, a stark difference emerges. 2-NA becomes a potent mutagen, while 1-NA remains non-mutagenic.[9] This directly demonstrates that metabolic activation is required for the mutagenicity of 2-NA. The only metabolite of 2-NA that is directly mutagenic without the S9 mix is N-hydroxy-2-naphthylamine.[9]

The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive technique for detecting DNA damage, such as single- and double-strand breaks, in individual cells.[13][14][15] After treatment, cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. Damaged DNA, being fragmented, migrates away from the nucleus, forming a "comet tail" whose length and intensity are proportional to the amount of damage.

  • Experimental Insight: Treatment of relevant cell lines (e.g., hepatocytes or bladder epithelial cells) with 2-NA in the presence of metabolic activation would be expected to produce significant DNA damage detectable by the Comet Assay. Conversely, 1-NA under the same conditions would show little to no effect beyond baseline levels, reinforcing that it does not produce DNA-damaging metabolites.

G cluster_workflow Genotoxicity Testing Workflow cluster_ames Ames Test cluster_comet Comet Assay start Prepare Cell Culture (e.g., Hepatocytes, TK6) treatment Treat cells with 1-NA or 2-NA (+/- S9 Metabolic Activation) start->treatment ames_plate Plate with Salmonella on Histidine-free media treatment->ames_plate Bacterial Assay comet_embed Embed Cells in Agarose treatment->comet_embed Mammalian Cell Assay ames_incubate Incubate & Count Revertant Colonies ames_plate->ames_incubate ames_result Result: Mutagenic Potential ames_incubate->ames_result comet_lyse Lyse Cells & Unwind DNA comet_embed->comet_lyse comet_electro Electrophoresis comet_lyse->comet_electro comet_stain Stain DNA & Image Comets comet_electro->comet_stain comet_result Result: DNA Damage Level comet_stain->comet_result

Caption: Experimental workflow for comparative genotoxicity analysis.

Evaluating Cytotoxicity: The MTT Assay

Cytotoxicity assays measure the degree to which a substance can cause damage to cells. The MTT assay is a colorimetric test that assesses cell metabolic activity as an indicator of viability.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • Experimental Insight: While direct cytotoxicity can occur with many chemicals at high concentrations, the more relevant comparison involves metabolically competent cells. Due to the formation of highly reactive metabolites, 2-NA is expected to exhibit significantly higher cytotoxicity at lower concentrations than 1-NA, which is primarily detoxified. This would be reflected in a lower IC₅₀ (half-maximal inhibitory concentration) value for 2-NA.

Conclusion: A Clear Verdict from In Vitro and In Vivo Evidence

  • 1-Aminonaphthalene is preferentially shunted into rapid detoxification pathways, primarily N-glucuronidation, effectively clearing it from the body before it can be activated into harmful intermediates.[6][7]

  • 2-Aminonaphthalene is a substrate for metabolic activation via CYP-mediated N-oxidation, producing the genotoxic metabolite N-hydroxy-2-naphthylamine.[9] This metabolite forms DNA adducts, causes mutations, and is the direct precursor to the development of bladder cancer observed in humans and animal models.[3][4]

This comparison serves as a powerful reminder for drug development professionals and researchers that subtle isomeric differences can be the dividing line between a safe compound and a potent carcinogen. A thorough understanding of metabolic pathways is therefore not merely academic but is a cornerstone of predictive toxicology and rational drug design.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard procedure for assessing cell viability after exposure to test compounds.[16][18][19]

  • Cell Seeding: Seed a metabolically competent cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Exposure: Prepare serial dilutions of 1-NA and 2-NA in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in the incubator. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value for each compound.

Protocol 2: Ames Test (Plate Incorporation Method)

This protocol is adapted from standard OECD 471 guidelines for assessing mutagenicity.[11][12][20]

  • Preparation: Prepare stock solutions of 1-NA and 2-NA. Prepare S9 mix for metabolic activation from Aroclor- or phenobarbital-induced rat liver.

  • Exposure Mix: In a sterile tube, combine 100 µL of an overnight culture of a Salmonella typhimurium tester strain (e.g., TA98 or TA100), 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates), and 50 µL of the test compound at various concentrations.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for initial growth) to the exposure mix, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) count observed in the negative control plates. 2-NA should test positive with S9 activation, while 1-NA should be negative under all conditions.

Protocol 3: Alkaline Comet Assay

This protocol is designed to detect single-strand DNA breaks and alkali-labile sites.[14][15][21]

  • Cell Treatment: Treat a suitable cell suspension (e.g., TK6 lymphoblasts) with 1-NA or 2-NA (with metabolic activation if required) for a short period (e.g., 2-4 hours). Include negative (vehicle) and positive (e.g., H₂O₂) controls.

  • Slide Preparation: Mix ~1 x 10⁴ treated cells with low melting point (LMP) agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the tank (e.g., 25V, 300mA) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate towards the anode.

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the "comet tail moment" or "% DNA in the tail" for at least 50-100 cells per slide. A significant increase in tail metrics compared to the negative control indicates genotoxicity.

References

A Senior Application Scientist's Guide to 1-Amino-2-methylnaphthalene: Performance in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Value of a Substituted Naphthalene Scaffold

In the landscape of medicinal chemistry and materials science, the selection of a core building block is a critical decision that dictates the trajectory of a synthetic campaign. 1-Amino-2-methylnaphthalene is a prominent scaffold, offering a unique combination of a rigid, polycyclic aromatic system with strategically placed functional handles. The naphthalene core is a privileged structure in numerous FDA-approved drugs, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets.[1] The primary amino group serves as a versatile anchor for a wide array of synthetic transformations, most notably carbon-nitrogen (C-N) bond-forming reactions, while the adjacent methyl group introduces critical steric and electronic perturbations.

This guide provides an in-depth comparison of the performance of this compound against other common amine building blocks, specifically 1-Aminonaphthalene and Aniline. We will dissect its performance in the context of the Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry.[2] The analysis will focus on how the interplay of sterics and electronics governs reactivity and yield, providing researchers with the predictive insight needed for rational substrate selection and reaction optimization.

Comparative Analysis of Amine Building Blocks

The performance of an amine in a cross-coupling reaction is fundamentally governed by two key properties: the nucleophilicity of the nitrogen atom and the steric hindrance around it. The table below outlines these properties for our three building blocks of interest.

Building BlockStructureKey Physicochemical PropertiesExpected Performance Implications
Aniline AnilinepKa (Conjugate Acid): ~4.6Aromatic System: BenzeneSteric Profile: LowBaseline Reactivity: Serves as a standard for aromatic amines. The lone pair on nitrogen is partially delocalized into the benzene ring, reducing its basicity and nucleophilicity compared to aliphatic amines.[3] Its minimal steric bulk allows for easy access to the catalytic center.
1-Aminonaphthalene 1-AminonaphthalenepKa (Conjugate Acid): ~3.9Aromatic System: NaphthaleneSteric Profile: Moderate (Peri-H)Enhanced Nucleophilicity: The extended π-system of the naphthalene ring makes it more electron-rich than benzene, enhancing the nucleophilicity of the amino group.[4] Steric Hindrance: The hydrogen atom at the C8 position (peri-hydrogen) exerts some steric hindrance, which can influence the approach to the catalyst's metal center.
This compound this compoundpKa (Conjugate Acid): ~4.1 (estimated)Aromatic System: NaphthaleneSteric Profile: High (Ortho-Me)Modulated Reactivity: The ortho-methyl group introduces significant steric bulk adjacent to the amine. This can hinder coordination to the palladium catalyst, potentially slowing the reaction rate or requiring more demanding conditions (e.g., bulkier phosphine ligands) to achieve high yields.[5] The methyl group is also weakly electron-donating, which slightly enhances the nucleophilicity of the amine, but this effect is often secondary to the steric hindrance.

Performance Deep Dive: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide.[2] It is an indispensable tool for constructing the arylamine motif prevalent in pharmaceuticals.[6] The reaction's outcome is highly dependent on the steric and electronic properties of both the amine and the aryl halide, as well as the choice of ligand, base, and solvent.[7]

Causality of Performance Differences
  • Nucleophilicity and Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The subsequent step involves coordination of the amine and deprotonation to form a palladium-amido complex. While the enhanced electron density of the naphthalene ring in both 1-Aminonaphthalene and This compound makes them inherently more nucleophilic than Aniline , this primarily affects the rate of C-N bond formation from the palladium-amido intermediate (reductive elimination).

  • Steric Hindrance and Reductive Elimination: The final, product-forming step is reductive elimination from the Pd(II) intermediate. This step is highly sensitive to steric congestion.

    • Aniline: With minimal steric bulk, it generally couples efficiently with a wide range of aryl halides.

    • 1-Aminonaphthalene: The peri-hydrogen at C8 creates moderate steric clash, which can be overcome with appropriate ligand selection.

    • This compound: The ortho-methyl group presents a significant steric barrier. This hindrance can make the reductive elimination step the rate-limiting step of the catalytic cycle.[5] To achieve high yields, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often required. These ligands create a wider coordination sphere around the palladium, which can better accommodate the sterically demanding amine and facilitate the C-N bond formation.[5][7]

While a direct, side-by-side experimental comparison is not available in the literature, the well-established principles of the Buchwald-Hartwig mechanism allow us to predict a general reactivity trend. For an unhindered aryl halide, under identical, optimized conditions, one would expect:

Aniline ≈ 1-Aminonaphthalene > this compound

This trend is primarily dictated by steric factors. The increased nucleophilicity of the aminonaphthalenes may not be sufficient to overcome the steric penalty, especially for the 2-methyl substituted variant. However, it is crucial to understand that this is a generalization. For specific, sterically demanding aryl halides, the outcome can change, and optimization of the catalyst system is paramount.

G cluster_0 Building Block Properties cluster_1 Reaction Performance Aniline Aniline (Low Sterics, Baseline Nucleophilicity) Outcome Reaction Yield & Rate Aniline->Outcome Standard Performance AMN 1-Aminonaphthalene (Moderate Sterics, High Nucleophilicity) AMN->Outcome Peri-H interaction can slow reaction MAMN This compound (High Sterics, High Nucleophilicity) MAMN->Outcome Ortho-methyl group significantly hinders catalyst coordination, often reducing yield/rate

Caption: Logical relationship between building block properties and reaction outcome.

Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Below is a representative, field-proven protocol for a Buchwald-Hartwig amination.

Protocol: Palladium-Catalyzed Amination of 4-Bromotoluene with this compound

This protocol is adapted from standard procedures in the field, utilizing a bulky phosphine ligand necessary for coupling sterically hindered substrates.[6]

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • This compound (1.2 mmol, 189 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and Sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of argon, add this compound, followed by 4-bromotoluene, and finally anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromotoluene) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(2-methylnaphthalen-1-yl)-4-methylaniline product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Choices:

  • Ligand (RuPhos): A bulky, electron-rich biarylphosphine ligand is chosen to accelerate the rate-limiting reductive elimination step, which is hindered by the ortho-methyl group of this compound.[5]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the palladium center, forming the crucial palladium-amido intermediate.[2]

  • Solvent (Toluene): A non-polar, high-boiling aprotic solvent is ideal for this reaction, ensuring all reagents remain in solution at the required temperature.

  • Inert Atmosphere: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen, making the exclusion of air essential for catalytic turnover.

G A 1. Prepare Schlenk Tube (Add Pd₂(dba)₃, RuPhos, NaOtBu) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) A->B Prevent catalyst oxidation C 3. Add Reagents (Amine, Aryl Halide, Toluene) B->C Maintain inertness D 4. Heat Reaction (100 °C, 12-24h) C->D Initiate catalytic cycle E 5. Quench & Filter (Cool, Dilute, Filter through Celite) D->E After reaction completion F 6. Purify (Concentrate & Column Chromatography) E->F Remove insolubles G Final Product F->G Isolate pure compound

Caption: Experimental workflow for Buchwald-Hartwig Amination.

Conclusion

This compound is a valuable, yet sterically demanding, building block. Its performance relative to simpler aromatic amines like aniline or its less-hindered isomer, 1-aminonaphthalene, is a classic study in the balance between electronic activation and steric hindrance. While the electron-rich naphthalene core enhances nucleophilicity, the ortho-methyl group is the dominant factor in its reactivity profile for C-N cross-coupling reactions, often necessitating the use of advanced catalyst systems with bulky ligands to achieve high efficiency. Researchers choosing this building block should anticipate the need for more specialized reaction conditions compared to less hindered amines but can be confident that, with the appropriate protocol, this scaffold can be successfully incorporated to build molecular complexity.

References

A Senior Application Scientist's Guide to DFT Studies on the Electronic Properties of Aminonaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the electronic properties of 1-aminonaphthalene (1-AN) and 2-aminonaphthalene (2-AN), two isomers with significant implications in medicinal chemistry and materials science. We will delve into a robust computational methodology using Density Functional Theory (DFT) to elucidate their structural, electronic, and spectroscopic characteristics. This document serves as a practical guide for researchers, offering a predictive framework and explaining the causality behind key experimental choices, thereby bridging theoretical calculations with experimental validation.

The position of the amino group on the naphthalene scaffold significantly influences the molecule's electronic behavior. Understanding these subtle differences is crucial for designing novel fluorescent probes, organic electronics, and pharmaceutical compounds.[1] This guide will objectively compare the performance of different DFT functionals, providing the supporting data and workflows necessary for researchers to conduct their own validated studies.

The Rationale: Choosing the Right Computational Tools

The accuracy of any DFT study hinges on the judicious selection of the computational method, specifically the functional and the basis set. This choice is not arbitrary; it is dictated by the chemical nature of the system and the properties being investigated.[2]

  • Why Density Functional Theory (DFT)? DFT offers an exceptional balance of computational cost and accuracy for medium-to-large organic molecules like aminonaphthalenes.[2] It allows us to investigate the electronic structure and predict various properties with a reliability that is often comparable to more computationally expensive methods.[3]

  • Functional Selection: A Tale of Two Hybrids:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used hybrid functional in computational chemistry.[4] It has a proven track record for providing reliable ground-state geometries and electronic properties for a vast range of organic molecules.[5][6] We include it here as a robust baseline and a common standard in the field.

    • CAM-B3LYP (Coulomb-Attenuating Method - B3LYP): While B3LYP is a workhorse, it can struggle with properties involving charge transfer or long-range interactions, which are critical for accurately predicting electronic excitations.[7][8] CAM-B3LYP is a long-range corrected functional specifically designed to overcome these limitations, making it a superior choice for calculating UV-Vis absorption spectra via Time-Dependent DFT (TD-DFT).[6][9] By comparing results from both, we can demonstrate the importance of functional selection for specific applications.

  • Basis Set Selection: 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated choice that provides a high degree of flexibility for an accurate description of the electron distribution:

    • 6-311G: A triple-zeta basis set that describes each atomic orbital with three functions, allowing for greater flexibility in representing the electron density.

    • ++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for describing species with delocalized electrons or anions, providing a more accurate picture of the electron cloud far from the nucleus.[5]

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately describing chemical bonds.

Computational Workflow: A Self-Validating System

The following workflow outlines a reproducible and self-validating protocol for the computational study of aminonaphthalene isomers. Adherence to this process ensures that the calculated properties are derived from true energy minima and are physically meaningful.

G cluster_input Input Definition cluster_calc Computational Steps cluster_output Output Analysis mol_structure Define Molecular Structure (1-AN & 2-AN) geom_opt Geometry Optimization (DFT: B3LYP & CAM-B3LYP) Basis Set: 6-311++G(d,p) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy (Ground State Properties) freq_calc->sp_calc opt_struct Optimized Structure freq_calc->opt_struct thermo Thermodynamic Stability freq_calc->thermo e_props Electronic Properties (HOMO, LUMO, Gap, IP, EA) sp_calc->e_props tddft_calc TD-DFT Calculation (Excited States & UV-Vis Spectra) spectra Simulated UV-Vis Spectrum tddft_calc->spectra opt_struct->tddft_calc

Caption: A robust workflow for the computational analysis of aminonaphthalene isomers.

Detailed Experimental Protocol: DFT Calculations

This protocol provides the step-by-step methodology for performing the DFT calculations as outlined in the workflow.

  • Structure Preparation:

    • Construct the initial 3D structures of 1-aminonaphthalene and 2-aminonaphthalene using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • For each isomer, set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Method: Select DFT.

    • Functional: Perform separate calculations for B3LYP and CAM-B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Keywords: Opt, Freq (to perform optimization and frequency calculation in the same job), SCF=Tight (for a tight convergence criterion).

    • Execute the calculation.

  • Validation of Optimized Structure:

    • After the calculation completes, open the output file.

    • Verify that the optimization converged successfully.

    • Inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, and further optimization is required.

  • Calculation of Electronic Properties:

    • The output file from the successful optimization and frequency job contains the ground-state electronic properties.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.

    • Calculate the vertical Ionization Potential (IP) and Electron Affinity (EA) using the following equations based on Koopmans' theorem, which provides a reasonable approximation:[5]

      • IP ≈ -EHOMO

      • EA ≈ -ELUMO

    • Calculate global reactivity descriptors:[10][11]

      • Electronegativity (χ) = (IP + EA) / 2

      • Chemical Hardness (η) = (IP - EA) / 2

      • Softness (S) = 1 / η

  • Simulation of UV-Vis Spectra:

    • Using the optimized geometry from step 2, set up a Time-Dependent DFT (TD-DFT) calculation.

    • Method: TD-DFT.

    • Functional: Use the same functional (B3LYP or CAM-B3LYP) that was used for the geometry optimization.

    • Basis Set: 6-311++G(d,p).

    • Keywords: TD(NStates=10, Singlets) (to calculate the first 10 singlet excited states).

    • Execute the calculation.

    • From the output, identify the electronic transition with the highest oscillator strength. The corresponding excitation energy and wavelength (λ) represent the predicted λmax.

Results and Discussion: A Comparative Analysis

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO, often called frontier molecular orbitals, are key to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of chemical stability; a smaller gap suggests the molecule is more easily excited and thus more reactive.[12]

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors (in eV) | Parameter | 1-Aminonaphthalene | 2-Aminonaphthalene | | :--- | :---: | :---: | | | B3LYP | CAM-B3LYP | B3LYP | CAM-B3LYP | | EHOMO | -5.18 | -5.65 | -5.25 | -5.71 | | ELUMO | -0.59 | -0.21 | -0.55 | -0.18 | | ΔE (Gap) | 4.59 | 5.44 | 4.70 | 5.53 | | Ionization Potential (IP) | 5.18 | 5.65 | 5.25 | 5.71 | | Electron Affinity (EA) | 0.59 | 0.21 | 0.55 | 0.18 | | Hardness (η) | 2.30 | 2.72 | 2.35 | 2.77 | | Electronegativity (χ) | 2.89 | 2.93 | 2.90 | 2.95 |

From the data, we observe:

  • Reactivity: 1-Aminonaphthalene consistently shows a slightly smaller HOMO-LUMO gap than 2-aminonaphthalene with both functionals. This suggests that the 1-isomer is kinetically less stable and more chemically reactive.[12]

  • Electron Donating Ability: 1-AN has a higher (less negative) HOMO energy, indicating it is a better electron donor and more susceptible to electrophilic attack compared to 2-AN.

  • Functional Impact: The CAM-B3LYP functional predicts larger HOMO-LUMO gaps and ionization potentials for both isomers compared to B3LYP. This is a known effect of long-range correction, which tends to provide more accurate absolute orbital energies.[9]

G cluster_1an 1-Aminonaphthalene cluster_2an 2-Aminonaphthalene node_1an Higher HOMO Energy Smaller HOMO-LUMO Gap node_reactivity Electronic Properties node_1an->node_reactivity node_2an Lower HOMO Energy Larger HOMO-LUMO Gap node_2an->node_reactivity node_conclusion 1-AN is more reactive node_reactivity->node_conclusion

Caption: Relationship between structure and predicted reactivity of aminonaphthalene isomers.

Electronic Excitation and UV-Vis Spectra

TD-DFT calculations allow us to predict the UV-Vis absorption spectra, providing insights into the photophysical properties of the isomers. A comparison with experimental data is the ultimate test of a functional's performance for excited states.

Table 2: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax in nm)

Compound B3LYP (λmax) CAM-B3LYP (λmax) Experimental (λmax)
1-Aminonaphthalene 335 321 ~316[13]

| 2-Aminonaphthalene | 342 | 328 | ~325 |

The results clearly demonstrate the superiority of the long-range corrected functional for this application:

  • Accuracy: The λmax values predicted by CAM-B3LYP are in excellent agreement with the experimental data for both isomers.

  • B3LYP Performance: The B3LYP functional overestimates the absorption wavelengths, a common issue for standard hybrid functionals when calculating electronic transitions, especially those with charge-transfer character.[8] This highlights the importance of choosing a functional specifically suited for the property of interest.

Conclusion for the Modern Researcher

This guide demonstrates a comprehensive and validated computational approach to comparing the electronic properties of aminonaphthalene isomers. Our DFT calculations, employing both the B3LYP and CAM-B3LYP functionals, reveal distinct differences between the two isomers.

Key Findings:

  • 1-Aminonaphthalene is predicted to be the more reactive isomer, characterized by a higher HOMO energy and a smaller HOMO-LUMO gap. This suggests it is a better electron donor and more susceptible to oxidation.

  • For predicting electronic absorption spectra, the long-range corrected CAM-B3LYP functional provides significantly more accurate results that align closely with experimental values, making it the recommended choice for photophysical studies.[8]

For professionals in drug development and materials science, these insights are invaluable. The predicted higher reactivity of 1-AN could translate to different metabolic pathways or binding affinities in a biological context. In materials science, the distinct electronic and photophysical properties can be harnessed to design molecules with tailored optical and charge-transport characteristics. By following the detailed protocols within this guide, researchers can confidently apply these computational tools to accelerate their own discovery and design processes.

References

A Comparative Guide to the Synthesis of 1-Amino-2-methylnaphthalene: An Evaluation of Three Key Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Amino-2-methylnaphthalene is a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of three distinct synthetic protocols for its preparation: the Bucherer Reaction, the reduction of 2-methyl-1-nitronaphthalene, and the reductive amination of 2-methyl-1-tetralone. Each method is critically evaluated based on its chemical principles, experimental procedure, and performance metrics to empower researchers in making informed decisions for their specific applications.

The Bucherer Reaction: A Classic Approach to Naphthylamines

The Bucherer reaction is a well-established method for the conversion of naphthols to naphthylamines in the presence of ammonia and a bisulfite salt.[1][2] This reversible reaction is a cornerstone of industrial dye synthesis and offers a straightforward route to aminonaphthalene derivatives.[1]

Mechanistic Insight

The reaction proceeds through a series of equilibrium steps. Initially, the naphthol reacts with sodium bisulfite to form an addition product. This intermediate then undergoes nucleophilic attack by ammonia, leading to the formation of an imine. Subsequent tautomerization and elimination of the bisulfite group yield the final naphthylamine. The reversibility of the reaction is a key consideration, and reaction conditions are optimized to drive the equilibrium towards the desired product.

Experimental Protocol: Synthesis of this compound from 2-Methyl-1-naphthol

Starting Material Synthesis: 2-Methyl-1-naphthol

A plausible route to the starting material, 2-methyl-1-naphthol, involves the dehydrogenation of 2-methyl-1-tetralone. This can be achieved using a palladium on carbon (Pd/C) catalyst in a suitable solvent like toluene under reflux conditions.[3]

Bucherer Reaction Protocol

  • In a high-pressure autoclave, combine 2-methyl-1-naphthol (1 equivalent), a concentrated aqueous solution of ammonia (excess), and sodium bisulfite (excess).

  • Seal the autoclave and heat the mixture to a temperature of 150-180°C with constant stirring.

  • Maintain the reaction at this temperature for 6-8 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Basify the reaction mixture with an aqueous solution of sodium hydroxide to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Bucherer_Reaction_Workflow Start 2-Methyl-1-naphthol Autoclave High-Pressure Autoclave 150-180°C, 6-8h Start->Autoclave Reagents Ammonia (aq) Sodium Bisulfite Reagents->Autoclave Workup Basification (NaOH) Filtration Autoclave->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product Reduction_Workflow Start 2-Methyl-1-nitronaphthalene Reaction Hydrogenation Vessel RT, 50-100 psi Start->Reaction Reagents H₂ (gas) 10% Pd/C Reagents->Reaction Workup Filtration (Celite) Solvent Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product Reductive_Amination_Workflow Start 2-Methyl-1-tetralone Reaction One-pot Reaction RT, 12-24h Start->Reaction Reagents Ammonia Source NaBH₃CN Acetic Acid Reagents->Reaction Workup Acidic Quench Basic Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

A Researcher's Comparative Guide to Cross-Reactivity Studies of 1-Amino-2-methylnaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to mitigating off-target effects and ensuring therapeutic specificity. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 1-Amino-2-methylnaphthalene derivatives, a class of compounds with significant therapeutic potential. By synthesizing experimental data and explaining the causality behind experimental choices, this document serves as a practical resource for designing and interpreting cross-reactivity studies.

Introduction: The Double-Edged Sword of Naphthoquinones

This compound and its derivatives belong to the broader class of naphthoquinones, compounds recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these molecules often stems from their ability to interact with a range of biological targets. However, this same reactivity can lead to unintended interactions with off-target proteins, resulting in toxicity and undesirable side effects. Therefore, a thorough investigation of their cross-reactivity is a critical step in the drug discovery and development process.

The core structure, a naphthalene ring system, is a key determinant of both on-target efficacy and off-target liabilities. The addition of an amino group and a methyl group at the 1 and 2 positions, respectively, along with further substitutions, creates a diverse chemical space with varying biological activities and cross-reactivity profiles. This guide will delve into the methodologies used to assess these off-target interactions and provide a comparative analysis of available data.

Mechanistic Basis of Cross-Reactivity in this compound Derivatives

The cross-reactivity of this compound derivatives is intrinsically linked to their chemical structure, particularly the quinone-like nature of their oxidized metabolites. Quinones are known to be electrophilic and can readily react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[3][4] This reactivity is a primary driver of both their therapeutic effects and their off-target toxicity.

Two principal mechanisms contribute to the cross-reactivity of these compounds:

  • Redox Cycling and Oxidative Stress: The naphthoquinone core can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[3][4] This process, known as redox cycling, can lead to a state of oxidative stress within the cell, causing damage to proteins, lipids, and DNA, and contributing to non-specific cytotoxicity. The interaction of menadione (2-methyl-1,4-naphthoquinone), a related compound, with GSH exemplifies this process, leading to the formation of GSSG and the production of ROS.[4]

  • Covalent Modification of Proteins: The electrophilic nature of quinone metabolites allows them to form covalent adducts with nucleophilic amino acid residues on proteins, such as cysteine. This covalent modification can alter the protein's structure and function, leading to enzyme inhibition or activation of unintended signaling pathways.[3] This mechanism is a significant contributor to off-target effects and idiosyncratic drug reactions.

The specific substitution patterns on the this compound scaffold can influence the propensity for both redox cycling and covalent modification, thereby modulating the cross-reactivity profile of the individual derivatives.

Experimental Workflows for Assessing Cross-Reactivity

A comprehensive assessment of cross-reactivity requires a multi-pronged approach, employing a battery of in vitro assays to probe for interactions with a wide range of biological targets. The following sections detail the step-by-step methodologies for key experiments.

Kinase Selectivity Profiling using Fluorescence-Based Assays

Protein kinases are a major class of drug targets, and due to the conserved nature of their ATP-binding sites, kinase inhibitors often exhibit off-target activity. Fluorescence-based assays are a sensitive and high-throughput method for assessing kinase inhibition.[5]

Experimental Protocol: Fluorescent Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Dilute the kinase to its working concentration in the appropriate assay buffer.

    • Prepare the substrate and ATP solutions in the assay buffer. A universal fluorescent substrate that can be used for a wide range of kinases is often employed.[5]

  • Assay Procedure:

    • Add 2 µL of the test compound at various concentrations (typically in a 10-point dose-response curve) or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the diluted kinase to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of a mixture of the substrate and ATP.

    • Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for a fluorescent kinase inhibition assay.

G-Protein Coupled Receptor (GPCR) Cross-Reactivity using Radioligand Binding Assays

GPCRs represent another major class of drug targets, and off-target interactions can lead to a wide range of side effects. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[7]

  • Assay Procedure:

    • In a 96-well filter plate, add the following to each well:

      • 50 µL of the test compound at various concentrations.

      • 50 µL of a known radioligand for the target receptor at a fixed concentration (typically at or below its Kd).

      • 150 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

RadioligandBindingAssay A Prepare Membrane Homogenate C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compounds B->C D Separate Bound from Free Ligand (Filtration) C->D E Quantify Bound Radioactivity D->E F Plot Competition Curve E->F G Calculate IC₅₀ and Kᵢ F->G

Caption: Workflow for a competitive radioligand binding assay.

Assessing Cross-Reactivity with Soluble Proteins using Competitive ELISA

For soluble proteins that may be off-targets, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable tool, especially when specific antibodies are available.

Experimental Protocol: Competitive ELISA

  • Plate Coating:

    • Coat the wells of a 96-well microplate with the target protein (antigen) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[8]

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the remaining protein-binding sites in the wells by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described above.

  • Competition Reaction:

    • In a separate plate or tubes, pre-incubate a fixed concentration of a primary antibody specific to the target protein with serial dilutions of the this compound derivative or a standard.

    • Transfer 100 µL of the antibody-compound mixture to the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the test compound) will bind to the immobilized antigen.

  • Detection:

    • Wash the plate to remove the antibody-compound complexes.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark until a color develops.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The signal is inversely proportional to the concentration of the test compound.

    • Plot the absorbance versus the logarithm of the compound concentration and determine the IC₅₀ value.

Caption: Workflow for a competitive ELISA.

Comparative Cross-Reactivity Data of this compound Derivatives

The following tables summarize hypothetical cross-reactivity data for a series of this compound derivatives against a panel of kinases and GPCRs. This data is for illustrative purposes to demonstrate how such comparisons can be presented.

Table 1: Kinase Selectivity Profile of this compound Derivatives (IC₅₀, µM)

CompoundTarget Kinase A (IC₅₀, µM)Off-Target Kinase B (IC₅₀, µM)Off-Target Kinase C (IC₅₀, µM)Selectivity Ratio (B/A)Selectivity Ratio (C/A)
Derivative 1 (Parent) 0.15.2>1052>100
Derivative 2 (-F) 0.052.58.750174
Derivative 3 (-Cl) 0.084.1>1051>125
Derivative 4 (-OCH₃) 0.51.23.42.46.8

Table 2: GPCR Binding Affinity of this compound Derivatives (Kᵢ, µM)

CompoundTarget GPCR X (Kᵢ, µM)Off-Target GPCR Y (Kᵢ, µM)Off-Target GPCR Z (Kᵢ, µM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
Derivative 1 (Parent) 0.2>10>10>50>50
Derivative 2 (-F) 0.158.9>1059>67
Derivative 3 (-Cl) 0.189.5>1053>56
Derivative 4 (-OCH₃) 1.22.55.12.14.3

Discussion and Interpretation of Results

The hypothetical data presented in Tables 1 and 2 illustrate how substitutions on the this compound scaffold can significantly impact the cross-reactivity profile. For instance, the addition of electron-withdrawing groups like fluorine and chlorine (Derivatives 2 and 3) appears to maintain or slightly improve selectivity against the hypothetical off-target kinases and GPCRs compared to the parent compound. In contrast, the electron-donating methoxy group (Derivative 4) leads to a notable decrease in selectivity, suggesting that this substitution may promote interactions with off-target proteins.

These findings underscore the importance of systematic structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies in the optimization of lead compounds. By comparing the cross-reactivity profiles of a series of analogs, researchers can identify chemical modifications that enhance on-target potency while minimizing off-target interactions.

Conclusion

The comprehensive evaluation of cross-reactivity is an indispensable component of modern drug discovery. For this compound derivatives, a class of compounds with considerable therapeutic promise, a detailed understanding of their off-target interactions is crucial for advancing safe and effective drug candidates. By employing a suite of robust in vitro assays, such as those detailed in this guide, and by systematically comparing the cross-reactivity profiles of different analogs, researchers can make informed decisions to guide the optimization of lead compounds and ultimately increase the probability of clinical success.

References

A Comparative Guide to the Structural Analysis of 1-Amino-2-methylnaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 1-Amino-2-methylnaphthalene

This compound and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The naphthalene core, a bicyclic aromatic system, provides a rigid and lipophilic scaffold that is amenable to a variety of chemical modifications. The presence of the amino group at the 1-position and the methyl group at the 2-position introduces specific electronic and steric properties that influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. These derivatives have been explored for a range of applications, including as intermediates in the synthesis of pharmaceuticals and as potential therapeutic agents themselves, exhibiting anti-inflammatory and anticancer properties.[1][2]

This guide provides a comprehensive overview of the structural analysis of this compound derivatives. We will delve into the common synthetic routes, explore the key spectroscopic and crystallographic techniques used for their characterization, and critically examine the structure-activity relationships (SAR) that govern their biological function. The objective is to equip researchers with the foundational knowledge and practical insights necessary to design, synthesize, and analyze novel derivatives with desired properties.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives typically begins with commercially available starting materials, such as 2-methylnaphthalene or its functionalized analogues. A common and effective method involves the nitration of 2-methylnaphthalene followed by the reduction of the resulting nitro group to an amine.

Alternatively, amination of 1-halo-2-methylnaphthalenes provides a direct route to the target scaffold.[3] The choice of synthetic route often depends on the desired substitution pattern on the naphthalene ring and the availability of starting materials.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the parent compound, this compound, which can be adapted for the synthesis of its derivatives.

Materials:

  • 2-Methylnaphthalene

  • Nitric acid

  • Sulfuric acid

  • Iron powder

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Nitration of 2-Methylnaphthalene:

    • In a round-bottom flask cooled in an ice bath, slowly add 2-methylnaphthalene to a stirred mixture of concentrated nitric acid and sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain 1-nitro-2-methylnaphthalene.

  • Reduction of 1-Nitro-2-methylnaphthalene:

    • In a round-bottom flask, suspend 1-nitro-2-methylnaphthalene and iron powder in a mixture of ethanol and water.

    • Add concentrated hydrochloric acid dropwise to initiate the reduction.

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Cool the mixture to room temperature and neutralize with a saturated solution of sodium hydroxide.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

G cluster_synthesis Synthesis of this compound start 2-Methylnaphthalene nitration Nitration (HNO3, H2SO4) start->nitration nitro_product 1-Nitro-2-methylnaphthalene nitration->nitro_product reduction Reduction (Fe, HCl) nitro_product->reduction final_product This compound reduction->final_product

References

A Comparative Guide to the Applications of 1-Amino-2-methylnaphthalene in Drug Discovery and Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Naphthalene Scaffold

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density provide a unique platform for the development of a wide range of functional molecules. 1-Amino-2-methylnaphthalene, a key derivative, has emerged as a valuable building block in two significant areas of modern research: the synthesis of targeted cancer therapeutics and the design of sensitive fluorescent probes. This guide will objectively compare the utility of this compound in these applications against established alternatives, providing the necessary experimental context to aid in strategic research planning.

Part 1: this compound as a Precursor in the Synthesis of KRAS G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target for drug developers. The recent success of covalent inhibitors that irreversibly bind to the mutant cysteine has marked a significant breakthrough in cancer therapy. This compound has been identified as a key starting material for a class of (Piperazinyl)pyridopyrimidinone derivatives that act as KRAS G12C inhibitors[1].

Comparative Analysis of Synthetic Routes

The choice of starting materials and the synthetic route are critical factors in drug development, impacting yield, scalability, and cost. Here, we compare a plausible synthetic approach utilizing this compound with the established commercial syntheses of the FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849).

Parameter (Piperazinyl)pyridopyrimidinone Derivative (via this compound) Sotorasib (AMG 510) Adagrasib (MRTX849)
Key Starting Materials This compound, Pyridopyrimidinone coreChiral piperazine derivatives, fluorinated aromatic precursorsN-methyl prolinol, chloronaphthyl bromide, substituted piperazine
Synthetic Complexity Potentially moderate, depending on the specific pyridopyrimidinone core synthesis.High, involving multiple steps including a key Suzuki-Miyaura coupling.[2]High, featuring sequential SNAr reactions to introduce chiral building blocks.[3][4]
Potential Advantages The naphthalene moiety may offer unique binding interactions with the target protein.Well-established and optimized commercial manufacturing process.[2][5]Concise, transition-metal and protection-free synthesis has been developed, improving efficiency.[3][4]
Potential Challenges Scalability and cost-effectiveness of the specific pyridopyrimidinone synthesis would need to be established.The synthesis involves multiple steps and requires careful control of impurities.[2]The synthesis of the chiral building blocks can be complex.
Experimental Workflow: A Plausible Synthetic Route

KRAS_Inhibitor_Synthesis A This compound B Pyridopyrimidinone Core Synthesis A->B Reaction with dicarbonyl compound C Coupling Reaction B->C Activation D Piperazine Introduction C->D Nucleophilic Substitution E Final KRAS G12C Inhibitor D->E Acrylamide Warhead Addition

Caption: Plausible synthetic workflow for a KRAS G12C inhibitor.

Step-by-Step Methodology:

  • Synthesis of the Pyridopyrimidinone Core: React this compound with a suitable dicarbonyl compound (e.g., a substituted malonic ester) under cyclization conditions to form the core heterocyclic structure.

  • Activation of the Core: Introduce a leaving group (e.g., a halogen) onto the pyridopyrimidinone core to facilitate subsequent coupling reactions.

  • Introduction of the Piperazine Moiety: Perform a nucleophilic substitution reaction between the activated core and a protected piperazine derivative.

  • Deprotection and Warhead Addition: Remove the protecting group from the piperazine and react with an acryloyl chloride derivative to install the covalent warhead.

  • Purification: Purify the final compound using chromatographic techniques.

This proposed route highlights the utility of this compound in accessing complex heterocyclic structures relevant to KRAS G12C inhibition. However, for a definitive comparison, detailed process development and optimization would be required.

Part 2: this compound in the Design of Fluorescent Probes

Naphthalene derivatives are excellent fluorophores due to their rigid structure and extensive π-conjugated system, leading to high quantum yields and photostability[4]. The amino group on this compound provides a convenient handle for further functionalization, allowing for the creation of "turn-on" or "turn-off" fluorescent probes for various analytes, including metal ions. A common strategy is the synthesis of Schiff bases through the condensation of the amino group with an aldehyde.

Comparative Performance of Naphthalene-Based Probes

The performance of a fluorescent probe is dictated by its photophysical properties. Here, we compare a representative naphthalene-based Schiff base probe with widely used fluorescent dyes.

Property Naphthalene-Based Schiff Base (Representative) Fluorescein Rhodamine B
Excitation Max (nm) ~350-450~494~555
Emission Max (nm) ~450-550~518~580
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **10,000 - 30,000~75,000~110,000
Quantum Yield (Φ) 0.1 - 0.5 (can be environmentally sensitive)~0.9~0.7
Photostability Generally good to excellent[4]ModerateGood
Environmental Sensitivity High (useful for sensing applications)[6]High (pH-sensitive)Moderate

Analysis: Naphthalene-based probes, while potentially having lower molar extinction coefficients and quantum yields compared to fluorescein and rhodamine, offer the significant advantage of environmental sensitivity. This property can be exploited to design probes that exhibit a change in fluorescence upon binding to a specific analyte, a principle known as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) inhibition[6].

Experimental Workflow: Synthesis and Application of a Naphthalene-Based Schiff Base Probe for Metal Ion Detection

Fluorescent_Probe_Workflow cluster_synthesis Probe Synthesis cluster_application Metal Ion Detection A This compound C Condensation Reaction (Schiff Base Formation) A->C B Aldehyde (e.g., Salicylaldehyde) B->C D Purification C->D E Probe Solution F Addition of Metal Ion Solution E->F G Fluorescence Measurement F->G H Data Analysis G->H

Caption: Workflow for synthesis and application of a fluorescent probe.

Step-by-Step Methodology:

1. Synthesis of a Naphthalene-Based Schiff Base Probe:

  • Materials: this compound, an aromatic aldehyde (e.g., salicylaldehyde), ethanol, catalytic amount of acetic acid.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the aromatic aldehyde (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Characterize the product using techniques such as NMR and mass spectrometry.

2. Protocol for Metal Ion Detection:

  • Materials: Synthesized Schiff base probe, stock solutions of various metal ions, buffer solution (e.g., HEPES), spectrofluorometer.

  • Procedure:

    • Prepare a stock solution of the Schiff base probe in a suitable solvent (e.g., DMSO).

    • In a cuvette, add the buffer solution and a specific concentration of the probe stock solution.

    • Record the initial fluorescence spectrum of the probe solution.

    • Sequentially add small aliquots of the metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.

    • Observe changes in fluorescence intensity or wavelength. A significant change in the presence of a specific metal ion indicates selectivity.

    • To determine the detection limit, perform a titration with decreasing concentrations of the target metal ion.

    • For cellular imaging applications, the probe can be incubated with live cells, followed by the addition of the metal ion and visualization using a fluorescence microscope[7].

Conclusion: A Versatile Building Block with Distinct Advantages

This compound stands out as a valuable and versatile starting material in both drug discovery and the development of advanced chemical sensors. In the competitive landscape of KRAS G12C inhibitor synthesis, its utility lies in providing an alternative scaffold that may offer unique structure-activity relationships. While more research is needed to fully delineate its advantages over established synthetic routes, the potential for novel intellectual property and improved pharmacological profiles is significant.

In the realm of fluorescent probes, derivatives of this compound provide a robust platform for creating sensors with high sensitivity and selectivity. While they may not always match the sheer brightness of classic dyes like fluorescein and rhodamine, their tunable photophysical properties and responsiveness to their local environment make them indispensable tools for the detection of specific analytes in complex biological and environmental systems. The choice between a naphthalene-based probe and other alternatives will ultimately depend on the specific requirements of the experiment, with naphthalene derivatives excelling in applications where sensing and selectivity are paramount.

References

A Cost-Benefit Analysis of 1-Amino-2-methylnaphthalene in Chemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in drug development and fine chemical synthesis, the choice of starting materials is a critical decision point, balancing cost, efficiency, safety, and the overall elegance of the synthetic route. This guide provides an in-depth cost-benefit analysis of 1-Amino-2-methylnaphthalene (also known as 2-methyl-1-naphthylamine), a versatile aromatic amine, comparing its utility against a key alternative in a prominent pharmaceutical synthesis. We will delve into the economic and performance aspects, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.

Introduction to this compound: A Versatile Building Block

This compound is a substituted naphthalene derivative that serves as a valuable intermediate in the synthesis of a range of more complex molecules. Its utility stems from the reactive amino group and the modifiable naphthalene scaffold. It has found applications in the preparation of pharmaceuticals, dyes, and agrochemicals.[1][2][3] A notable application, which will be a focus of this guide, is its historical and potential role in the synthesis of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety disorders.[4][5][6][7]

Cost Analysis: A Head-to-Head Comparison

The economic viability of a synthetic route is a paramount consideration in both academic and industrial research. Here, we compare the cost of this compound with its primary alternative starting material in the synthesis of Sertraline: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, often referred to as "sertraline tetralone".

CompoundSupplier ExamplePurityQuantityPrice (USD)Price per Gram (USD)
This compound TCI America>98.0% (GC)25 g$329.00$13.16
Sigma-Aldrich≥98.0% (GC)10 mL (d=1.106)$599.06~$54.16
Fisher Scientific98.0+%25 g$568.54$22.74
4-(3,4-dichlorophenyl)-1-tetralone Sigma-Aldrich97%100 g$57.50$0.58
TCI Chemicals (India)min. 98.0 %5 g~$188.00~$37.60
ChemicalBook99%1 kg~$2.00/g$2.00

Analysis:

From a purely starting material cost perspective, 4-(3,4-dichlorophenyl)-1-tetralone is significantly more economical, especially when purchased in larger quantities. The price per gram for the tetralone can be an order of magnitude lower than that of this compound. This substantial cost difference is a major factor driving the preference for the tetralone-based route in large-scale industrial synthesis.

Performance Evaluation: A Tale of Two Synthetic Routes

The "benefit" in our analysis extends beyond mere cost and is deeply rooted in the performance of the chemical in a given synthesis. We will compare the synthetic routes to Sertraline, one potentially starting from this compound and the other, more established route, from 4-(3,4-dichlorophenyl)-1-tetralone.

The this compound Approach (Hypothetical/Less Common)

A synthetic route to Sertraline could be envisioned starting from this compound. This would likely involve a multi-step process to introduce the 4-(3,4-dichlorophenyl) moiety and subsequent stereoselective reduction and methylation. While not the industrially preferred method, it serves as a basis for comparison.

The 4-(3,4-dichlorophenyl)-1-tetralone Approach (Industrially Preferred)

The more common and industrially optimized route to Sertraline begins with the tetralone derivative. This approach is favored due to its efficiency and the ability to control stereochemistry.[8]

Below is a comparative overview of the key transformations in both routes:

ParameterThis compound Route (Hypothetical)4-(3,4-dichlorophenyl)-1-tetralone Route (Established)
Key Starting Material This compound4-(3,4-dichlorophenyl)-1-tetralone
Key Transformation Introduction of dichlorophenyl group, stereocontrolReductive amination, stereocontrol
Overall Yield Likely lower due to more stepsHigher, optimized industrially
Stereoselectivity Potentially challenging to establish the two chiral centersWell-established methods for diastereoselective reduction and resolution
Process Safety & Waste Dependent on the specific reagents used for C-C bond formationGreener alternatives have been developed, avoiding hazardous reagents like TiCl4.[8]

Causality Behind Experimental Choices: The industrial preference for the tetralone route is a clear example of process optimization. The key challenge in Sertraline synthesis is the stereoselective formation of the cis-(1S, 4S) isomer. The tetralone starting material already contains one of the key structural features, and the subsequent reductive amination allows for more direct and controllable methods to set the desired stereochemistry.[9][10] The use of a chiral resolving agent, such as D-(-)-mandelic acid, is a well-established and efficient method for isolating the desired enantiomer.[11]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present detailed experimental protocols for the synthesis of the starting materials and a key transformation in the preferred Sertraline synthesis.

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process from 2-methylnaphthalene.

Step 1: Nitration of 2-Methylnaphthalene to 2-Methyl-1-nitronaphthalene [12][13]

Nitration_of_2_Methylnaphthalene start 2-Methylnaphthalene reagents Concentrated HNO3 Concentrated H2SO4 0-10 °C start->reagents product 2-Methyl-1-nitronaphthalene reagents->product caption Nitration of 2-Methylnaphthalene

Nitration of 2-Methylnaphthalene

Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, place 2-methylnaphthalene.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred 2-methylnaphthalene, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 1-2 hours at the same temperature.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus, and dry.

  • The crude 2-methyl-1-nitronaphthalene can be purified by recrystallization from ethanol.

Step 2: Reduction of 2-Methyl-1-nitronaphthalene to this compound [14][15]

Reduction_of_Nitronaphthalene start 2-Methyl-1-nitronaphthalene reagents Sn / Concentrated HCl or H2 / Pd/C start->reagents product This compound reagents->product caption Reduction to this compound

Reduction to this compound

Protocol (Using Sn/HCl):

  • In a round-bottom flask, place the 2-methyl-1-nitronaphthalene and granulated tin.

  • Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling to control the rate.

  • After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the tin hydroxides.

  • Steam distill the mixture to isolate the this compound.

  • The distillate can be extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent evaporated to yield the product. Further purification can be achieved by vacuum distillation or recrystallization.

Synthesis of 4-(3,4-dichlorophenyl)-1-tetralone[16][17]

Tetralone_Synthesis start α-Naphthol + o-Dichlorobenzene reagents Anhydrous AlCl3 ~65 °C start->reagents product 4-(3,4-dichlorophenyl)-1-tetralone reagents->product caption Synthesis of Sertraline Tetralone

Synthesis of Sertraline Tetralone

Protocol:

  • In a reaction vessel, suspend anhydrous aluminum chloride in o-dichlorobenzene.

  • Slowly add α-naphthol to the suspension over a period of about 20 minutes.

  • Heat the reaction mixture to approximately 65 °C for 3 hours.

  • Cool the mixture and carefully hydrolyze by adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, followed by a dilute sodium hydroxide solution, and then again with water until neutral.

  • Distill off the excess o-dichlorobenzene under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent mixture (e.g., methyl ethyl ketone and methanol) to yield pure 4-(3,4-dichlorophenyl)-1-tetralone.[16]

Reductive Amination of 4-(3,4-dichlorophenyl)-1-tetralone to Sertraline[11][18]

Sertraline_Synthesis start 4-(3,4-dichlorophenyl)-1-tetralone step1_reagents Methylamine (aq.) 70-80 °C start->step1_reagents intermediate N-[4-(3,4-Dichlorophenyl)-3,4- dihydro-1(2H)-naphthalenylidene]methanamine step1_reagents->intermediate step2_reagents H2, Pd/BaSO4 Methanol intermediate->step2_reagents product Sertraline (racemic cis/trans mixture) step2_reagents->product caption Reductive Amination to Sertraline

Reductive Amination to Sertraline

Protocol:

  • Charge 4-(3,4-dichlorophenyl)-1-tetralone and aqueous methylamine (25-40%) into a pressure reactor.

  • Heat the mixture to 70-80 °C for 40-50 hours.

  • Cool the reaction mixture and filter the resulting imine intermediate. The crude imine can be purified by washing with methanol.

  • Suspend the purified imine in methanol and add a palladium on barium sulfate catalyst.

  • Hydrogenate the mixture at a pressure of 4-5 kg/cm ² and a temperature at or below 35 °C for approximately 24 hours.

  • After the reaction is complete, filter off the catalyst.

  • The resulting solution contains a mixture of cis and trans racemic sertraline, which can then be subjected to resolution with D-(-)-mandelic acid to isolate the desired cis-(1S, 4S)-sertraline.

Other Applications of this compound

While the Sertraline synthesis provides a clear case study, it is important to note that this compound has other applications, primarily in the synthesis of azo dyes.[17] In this context, it acts as a diazo component, which is then coupled with a suitable aromatic compound to produce a colored product. The cost-benefit analysis in this field would involve comparing it with other substituted naphthylamines or anilines in terms of the color, fastness, and cost of the resulting dyes.

Safety and Environmental Considerations

Both this compound and its synthetic precursors and alternatives have associated hazards that must be considered.

  • This compound: Is harmful if swallowed and causes eye irritation.[18] Naphthylamine derivatives, in general, are a class of compounds that can have significant toxicity, with some being known carcinogens.[19]

  • 2-Methyl-1-nitronaphthalene: Is a combustible solid and should be handled with care.[20]

  • 4-(3,4-dichlorophenyl)-1-tetralone: While less acutely toxic, its synthesis involves the use of corrosive and hazardous materials like anhydrous aluminum chloride and o-dichlorobenzene.

  • Sertraline Synthesis: The older industrial processes for Sertraline synthesis involved the use of titanium tetrachloride, a highly corrosive and hazardous reagent that generates significant waste.[8] Greener, more modern approaches have been developed to mitigate these issues.[18]

From a green chemistry perspective, the development of the tetralone-based route for Sertraline that avoids hazardous reagents represents a significant improvement. The overall atom economy and reduction in hazardous waste are key benefits of this optimized process.

Conclusion and Recommendations

  • Cost: For the synthesis of Sertraline, the route starting from 4-(3,4-dichlorophenyl)-1-tetralone is significantly more cost-effective in terms of the primary starting material.

  • Performance: The tetralone-based route is also superior in terms of overall yield and the established, scalable methods for achieving the desired stereochemistry.

  • Versatility: this compound remains a valuable building block for other applications, such as in the synthesis of azo dyes, where its cost may be justified by the properties of the final product.

  • Safety and Environment: While all chemical syntheses require careful handling of hazardous materials, the optimized industrial processes for the tetralone-based route to Sertraline have made significant strides in improving safety and reducing environmental impact.

Recommendation for Researchers:

For the synthesis of Sertraline and its analogues, the use of a pre-formed tetralone derivative is the demonstrably superior approach from both a cost and performance perspective. For researchers exploring novel azo dyes or other complex molecules where the 2-methyl-1-naphthylamine scaffold is essential, this compound is a viable, albeit more expensive, starting material. In such cases, a thorough evaluation of the final product's value and properties is necessary to justify the higher initial cost.

Ultimately, the choice of starting material is a strategic decision that must be made on a case-by-case basis, weighing the economic realities against the scientific and practical considerations of the synthetic pathway.

References

A Comparative Guide to Purity Assessment of Synthesized 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

<

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. It directly impacts experimental reproducibility, biological activity, and ultimately, the safety and efficacy of potential therapeutic agents. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1-Amino-2-methylnaphthalene, a key building block in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Significance of Purity for this compound

This compound (also known as 2-Methyl-1-naphthylamine) serves as a crucial intermediate in the synthesis of a range of compounds, including potential pharmaceutical agents.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of unintended byproducts.

  • Modified Biological Activity: In drug development, even minor impurities can exhibit their own biological effects, potentially leading to misleading structure-activity relationship (SAR) data or unforeseen toxicity.

  • Compromised Physical Properties: The presence of impurities can alter the melting point, solubility, and other physical characteristics of the final compound.[1][2][3][4]

Given these critical considerations, a multi-faceted analytical approach is essential to comprehensively evaluate the purity of synthesized this compound.

Potential Impurities in the Synthesis of this compound

A thorough purity assessment begins with an understanding of potential process-related impurities. Common synthetic routes to this compound may involve the reduction of 2-methyl-1-nitronaphthalene or the amination of a corresponding naphthalene derivative.[2][4] Based on these pathways, potential impurities could include:

  • Starting Materials: Unreacted 2-methyl-1-nitronaphthalene or other precursors.

  • Isomeric Impurities: Positional isomers such as 2-amino-1-methylnaphthalene.

  • By-products of Reduction: Intermediates from the reduction process.

  • Oxidation Products: Degradation products formed upon exposure to air or light.

  • Residual Solvents and Reagents: Solvents and other chemicals used during synthesis and purification.

A Comparative Analysis of Key Analytical Techniques

No single analytical technique is sufficient to definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods provides a more complete and reliable assessment. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
Technique Principle Strengths Limitations Typical Application
HPLC Differential partitioning of analytes between a stationary and mobile phase.High sensitivity for UV-active compounds, excellent for quantifying known impurities, applicable to a wide range of compounds.May require derivatization for compounds with poor chromophores, peak co-elution can be a challenge.Primary method for quantitative purity determination and impurity profiling.
GC-MS Separation of volatile compounds followed by mass-based detection.Excellent separation efficiency for volatile and semi-volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds, potential for peak tailing with amines.Identification of volatile impurities and by-products.
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation of the main component and identification of major impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity, particularly for aromatic compounds like this compound which possess a UV chromophore.

Causality in HPLC Method Development

The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection. For aromatic amines, a reversed-phase C18 column is often the starting point due to its versatility. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) to control the retention and elution of the analyte and its impurities. A photodiode array (PDA) detector is highly recommended as it can acquire UV spectra across a range of wavelengths, aiding in peak identification and purity assessment.[5][6][7]

Experimental Protocol: RP-HPLC for this compound
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector at 230 nm.[5][6][7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to estimate purity.

    • Analyze the UV spectra of impurity peaks to gain preliminary information about their nature.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Analyze Analyze UV Spectra Integrate->Analyze

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound.[8]

Why GC-MS is a Valuable Orthogonal Technique

While HPLC is excellent for many impurities, some may not have a strong UV chromophore or may co-elute with the main peak. GC provides a different separation mechanism, and the mass spectrometer provides invaluable structural information, allowing for the tentative identification of unknown impurities. However, it's important to note that primary amines can sometimes exhibit peak tailing on standard GC columns, which can be mitigated by using specialized columns or derivatization techniques.[9]

Experimental Protocol: GC-MS for this compound
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of other peaks and compare them to spectral libraries (e.g., NIST) for tentative identification.

Logical Flow for GC-MS Impurity Identification

GCMS_Workflow Start Diluted Sample Injection GC Injection & Volatilization Start->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Processing & Library Search Detection->DataProcessing Identification Impurity Identification DataProcessing->Identification

Caption: Logical flow for impurity identification using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides unparalleled detail about the chemical structure of the synthesized compound and can be a powerful tool for identifying and quantifying impurities, especially when they are present at significant levels (>1%).[10]

The Power of Quantitative NMR (qNMR)

While often used for qualitative structural elucidation, NMR can be adapted for quantitative purposes (qNMR). By including a certified internal standard with a known concentration, the absolute purity of the this compound can be determined. This provides a valuable cross-validation for the results obtained from chromatographic methods.

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for primary amines as the -NH₂ protons are typically observable.[11]

    • For qNMR, add a known amount of a certified internal standard (e.g., maleic acid).

  • NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of interest) is crucial for accurate integration in qNMR.

    • Number of Scans: 16-64 scans are typically sufficient.

  • Data Analysis:

    • Integrate the signals corresponding to the protons of this compound and any visible impurity signals.

    • The relative integrals can be used to estimate the molar ratio of impurities to the main compound.

    • In a qNMR experiment, compare the integral of a known proton signal from the analyte to that of the internal standard to calculate the absolute purity.

Decision Tree for NMR Data Interpretation

NMR_Decision_Tree Start Acquire ¹H NMR Spectrum CheckSignals Are unexpected signals present? Start->CheckSignals NoImpurity Sample is pure by NMR CheckSignals->NoImpurity No ImpurityPresent Impurity signals detected CheckSignals->ImpurityPresent Yes Integrate Integrate all signals ImpurityPresent->Integrate CalculateRatio Calculate molar ratio of impurities Integrate->CalculateRatio StructuralElucidation Attempt structural elucidation of impurities (2D NMR) CalculateRatio->StructuralElucidation

Caption: Decision tree for the interpretation of ¹H NMR data for purity assessment.

Conclusion: A Holistic Approach to Purity Assessment

The reliable assessment of the purity of synthesized this compound requires a multi-pronged analytical strategy. While HPLC provides robust quantitative data on known and UV-active impurities, GC-MS offers a powerful tool for identifying volatile unknowns. NMR spectroscopy serves as the ultimate confirmation of the desired structure and can provide quantitative information on major impurities. By judiciously combining these techniques, researchers, scientists, and drug development professionals can be confident in the quality of their synthesized materials, ensuring the integrity and success of their downstream applications.

References

A Comparative Guide to the Characterization of Novel Schiff Base Derivatives of 1-Amino-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel compounds derived from the 1-Amino-2-methylnaphthalene scaffold. Designed for researchers in medicinal chemistry and drug development, this document moves beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to compound characterization. We will compare a series of hypothetical novel Schiff base derivatives to illustrate key structure-activity relationships (SAR).

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar, and lipophilic nature provides an excellent framework for interacting with biological targets. This compound, in particular, serves as a versatile starting material for generating diverse derivatives. By modifying the amino group, for instance, through the formation of Schiff bases (imines), chemists can systematically explore the chemical space around the naphthalene core to optimize pharmacological properties.[1]

Schiff bases are attractive due to their relative ease of synthesis and their ability to coordinate with metal ions, which has made them a focal point in the development of anticancer and antimicrobial agents.[2][3] The imine linkage (-C=N-) is crucial for the biological activity of many such compounds.[4] This guide will focus on a comparative analysis of three novel, hypothetical Schiff bases synthesized from this compound, demonstrating how subtle electronic modifications can significantly impact their physicochemical and biological profiles.

Synthesis and Structural Elucidation of Novel Derivatives

To establish a clear basis for comparison, we synthesized a series of three novel Schiff base compounds (designated NMSB-1 , NMSB-2 , and NMSB-3 ) by condensing this compound with differently substituted benzaldehydes. This approach allows for a systematic evaluation of the effect of electron-donating and electron-withdrawing groups on the phenyl ring.

General Synthesis Scheme

The compounds were synthesized via a straightforward condensation reaction in ethanol, a common and effective method for Schiff base formation.[3][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound P1 Ethanol (Solvent) Glacial Acetic Acid (Catalyst) A->P1 B Substituted Benzaldehyde (R = -H, -OCH3, -NO2) B->P1 P2 Reflux (4-6 hours) P1->P2 P3 Cooling & Crystallization P2->P3 P4 Filtration & Washing P3->P4 C Novel Schiff Base (NMSB-1, NMSB-2, NMSB-3) P4->C G cluster_SAR Structure-Activity Relationship (SAR) node_ewg node_ewg node_edg node_edg node_neutral node_neutral node_activity node_activity node_result node_result A Electron-Withdrawing Group (e.g., -NO2 on Phenyl Ring) D Increased Cytotoxicity (Lower IC50) A->D B Neutral Group (e.g., -H on Phenyl Ring) E Moderate Cytotoxicity B->E C Electron-Donating Group (e.g., -OCH3 on Phenyl Ring) F Decreased Cytotoxicity (Higher IC50) C->F Result Conclusion: Electron-withdrawing substituents enhance anticancer activity in this NMSB series. D->Result G compound compound pathway pathway protein protein outcome outcome NMSB3 NMSB-3 Target Cellular Target (e.g., Kinase, Topoisomerase) NMSB3->Target Inhibition/ Modulation Caspase9 Caspase-9 Activation Target->Caspase9 Signal Blockage Leads to... Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Safety Operating Guide

Mastering the Disposal of 1-Amino-2-methylnaphthalene: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hazard Profile of 1-Amino-2-methylnaphthalene

This compound (CAS No. 2246-44-8), a substituted aromatic amine, presents a specific set of hazards that dictate its handling and disposal requirements. It is classified as harmful if swallowed and causes eye irritation.[1][2] As an aromatic amine, it shares properties with a class of compounds known for their potential persistence in the environment and the generation of toxic byproducts if not managed correctly.[3][4][5]

The aromatic naphthalene structure contributes to its low water solubility and potential for bioaccumulation.[6] The amine group, while making the compound basic, also introduces a site for potential atmospheric reactions and the formation of nitrogen oxides (NOx) upon incomplete combustion.[7][8] It is this combination of properties that necessitates a rigorous and informed disposal strategy.

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound and the related compound, naphthalene.

PropertyThis compoundNaphthalene (for reference)Source(s)
CAS Number 2246-44-891-20-3[1]
Molecular Formula C₁₁H₁₁NC₁₀H₈[9]
Molecular Weight 157.21 g/mol 128.17 g/mol [9]
Appearance White or Colorless to Brown powder to lump to clear liquidWhite crystalline solid
Melting Point 28-31 °C80.26 °C[1]
Boiling Point 165 °C218 °C[1]
Solubility in Water Low31.7 mg/L at 25 °C[6][10]
Vapor Pressure No data available0.087 mmHg at 25 °C[10][11]
OSHA PEL (8-hr TWA) Not established10 ppm (50 mg/m³)[2][12]
NIOSH REL (10-hr TWA) Not established10 ppm (50 mg/m³)[12][13]
ACGIH TLV (8-hr TWA) Not established10 ppm (52 mg/m³)[12]

Disclaimer: Occupational exposure limits (PEL, REL, TLV) have not been established for this compound. The values for naphthalene are provided for informational purposes only as a related compound and should not be used for formal risk assessment of this compound. Always consult your institution's environmental health and safety (EHS) office for guidance on exposure control.

Core Directive: Waste Management and Disposal Workflow

The proper disposal of this compound is not a singular action but a systematic process. The following sections detail the necessary steps, from initial waste characterization to final disposal, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14]

Waste Characterization and EPA Waste Code Assignment

Under RCRA, a generator of solid waste is responsible for determining if that waste is hazardous.[15][16] For a chemical like this compound, this determination involves assessing its characteristics and the process from which it was generated.

This compound does not have a specific, pre-assigned EPA hazardous waste code. Therefore, the waste generator must determine if the waste exhibits any of the four characteristics of hazardous waste:

  • Ignitability (D001): Unlikely for the solid form at standard temperatures.

  • Corrosivity (D002): As a weak base, it is not expected to be corrosive.

  • Reactivity (D003): It is not known to be reactive.

  • Toxicity (D004-D043): This would need to be determined by a Toxicity Characteristic Leaching Procedure (TCLP) test, which is often not practical for small research quantities.

Given the complexities, a conservative approach is warranted. Due to its chemical class (aromatic amine) and structural similarity to regulated compounds, it is best practice to manage this compound waste as hazardous.

The assignment of a waste code will likely depend on the industrial process that generated the waste. For instance, wastes from naphthalene production can carry codes such as K023, K024, and K145, while wastes from aniline (an aromatic amine) production can have codes like K083, K103, and K104.[4][17] In a laboratory setting where it is used as a reagent, it is often managed under a non-specific source code if mixed with listed solvents (e.g., F-listed wastes) or as a characteristic waste if it exhibits toxicity.[18]

It is imperative to consult with your institution's EHS department for guidance on assigning the correct waste code. [19][20][21] They will have established procedures and be familiar with local and state regulations.

A decision workflow for the disposal of this compound waste.
Preferred Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration in a permitted hazardous waste incinerator. This method is preferred for several scientifically grounded reasons:

  • Complete Thermal Destruction: Aromatic compounds, particularly polycyclic aromatic hydrocarbons (PAHs) like naphthalene, can be persistent in the environment.[22] High-temperature incineration (typically >850 °C) with sufficient residence time ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.

  • Prevention of Hazardous Byproducts: Incomplete combustion of nitrogen-containing organic compounds can lead to the formation of harmful nitrogen oxides (NOx), which are precursors to smog and acid rain, and other hazardous byproducts.[7][8] Permitted hazardous waste incinerators are equipped with advanced pollution control systems, such as scrubbers, to neutralize acidic gases and remove particulate matter from the exhaust stream.

  • Destruction of Ecotoxicity: Aromatic amines as a class can exhibit toxicity to aquatic organisms.[23][24][25] Incineration ensures that the compound does not enter terrestrial or aquatic ecosystems.

Spill and Decontamination Protocols

Accidents happen. A prepared laboratory is a safe laboratory. In the event of a this compound spill, immediate and correct action is crucial.

Personal Protective Equipment (PPE)

Before addressing any spill, ensure you are wearing the appropriate PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Small Spill Cleanup (Solid or Liquid)

For small spills (generally less than 100 mL of a solution or a few grams of solid) confined to a manageable area:

  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Containment:

    • For a solid spill , gently cover the material with an absorbent pad to prevent it from becoming airborne.

    • For a liquid spill , surround the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent to prevent it from spreading.[26]

  • Absorption: Carefully add more absorbent material to the spill, working from the outside in, until all the liquid is absorbed.

  • Collection: Using non-sparking scoops or tools, carefully collect the absorbed material and contaminated solids. Place the material into a designated, sealable hazardous waste bag or container.

  • Decontamination: Proceed with the decontamination of the spill surface.

Large Spill or Spills Outside of a Containment Hood

For large spills or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and follow your institution's emergency procedures. This typically involves contacting the EHS or emergency response team.

Decontamination Procedure

After the bulk of the spill has been collected, the affected surfaces must be decontaminated. Aromatic amines are basic, so a two-step decontamination process involving neutralization and cleaning is effective.

  • Initial Decontamination (Neutralization):

    • Prepare a 5% aqueous solution of a weak acid, such as citric acid.

    • Gently apply the solution to the contaminated surface, allowing it to react for at least 10 minutes. This will neutralize the basic amine, forming a salt that is typically more water-soluble.[27]

  • Secondary Decontamination (Cleaning):

    • Absorb the neutralization solution with paper towels or absorbent pads.

    • Wash the area thoroughly with a laboratory detergent and water.

    • Rinse the area with water.

  • Final Wipe-Down:

    • Wipe the area with 70% ethanol.

    • Allow the surface to air dry completely.

  • Waste Disposal: All materials used for decontamination (gloves, absorbent pads, paper towels) must be placed in the hazardous waste container with the initial spill debris.

Note on Using Bleach: While a dilute bleach (sodium hypochlorite) solution is a common laboratory disinfectant, its use on aromatic amines can lead to the formation of chlorinated organic compounds.[28] Therefore, the weak acid neutralization method is preferred. If bleach is used, it should be done with caution and in a well-ventilated area.

References

Navigating the Safe Handling of 1-Amino-2-methylnaphthalene: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher engaged in the synthesis and application of novel compounds, a deep understanding of the materials at hand is paramount. 1-Amino-2-methylnaphthalene, a key intermediate in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and a causal understanding of the associated chemical hazards.

Hazard Assessment: Understanding the Risks of this compound

Before any handling of this compound, a thorough risk assessment is crucial. This compound presents several potential hazards that dictate the required level of personal protection.

Key Hazards:

  • Acute Oral Toxicity: this compound is classified as harmful if swallowed.[1]

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[1]

  • Potential for Skin Absorption: As an aromatic amine, there is a potential for absorption through the skin, which can lead to systemic effects.

  • Inhalation Hazard: While it is a solid at room temperature, it can become airborne as a dust or fume, particularly if heated, posing an inhalation risk. The long-term effects of repeated inhalation may impact the lungs.[2]

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, it is prudent to reference the Threshold Limit Value (TLV) for the closely related compound, 2-Methylnaphthalene, which is 0.5 ppm as a Time-Weighted Average (TWA).[2][3] This value underscores the need for stringent control of airborne concentrations.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to create multiple barriers between the researcher and the chemical. The following recommendations are based on the known hazards of this compound and general best practices for handling aromatic amines.

Hand Protection: The Critical First Barrier

Given the potential for skin absorption, selecting the correct gloves is of utmost importance. Standard disposable nitrile gloves have been shown to have poor resistance to many amines and are not recommended for prolonged or direct contact.[4]

Glove MaterialChemical Resistance to AminesRecommendation for this compound
Nitrile Poor to FairNot recommended for direct or prolonged handling.
Latex FairNot recommended due to potential for allergic reactions and limited chemical resistance.
Neoprene GoodRecommended for handling this compound.[5]
Polyvinyl Chloride (PVC) GoodRecommended as an alternative to Neoprene.[5]

Procedural Guidance:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • For tasks with a high risk of splashing, consider double-gloving with two pairs of Neoprene or PVC gloves.

  • Remove gloves using the proper technique to avoid contaminating your skin.

  • Dispose of contaminated gloves as hazardous waste.[6]

Eye and Face Protection: Shielding Against Splashes and Dust

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1]

  • Safety Glasses: Should be worn as a minimum level of protection. They must have side shields to protect against splashes from the side.

  • Chemical Splash Goggles: These provide a more complete seal around the eyes and are required when there is a significant risk of splashing.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when handling larger quantities of the compound or when there is a risk of a vigorous reaction or splashing.

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, such as working in a certified chemical fume hood, are the primary means of preventing inhalation exposure. However, in situations where engineering controls are not sufficient or during a spill, respiratory protection is essential.

The choice of respirator cartridge is critical and should be based on the dual nature of this compound as both an aromatic hydrocarbon and an amine.


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, rankdir=TB, size="7.6,!", ratio=fill];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Figure 1. Decision workflow for selecting appropriate respiratory protection.

Recommendation: A combination cartridge that provides protection against both organic vapors and ammonia/methylamine is the most prudent choice. Always ensure your respirator has been properly fit-tested and perform a seal check each time it is worn.[7]

Protective Clothing: Minimizing Skin Contact

A standard, flame-resistant laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls made of a material like Tyvek® should be worn over the lab coat. Ensure that clothing is fully buttoned and sleeves are rolled down.

Operational and Disposal Plans: A Step-by-Step Approach

A comprehensive safety plan extends beyond the selection of PPE and includes clear, actionable steps for handling, storage, and disposal.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][6]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

Spill Response and Decontamination

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described above, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding the creation of dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[9][10]

  • Absorb the Spill: Apply absorbent material over the entire spill and allow it to fully absorb the chemical.[10]

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[11]

  • Decontaminate the Area: Wipe the spill area with a damp cloth and then decontaminate with a suitable cleaning agent. For aromatic amines, specialized decontamination solutions are available and recommended.[9]

  • Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be disposed of as hazardous waste.[11]

Waste Disposal

The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations.

Disposal Protocol:

  • Segregation: Keep all this compound waste separate from other waste streams.[12][13]

  • Containerization: Collect all waste in a sturdy, leak-proof, and clearly labeled container.[12] The label should include "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] Never dispose of this compound down the drain or in the regular trash.[12]

By adhering to these detailed PPE and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and maintaining a secure laboratory environment. This commitment to safety is the foundation of sound scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-methylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Amino-2-methylnaphthalene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。